3,4-Dihydro-2H-pyran-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-pyran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C6H8O2/c7-5-6-3-1-2-4-8-6/h2,4-6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWYTMFWRRIFLK-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)C=O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Record name | ACROLEIN DIMER, STABILIZED | |
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DSSTOX Substance ID |
DTXSID30274151 | |
| Record name | 3,4-Dihydro-2H-pyran-2-carbaldehyde | |
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Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Acrolein dimer, stabilized appears as a colorless or yellow liquid with a pungent disagreeable odor. May be irritating to the eyes and mucous membranes; long-term exposure may result in adverse health effects. Vapors denser than air. Used to make other chemicals, plastics., Colorless or yellow liquid with a pungent unpleasant odor; [CAMEO] Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | ACROLEIN DIMER, STABILIZED | |
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| Record name | 2H-Pyran-2-carboxaldehyde, 3,4-dihydro- | |
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Flash Point |
118 °F (NFPA, 2010) | |
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CAS No. |
100-73-2 | |
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| Record name | 3,4-Dihydro-2H-pyran-2-carboxaldehyde | |
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| Record name | Acrolein dimer | |
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| Record name | 2H-Pyran-2-carboxaldehyde, 3,4-dihydro- | |
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| Record name | 3,4-Dihydro-2H-pyran-2-carbaldehyde | |
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| Record name | 3,4-dihydro-2H-pyran-2-carbaldehyde | |
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Foundational & Exploratory
A Technical Guide to 3,4-Dihydro-2H-pyran-2-carbaldehyde (Acrolein Dimer): Synthesis, Reactivity, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydro-2H-pyran-2-carbaldehyde, commonly known as acrolein dimer, is a heterocyclic aldehyde of significant interest in synthetic organic chemistry. Its unique structure, derived from the [4+2] cycloaddition of acrolein, provides a versatile scaffold that serves as a stable precursor to the highly reactive acrolein monomer and as a key building block for more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, primary synthetic routes—including chiral synthesis—and key chemical transformations. Furthermore, it explores its critical applications as a chemical intermediate in the synthesis of pharmaceuticals, such as adenosine receptor agonists, and in the development of advanced materials like synthetic resins and plasticizers.[1][2][3] Safety and handling protocols are also detailed to ensure its effective and safe utilization in a laboratory and industrial setting.
Nomenclature and Chemical Identification
Precise identification is paramount for regulatory compliance, procurement, and scientific communication. This compound is cataloged under several names and identifiers, reflecting its structure and common origins.[1][4][5] Its most frequent synonym, "Acrolein dimer," directly references its synthesis via the dimerization of acrolein.[2][6]
| Identifier Type | Value |
| CAS Number | 100-73-2[1][4][7] |
| IUPAC Name | This compound[6] |
| EC Number | 202-884-5[4][5] |
| Molecular Formula | C₆H₈O₂[1][4] |
| Synonyms | Acrolein dimer, 2-Formyl-3,4-dihydro-2H-pyran, Pyran aldehyde[1][4][5][8] |
| InChI Key | NPWYTMFWRRIFLK-UHFFFAOYSA-N[7] |
| DOT ID (UN/NA) | UN2607 (Acrolein dimer, stabilized)[6] |
Physicochemical Properties
The compound is a colorless to pale yellow liquid with a pungent odor.[5][9] Its physical and chemical properties are critical for designing reaction conditions, purification procedures, and storage protocols.
| Property | Value |
| Molecular Weight | 112.13 g/mol [1][8] |
| Boiling Point | 146 °C (at 760 mmHg)[8][9] |
| Density | 1.08 g/mL (at 25 °C)[8][9] |
| Flash Point | 54 °C[8][9] |
| Refractive Index (n20/D) | 1.466[8][9] |
| Melting Point | -99.9 °C[8][9] |
| Solubility | Soluble in alcohol; water solubility estimated at 8.11e+004 mg/L at 25°C.[5] |
Synthesis and Manufacturing
The primary industrial synthesis of this compound is a thermally induced Diels-Alder reaction where acrolein acts as both the diene and the dienophile.[2] This [4+2] cycloaddition is a powerful method for forming the dihydropyran ring system.
Caption: Diels-Alder synthesis of the racemic title compound from acrolein.
Chiral Synthesis: A Gateway to Asymmetric Molecules
In drug development, enantiomeric purity is often critical for therapeutic efficacy and safety. The (R)-enantiomer of this compound is a valuable chiral building block, notably used in the synthesis of potent adenosine A2A and A3 receptor agonists.[10] A common and effective method for obtaining this enantiomer is through enzyme-catalyzed kinetic resolution.[10][11]
The workflow involves resolving a racemic precursor, typically (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran, followed by oxidation of the desired alcohol enantiomer.
Caption: Chiral synthesis workflow via enzymatic kinetic resolution.
Experimental Protocol: Enzyme-Catalyzed Kinetic Resolution[11][12]
-
Enzymatic Hydrolysis: To a buffered solution (e.g., 0.01 M phosphate buffer, pH 7.6), add (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran dissolved in a minimal amount of a co-solvent like acetone.[11]
-
Enzyme Addition: Introduce a lipase, such as Porcine Pancreatic Lipase (PPL), to the mixture and stir at room temperature.[11]
-
pH Monitoring: Maintain the pH at 7.6 by the controlled addition of a base (e.g., 3N NaOH) to neutralize the acetic acid produced during the hydrolysis of the (R)-acetate.[11]
-
Reaction Monitoring: Track the reaction's progress using HPLC with a chiral column until approximately 50% conversion is achieved.[11]
-
Extraction & Separation: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate). The resulting mixture contains (R)-3,4-dihydro-2H-pyran-2-methanol and the unreacted (S)-2-acetoxymethyl-3,4-dihydro-2H-pyran, which can be separated by standard chromatographic techniques.[11]
-
Oxidation: The purified (R)-alcohol is then oxidized to the target aldehyde, (R)-3,4-dihydro-2H-pyran-2-carbaldehyde. A common method involves using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with an oxidant like bis(acetoxy)iodobenzene (BAIB).[10]
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the aldehyde functional group and the electron-rich double bond within the dihydropyran ring. This dual reactivity makes it a versatile intermediate.
Applications in Pharmaceutical Synthesis
The primary driver for the chiral synthesis of this compound is its role as a key intermediate for pharmacologically active molecules.[12] It is a fundamental building block for complex drug candidates.[3] For example, the (R)-enantiomer is crucial for synthesizing potent and selective adenosine A2A and A3 receptor agonists, which have potential anti-inflammatory applications.[10]
Caption: Application in the synthesis of adenosine receptor agonists.[10]
Industrial and Material Science Applications
Beyond pharmaceuticals, acrolein dimer is a valuable intermediate in broader chemical industries.[3][12]
-
Stable Acrolein Source: The dimer can be thermally cracked at high temperatures (>400 °C) to regenerate acrolein monomer, making it a safer and more stable way to store and transport this highly reactive and toxic chemical.[2]
-
Polyol Synthesis: Complete hydrogenation of the dimer yields 2-hydroxymethyl-tetrahydropyran, a heterocyclic alcohol used as a solvent and a precursor to 1,2,6-hexanetriol, a polyol used in place of glycerol in some applications.[2]
-
Material Science: It serves as a precursor in the manufacturing of synthetic resins and as a plasticizer to enhance the flexibility of polymers.[3][12] Its use as a fabric finishing auxiliary in the textile industry has also been noted.[12]
Safety and Handling
This compound is classified as a flammable liquid and is harmful if inhaled or comes into contact with skin.[7][13] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-impermeable gloves (conforming to EN 374), and flame-resistant impervious clothing.[13] Use a full-face respirator if exposure limits are exceeded or irritation occurs.[13]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[14] Avoid breathing vapors or mists.[13] Keep away from all sources of ignition, including heat, sparks, and open flames.[14][15] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.
-
Storage: Store in a cool, dry, well-ventilated, and fireproof area in a tightly closed container.[13][14][15]
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][14]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[13][14]
-
Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present. Continue rinsing and seek medical attention.[13][14]
-
Ingestion: Do not induce vomiting. If the victim is conscious, give 2-4 cupfuls of water or milk and get medical aid immediately.[14]
-
References
- 1. scbt.com [scbt.com]
- 2. 3,4-Dihydro-2H-pyran-2-carboxaldehyd – Wikipedia [de.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Acrolein dimer CAS: 100-73-2, CasNo.100-73-2 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]
- 5. acrolein dimer [flavscents.com]
- 6. Acrolein dimer | C6H8O2 | CID 60994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 100-73-2 [sigmaaldrich.com]
- 8. 100-73-2 | CAS DataBase [m.chemicalbook.com]
- 9. Cas 100-73-2,2-Formyl-3,4-dihydro-2H-pyran | lookchem [lookchem.com]
- 10. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. echemi.com [echemi.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. lobachemie.com [lobachemie.com]
3,4-Dihydro-2H-pyran-2-carbaldehyde molecular weight
An In-Depth Technical Guide to 3,4-Dihydro-2H-pyran-2-carbaldehyde: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (also known as Acrolein Dimer), a heterocyclic aldehyde of significant industrial and academic importance. We will delve into its core physicochemical properties, with a primary focus on its molecular weight and structural attributes. The guide will further explore its principal synthetic routes, including the classic thermal dimerization of acrolein and advanced methodologies for producing enantiomerically pure forms crucial for pharmaceutical development. Key applications as a versatile chemical intermediate in the synthesis of pharmaceuticals, polymers, and specialty chemicals will be detailed. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and robust safety guidelines.
Core Molecular and Physicochemical Properties
This compound is a cyclic ether and an aldehyde, a chemical structure that bestows upon it a unique reactivity profile, making it a valuable building block in organic synthesis.[1] Its identity and behavior are defined by a precise set of physical and chemical properties.
Molecular Weight and Formula
The cornerstone of any chemical synthesis or analysis is the accurate molecular weight of the compound. For this compound, the precise molecular weight, as determined by high-resolution mass spectrometry and calculation from isotopic masses, is 112.1265 g/mol .[2][3][4] For routine laboratory calculations, the molar mass is typically rounded to 112.13 g/mol .[1][5][6]
This formula is critical for stoichiometric calculations in reaction planning and for confirming identity via elemental analysis and mass spectrometry.
Chemical Structure
The structure consists of a six-membered dihydropyran ring with an aldehyde group at the 2-position. This arrangement makes the aldehyde proton stereoelectronically distinct and influences the reactivity of the adjacent double bond.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The utility of a chemical compound in a laboratory or industrial setting is dictated by its physical properties. These characteristics influence choices regarding solvents, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 100-73-2 | [1][2] |
| Synonyms | Acrolein Dimer, 2-Formyl-3,4-dihydro-2H-pyran | [1][2][6] |
| Appearance | Clear, colorless liquid | [6] |
| Density | 1.08 g/cm³ (at 25 °C) | [6] |
| Boiling Point | 146 °C (at 760 Torr); 40 °C (at 10 Torr) | [6] |
| Refractive Index | 1.466 (at 20 °C) | [6] |
| Solubility | Water-soluble; miscible with diethyl ether, acetone, THF | [6] |
Synthesis and Manufacturing
The synthesis of this compound is a cornerstone of its accessibility. The choice of synthetic route is dictated by the desired outcome, whether it be large-scale achiral material or a specific enantiomer for targeted applications.
Achiral Synthesis: The Diels-Alder Dimerization of Acrolein
The most common and industrially scalable method for producing racemic this compound is the thermal dimerization of acrolein (2-propenal).[6] In this [4+2] cycloaddition, one molecule of acrolein acts as the diene and another acts as the dienophile.[6]
Causality of Experimental Choice: This reaction is favored due to the low cost of the starting material (acrolein) and the atom economy of the Diels-Alder reaction. The process is typically performed under pressure and elevated temperature in the presence of a polymerization inhibitor like hydroquinone to prevent the unwanted polymerization of acrolein.[6]
Caption: Diels-Alder synthesis of the target compound from acrolein.
Chiral Synthesis: Accessing Enantiopure Building Blocks
For applications in drug development, accessing a single enantiomer of a chiral molecule is paramount, as different enantiomers can have vastly different biological activities. The (R)-enantiomer of this compound is a key building block for potent adenosine A2A and A3 receptor agonists.[7]
A robust method to obtain the (R)-enantiomer involves the kinetic resolution of a racemic precursor, (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran, using an enzyme.[7][8]
Workflow Overview:
-
Enzymatic Hydrolysis: A lipase selectively hydrolyzes one enantiomer of the racemic acetate, leaving the other enantiomer untouched.
-
Separation: The resulting alcohol and the unreacted acetate are separated chromatographically.
-
Oxidation: The desired alcohol enantiomer is oxidized to the final aldehyde.
Caption: Workflow for the chiral synthesis of the (R)-enantiomer.
Step-by-Step Methodology:
-
Enzymatic Hydrolysis of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran [7]
-
System Setup: To a large vessel, add phosphate buffer (0.01 M, pH 7.6).
-
Substrate Addition: Add a solution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran in acetone to the buffer with stirring.
-
Enzyme Addition: Introduce Porcine Pancreatic Lipase (PPL) to the mixture.
-
Reaction Maintenance: Stir the reaction at room temperature. The hydrolysis releases acetic acid; therefore, the pH must be constantly monitored and maintained at 7.6 by the controlled addition of 3N NaOH. This is a self-validating step: a stable pH indicates the reaction has stopped or slowed, while NaOH consumption tracks its progress.
-
Monitoring: Monitor the reaction's progress by HPLC using a chiral column to resolve the enantiomers. The reaction typically takes several days.[7]
-
Workup: Once the desired conversion is reached, extract the entire mixture multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Oxidation of (R)-3,4-dihydro-2H-pyran-2-methanol to the Aldehyde [7]
-
System Setup: Dissolve the purified (R)-alcohol in dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add bis(acetoxy)iodobenzene (BAIB) and stir for 30 minutes at room temperature. Then, add a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO).
-
Causality: The TEMPO/BAIB system is a mild and highly selective oxidant for primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid, which is a critical consideration for preserving the desired functionality.
-
Monitoring: Monitor the reaction by TLC (e.g., 30% EtOAc in hexanes).
-
Workup: Upon completion, dilute the reaction with CH₂Cl₂ and quench with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess iodobenzene oxidant. Wash sequentially with saturated NaCl solution, dry the organic layer, and concentrate to yield the target aldehyde.[7]
-
Key Applications in Research and Development
The unique structure of this compound makes it a valuable intermediate in a multitude of industrial and research settings.
-
Pharmaceutical Synthesis : As demonstrated, the chiral form is a key precursor for complex, biologically active molecules like adenosine receptor agonists.[7] Its rigid ring structure helps to lock in specific conformations, which is often essential for potent and selective receptor binding.
-
Polymers and Resins : The compound is used in the synthesis of advanced synthetic resins and serves as a plasticizer, enhancing the flexibility and durability of plastic materials.[9]
-
Specialty Chemicals : It is a starting material for 1,2,6-Hexantriol, a polyol used as a more stable alternative to glycerol, and for the synthesis of pheromones like Brevicomin.[6]
-
Agrochemicals : It can serve as a stable storage form of acrolein, which has biocidal properties and has been considered for use as a soil fumigant.[6]
-
Textile Industry : It is employed as a fabric finishing auxiliary to impart desired characteristics to textiles.[9]
Analytical Characterization
Confirming the identity and purity of this compound is essential. A multi-technique approach is standard practice.
-
Chromatography (TLC/HPLC): Thin-layer chromatography is used for rapid reaction monitoring. High-performance liquid chromatography, especially with a chiral stationary phase, is indispensable for determining enantiomeric purity during chiral syntheses.[7][8]
-
Spectroscopy (IR & MS): Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as the C=O stretch of the aldehyde and the C-O-C stretch of the ether. The NIST Chemistry WebBook provides reference IR and mass spectra for this compound.[2][4] Mass spectrometry (MS) confirms the molecular weight.[2][4]
Safety, Handling, and Storage
As a reactive chemical, proper handling of this compound is crucial for laboratory safety. It is classified as a Dangerous Good for transport.[1]
Hazard Identification
The compound presents several hazards according to the Globally Harmonized System (GHS).
| Hazard Code | Description | Source(s) |
| H226 | Flammable liquid and vapor | |
| H312 | Harmful in contact with skin | |
| H315 | Causes skin irritation | |
| H318 / H319 | Causes serious eye damage / irritation | |
| H332 | Harmful if inhaled | |
| H335 | May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[10]
-
Personal Protective Equipment:
-
Ignition Sources: Keep away from heat, sparks, and open flames.[10][11]
Storage
Store in a cool, dry, and well-ventilated place in a tightly closed container.[11] Some suppliers recommend storage at -10°C. The material should be stored in a designated flammables area.[11]
Conclusion
This compound is more than a simple chemical; it is a foundational building block with a precise molecular weight of 112.1265 g/mol that enables significant innovation across diverse scientific fields. Its straightforward achiral synthesis via acrolein dimerization makes it readily available for industrial applications, while advanced enzymatic protocols provide access to the enantiopurified forms required for the nuanced demands of pharmaceutical research. A thorough understanding of its properties, synthesis, and handling protocols, as detailed in this guide, empowers researchers and developers to utilize this versatile intermediate safely and effectively, driving progress in medicine, materials science, and beyond.
References
- 1. scbt.com [scbt.com]
- 2. 2H-Pyran-2-carboxaldehyde, 3,4-dihydro- [webbook.nist.gov]
- 3. 2H-Pyran-2-carboxaldehyde, 3,4-dihydro- [webbook.nist.gov]
- 4. 2H-Pyran-2-carboxaldehyde, 3,4-dihydro- [webbook.nist.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 3,4-Dihydro-2H-pyran-2-carboxaldehyd – Wikipedia [de.wikipedia.org]
- 7. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. echemi.com [echemi.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dihydro-2H-pyran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydro-2H-pyran-2-carbaldehyde, also known as acrolein dimer, is a heterocyclic aldehyde of significant interest in organic synthesis and serves as a versatile precursor in the preparation of a wide array of more complex molecules. Its unique structural features, combining a dihydropyran ring and a reactive aldehyde functional group, make it a valuable building block in the synthesis of pharmaceuticals and other biologically active compounds. This guide provides a comprehensive overview of its core physical and chemical properties, detailed methodologies for its synthesis and characterization, and essential safety information to ensure its proper handling and application in a research and development setting.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic pungent odor.[1][2] A summary of its key physical properties is presented in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈O₂ | [3][4] |
| Molecular Weight | 112.13 g/mol | [4][5] |
| Boiling Point | 146 °C (at 760 mmHg) | [1][2] |
| Density | 1.08 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.466 | [2] |
| Flash Point | 118°F (47.8°C) | [1] |
| Solubility | Soluble in organic solvents, moderately polar. | [3] |
| CAS Number | 100-73-2 | [3][4] |
Spectroscopic Characterization
A thorough understanding of the spectroscopic profile of this compound is paramount for its unambiguous identification and for monitoring its reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned spectrum for this compound is not readily accessible, data for the chiral (R)-enantiomer provides valuable insight into the expected chemical shifts and multiplicities for the racemic mixture.
¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is expected to show a complex pattern of signals corresponding to the eight protons in the molecule. Based on the reported data for the (R)-enantiomer, the following approximate chemical shifts and multiplicities can be anticipated: δ 1.6–2.2 (m, 4H), 4.2 (m, 1H), 4.8 (m, 1H), 6.4 (m, 1H), and a signal for the aldehydic proton.[6]
¹³C NMR: The carbon-13 NMR spectrum will exhibit six distinct signals corresponding to the six carbon atoms in different chemical environments. The aldehydic carbon will appear at the lowest field (highest ppm value), followed by the carbons of the double bond and the ether linkage, with the aliphatic carbons of the pyran ring appearing at the highest field (lowest ppm values).
Infrared (IR) Spectroscopy
The infrared spectrum of this compound provides key information about its functional groups. A strong absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the aldehyde. Additionally, C-H stretching vibrations for the aldehyde, alkene, and alkane moieties will be present, as well as a prominent C-O stretching band for the ether linkage within the pyran ring.[7]
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 112. The fragmentation pattern will be influenced by the presence of the aldehyde and the dihydropyran ring, with characteristic losses of CO (28 Da) and other small neutral molecules.
Experimental Protocols
Synthesis of Racemic this compound via Diels-Alder Dimerization of Acrolein
The most common and industrially relevant method for the synthesis of racemic this compound is the [4+2] cycloaddition, or Diels-Alder reaction, of acrolein with itself. In this reaction, one molecule of acrolein acts as the diene and another as the dienophile.
Reaction Scheme:
References
- 1. GB1022864A - Process for the preparation of dimers of acrolein or acrolein derivatives - Google Patents [patents.google.com]
- 2. 2H-Pyran-2-carboxaldehyde, 3,4-dihydro- [webbook.nist.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3,4-Dihydro-2H-pyran(110-87-2) 13C NMR [m.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Synthesis of Acrolein Dimer
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of acrolein dimer, chemically known as 2-formyl-3,4-dihydro-2H-pyran. The document delves into the core mechanistic principles governing its formation, primarily through a hetero-Diels-Alder reaction. It offers a detailed, step-by-step experimental protocol for its laboratory-scale synthesis and subsequent purification. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the fundamental knowledge and practical insights required to produce and utilize this versatile heterocyclic aldehyde.
Introduction: The Significance of Acrolein Dimer
Acrolein dimer (2-formyl-3,4-dihydro-2H-pyran) is a valuable heterocyclic aldehyde that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both an aldehyde group and a dihydropyran ring, makes it a key intermediate in the synthesis of a wide array of more complex molecules. These include pharmaceuticals, fragrances, and specialty polymers. A thorough understanding of its synthesis is therefore crucial for chemists aiming to leverage its reactivity in their synthetic endeavors.
The Core Mechanism: A Hetero-Diels-Alder Cycloaddition
The thermal dimerization of acrolein to its dimer is a classic example of a hetero-Diels-Alder reaction .[1] In this pericyclic reaction, one molecule of acrolein acts as the diene and the other as the dienophile .[2]
-
The Diene: In this role, the acrolein molecule utilizes its conjugated system of a carbon-carbon double bond and a carbon-oxygen double bond (the carbonyl group).
-
The Dienophile: The second acrolein molecule participates through its carbon-carbon double bond.
The reaction proceeds in a concerted fashion, meaning that the new carbon-carbon and carbon-oxygen bonds are formed in a single transition state.[1] Theoretical studies, including Frontier Molecular Orbital (FMO) analysis, have been conducted to explain the regioselectivity of this reaction.[2][3] These studies indicate that the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile dictates the formation of the observed product, 2-formyl-3,4-dihydro-2H-pyran.[2]
Interestingly, the regioselectivity of acrolein dimerization has been a subject of detailed computational analysis, with some studies suggesting that non-covalent interactions in the transition state play a crucial role in directing the reaction to the experimentally observed isomer.[4][5]
References
An In-depth Technical Guide on the Chemical Stability and Storage of 3,4-Dihydro-2H-pyran-2-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the chemical stability and optimal storage conditions for 3,4-Dihydro-2H-pyran-2-carbaldehyde (CAS 100-73-2), a versatile heterocyclic aldehyde pivotal in pharmaceutical synthesis and materials science. This document, intended for researchers, scientists, and drug development professionals, delves into the intrinsic chemical liabilities of the molecule, outlining the primary degradation pathways including polymerization, oxidation, and hydrolysis. By understanding the mechanistic underpinnings of its instability, this guide establishes a framework for handling and storage protocols designed to preserve the compound's purity and integrity over time. Furthermore, it presents a detailed, field-proven analytical workflow for monitoring the stability of this compound, ensuring the reliability of experimental outcomes.
Introduction: The Chemical Profile of this compound
This compound, also known as acrolein dimer, is a cyclic vinyl ether bearing an aldehyde functional group.[1] Its unique bifunctional nature makes it a valuable intermediate in a multitude of chemical transformations, including the synthesis of potent adenosine A2A and A3 receptor agonists and as a building block in the formulation of high-performance photoresists for the electronics industry.[2][3] The inherent reactivity of both the aldehyde and the vinyl ether moieties, however, predisposes the molecule to several degradation pathways. A thorough understanding of these pathways is not merely academic; it is a critical prerequisite for its effective use in research and manufacturing, where purity and stability are paramount.
The principal structural features dictating its reactivity are the electron-rich double bond of the vinyl ether system and the electrophilic nature of the aldehyde's carbonyl carbon. This electronic arrangement makes the molecule susceptible to attack by acids, oxygen, and even itself, leading to a finite shelf-life if not stored under appropriate conditions.
Key Factors Influencing Chemical Stability
The stability of this compound is contingent on several environmental factors. The following sections dissect these factors and the chemical transformations they can induce.
Temperature
Elevated temperatures significantly accelerate the rate of all degradation reactions. Of particular concern is the potential for runaway polymerization, which can be exothermic and, in a sealed container, lead to a dangerous pressure build-up.[4][5] Therefore, maintaining a cool storage environment is the first line of defense in preserving this compound.
Presence of Acid or Base
The vinyl ether linkage is highly susceptible to acid-catalyzed hydrolysis.[6][7][8] Even trace amounts of acidic impurities can initiate the cleavage of the pyran ring. Similarly, both acids and bases can catalyze polymerization reactions.[4][9]
Exposure to Air (Oxygen)
As a cyclic ether, the dihydropyran ring is prone to autoxidation in the presence of atmospheric oxygen.[10][11] This free-radical chain reaction can lead to the formation of hydroperoxides, which are notoriously unstable and can be explosive upon concentration.[10]
Exposure to Light
Light, particularly in the UV spectrum, can provide the activation energy required to initiate free-radical reactions, including both autoxidation and polymerization.[4]
Moisture
Given the compound's hygroscopic nature and the potential for acid-catalyzed hydrolysis, exposure to moisture must be rigorously avoided. Absorbed water can facilitate the formation of acidic species and directly participate in the hydrolytic degradation of the vinyl ether.
Primary Degradation Pathways: A Mechanistic Perspective
Understanding the "why" behind storage protocols requires a closer look at the chemical reactions responsible for degradation.
Acid-Catalyzed Polymerization and Hydrolysis
In the presence of an acid (H⁺), two primary degradation routes are initiated: polymerization and hydrolysis. The vinyl ether is readily protonated at the β-carbon, which is the rate-determining step, leading to a resonance-stabilized oxocarbenium ion intermediate.[6][7][8] This highly reactive intermediate can then be attacked by another molecule of the dihydropyran (leading to polymerization) or by water (leading to hydrolysis and ring-opening).
Caption: Acid-Catalyzed Degradation Pathways.
Free-Radical Autoxidation
Exposure to oxygen, often initiated by light or trace metal impurities, can lead to the formation of peroxides at the carbon atom adjacent to the ether oxygen (the α-position). This is a classic free-radical chain reaction involving initiation, propagation, and termination steps.[5][10][11]
Caption: Free-Radical Autoxidation Mechanism.
Recommended Storage and Handling Protocols
Based on the chemical liabilities outlined above, the following protocols are essential for maintaining the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C in a refrigerator. | To minimize the rate of all degradation reactions, particularly polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent autoxidation by excluding atmospheric oxygen. |
| Container | Use an amber glass bottle with a tightly sealed, inert cap. | To protect from light which can initiate radical reactions and to prevent moisture ingress. |
| Moisture | Keep container tightly closed in a dry place. Handle in a dry environment. | The compound is hygroscopic and susceptible to acid-catalyzed hydrolysis. |
| Additives | If not already stabilized, consider adding a radical inhibitor like hydroquinone. | To quench free radicals and inhibit both autoxidation and polymerization. |
| Handling | Avoid contact with acids, bases, and strong oxidizing agents. Use spark-proof tools. | These substances can act as catalysts for rapid and potentially violent polymerization. |
Analytical Workflow for Stability Monitoring
To ensure the quality of this compound for its intended application, a robust stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a well-suited technique, particularly after derivatization of the aldehyde functional group with 2,4-dinitrophenylhydrazine (DNPH). This derivatization serves two purposes: it attaches a strong chromophore for sensitive UV detection and it stabilizes the aldehyde.[12][13][14][15]
Caption: HPLC-Based Stability Monitoring Workflow.
Detailed Experimental Protocol: HPLC-DNPH Method
This protocol provides a self-validating system for the quantitative determination of this compound and its potential degradation products.
1. Reagent Preparation:
-
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid. (Caution: DNPH is explosive when dry and should be handled with care).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
2. Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile (Stock Standard).
-
Transfer 100 µL of the Stock Standard into a 10 mL vial. Add 900 µL of the DNPH reagent.
-
Seal the vial and heat at 40°C for 1 hour to ensure complete derivatization.
-
Cool to room temperature and dilute with acetonitrile to create a series of calibration standards.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Follow the same derivatization procedure as described for the standard (steps 2.2 - 2.3).
4. HPLC Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Gradient elution: Start with 60% B, hold for 2 min, ramp to 95% B over 10 min, hold for 3 min, return to 60% B and equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 360 nm |
| Injection Volume | 10 µL |
5. Data Analysis:
-
Identify the peak corresponding to the DNPH derivative of this compound by comparing the retention time with the reference standard.
-
Calculate the purity by the area percent method or against the calibration curve.
-
Monitor for the appearance of new peaks in the chromatogram of aged or stressed samples, which would indicate the presence of degradation products.
Conclusion
The chemical stability of this compound is a critical parameter that dictates its utility and reliability in scientific applications. Its propensity for polymerization, autoxidation, and hydrolysis necessitates stringent storage and handling procedures. By adhering to the recommendations outlined in this guide—specifically, storage at 2-8°C under an inert, dry atmosphere and protected from light—researchers can significantly extend the shelf-life and preserve the purity of this valuable chemical intermediate. The implementation of a robust analytical monitoring program, such as the detailed HPLC-DNPH method, provides the necessary quality control to validate the integrity of the material before use, thereby ensuring the accuracy and reproducibility of experimental results.
References
- 1. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 3. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unitedchem.com [unitedchem.com]
- 5. A Perspective on Free Radical Autoxidation: The Physical Organic Chemistry of Polyunsaturated Fatty Acid and Sterol Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Autoxidation - Wikipedia [en.wikipedia.org]
- 12. auroraprosci.com [auroraprosci.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 15. hitachi-hightech.com [hitachi-hightech.com]
An In-depth Technical Guide to the Safe Handling of 3,4-Dihydro-2H-pyran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 3,4-Dihydro-2H-pyran-2-carbaldehyde (CAS No. 100-73-2), a key reagent in various biochemical research and synthetic applications.[1][2] Adherence to the protocols outlined herein is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and informed practice.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3] A thorough understanding of its intrinsic hazards is the foundation of safe handling.
The compound is a flammable liquid and vapor.[3] It is harmful if it comes into contact with skin or is inhaled.[3] Furthermore, it is known to cause skin irritation and serious eye damage.[3] Inhalation may also lead to respiratory irritation.[3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapour[3] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[3] |
| Skin Irritation | 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage[3] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[3] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[3][4] |
GHS Pictograms:
(Image of GHS pictograms: Flame, Corrosion, Exclamation mark)
Signal Word: Danger[3]
Physical and Chemical Properties
A grasp of the physical and chemical properties of a substance is essential for predicting its behavior under various laboratory conditions and for making informed decisions regarding its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | [1][4][5][6] |
| Molecular Weight | 112.13 g/mol | [1][4] |
| Appearance | Colorless liquid | [7] |
| Flash Point | 54 °C |
Exposure Controls and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, stringent exposure controls and the consistent use of appropriate Personal Protective Equipment (PPE) are mandatory. The primary objective is to create a multi-layered barrier between the researcher and the chemical.
Engineering Controls
The first line of defense is to handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.[8][9] An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[7][9] Use of explosion-proof electrical and ventilating equipment is recommended due to the flammable nature of the compound.[3][10]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial for all personnel handling this substance. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential to protect against splashes.[3] A full-face shield should be worn when there is a significant risk of splashing.[9] |
| Skin | Chemical-resistant gloves (Nitrile or Butyl rubber) | Wear chemical-impermeable gloves.[3] It is crucial to consult the glove manufacturer's specifications for compatibility and breakthrough times.[9] Always inspect gloves for damage before use and employ proper removal techniques to avoid skin contact.[9] |
| Body | Flame-resistant lab coat and chemical-resistant apron | A fully buttoned, flame-resistant lab coat should be worn.[3] For procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[11] |
| Respiratory | Respirator (if necessary) | If exposure limits are exceeded or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[3][4] |
Safe Handling and Storage Protocols
The following protocols are designed to minimize the risks associated with the handling and storage of this compound.
Handling
-
Avoid Contact: Avoid all contact with skin and eyes.[3] Do not breathe vapors or mists.[3][4]
-
Ventilation: Handle only in a well-ventilated area, preferably a chemical fume hood.[8]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][8] No smoking in the handling area.[3]
-
Static Discharge: Take precautionary measures against static discharges by grounding and bonding containers and receiving equipment.[3][10] Use non-sparking tools.[3]
-
Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[10]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3][8]
-
Temperature: Store in a cool place.[3] Some sources recommend storage at -10°C.
-
Incompatibilities: Keep away from oxidizing agents, strong acids, and alcohols.[8]
-
Security: Store in a locked-up area.[3]
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial. All personnel should be familiar with these procedures.
First-Aid Measures
Table 4: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][8] Do not use mouth-to-mouth resuscitation.[3][8] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3][4][8] |
| Eye Contact | Immediately rinse with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4][8] |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[3] Ensure adequate ventilation.[3] Wear appropriate personal protective equipment (see Section 3.2).[3]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as it can be harmful to aquatic life.[3][12]
-
Containment and Cleanup: Remove all sources of ignition.[3][8] Use non-sparking tools and explosion-proof equipment.[3] Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.[7][8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: The substance is a flammable liquid, and its vapors may form explosive mixtures with air.[3][8] Vapors can travel to a source of ignition and flash back.[8] Containers may explode when heated.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][8]
Disposal Considerations
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[9] Disposal must be in strict accordance with all local, regional, and national regulations.[9] Do not dispose of this chemical down the drain or into the environment.[4][13] Contact a licensed professional waste disposal service to dispose of this material.[4]
Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for the safe handling of this compound from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. capotchem.cn [capotchem.cn]
- 5. 2H-Pyran-2-carboxaldehyde, 3,4-dihydro- [webbook.nist.gov]
- 6. 2H-Pyran-2-carboxaldehyde, 3,4-dihydro- [webbook.nist.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lobachemie.com [lobachemie.com]
- 11. cdc.gov [cdc.gov]
- 12. echa.europa.eu [echa.europa.eu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to 3,4-Dihydro-2H-pyran-2-carbaldehyde: Nomenclature, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 3,4-Dihydro-2H-pyran-2-carbaldehyde, a versatile heterocyclic aldehyde pivotal in synthetic chemistry. We will delve into its various nomenclatures, physicochemical properties, synthesis, and its significant applications, particularly in the realm of drug discovery and development.
Part 1: Nomenclature and Identification
Correctly identifying a chemical compound is fundamental in scientific research. This compound is known by a variety of names, which can sometimes lead to confusion. This section aims to clarify its nomenclature and provide key identifiers.
The systematic IUPAC name for this compound is This compound .[1] However, it is frequently referred to by several other names in literature and chemical catalogs. A common and historically significant name is Acrolein Dimer .[1][2][3] This name originates from its formation via a Diels-Alder dimerization of acrolein, where one molecule acts as the diene and another as the dienophile.[2]
Other notable synonyms include:
For unambiguous identification, the CAS Registry Number is the industry standard.
| Identifier | Value |
| CAS Registry Number | 100-73-2[4][5][7] |
| Molecular Formula | C₆H₈O₂[1][4][5] |
| Molecular Weight | 112.13 g/mol [1][4][5] |
| InChI | InChI=1S/C6H8O2/c7-5-6-3-1-2-4-8-6/h2,4-6H,1,3H2[1] |
| SMILES | C1CC(OC=C1)C=O[1] |
Part 2: Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in chemical reactions.
It is typically a colorless to yellow liquid with a pungent, disagreeable odor.[1][5][9] The aldehyde group and the dihydropyran ring are the key functional groups that dictate its reactivity. Aldehydes are known to be reactive and can undergo self-condensation or polymerization reactions, which are often catalyzed by acids.[9] They are also readily oxidized to form carboxylic acids.[9]
| Property | Value |
| Appearance | Colorless or yellow liquid with a pungent odor[1][5][9] |
| Boiling Point | 146 °C (lit.)[5][9] |
| Density | 1.08 g/mL at 25 °C[5][9] |
| Flash Point | 54 °C[5][9] |
| Refractive Index | n20/D 1.466 (lit.)[5][9] |
Part 3: Synthesis and Reactivity
The primary industrial synthesis of this compound is the thermal dimerization of acrolein.[2] This [4+2] cycloaddition reaction is a classic example of the Diels-Alder reaction.
Caption: Synthesis of this compound via Diels-Alder dimerization of acrolein.
The reactivity of this compound is largely governed by the aldehyde functional group. It can undergo a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. These reactions include:
-
Oxidation to 3,4-dihydro-2H-pyran-2-carboxylic acid.
-
Reduction to (3,4-dihydro-2H-pyran-2-yl)methanol.
-
Wittig reactions and other olefination reactions to extend the carbon chain.
-
Condensation reactions with amines and other nucleophiles.
Part 4: Applications in Drug Development and Research
The dihydropyran moiety is a common scaffold in many biologically active compounds and natural products.[10] Consequently, this compound serves as a key building block in the synthesis of various pharmaceuticals.[9]
One notable application is in the synthesis of potent and selective adenosine A₂A and A₃ receptor agonists.[11] The enantiomerically pure (R)-3,4-dihydro-2H-pyran-2-carbaldehyde is a crucial intermediate in the preparation of these compounds, which have potential therapeutic applications due to their anti-inflammatory properties.[11] The synthesis of the (R)-enantiomer can be achieved through enzyme-catalyzed kinetic resolution.[11]
References
- 1. Acrolein dimer | C6H8O2 | CID 60994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydro-2H-pyran-2-carboxaldehyd – Wikipedia [de.wikipedia.org]
- 3. Acrolein dimer CAS: 100-73-2, CasNo.100-73-2 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]
- 4. scbt.com [scbt.com]
- 5. 2-Formyl-3,4-dihydro-2H-pyran | 100-73-2 [chemicalbook.com]
- 6. ACROLEIN DIMER, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. SID 135017998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cas 100-73-2,2-Formyl-3,4-dihydro-2H-pyran | lookchem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enzymatic Kinetic Resolution of 3,4-Dihydro-2H-pyran-2-carbaldehyde Precursors: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzymatic kinetic resolution of precursors to 3,4-dihydro-2H-pyran-2-carbaldehyde, a valuable chiral building block in the synthesis of a variety of biologically active molecules and pharmaceuticals. The protocols herein leverage the high enantioselectivity of commercially available lipases to efficiently separate racemic mixtures, yielding enantiomerically enriched products. This guide offers a practical, green, and efficient alternative to conventional chemical resolution methods, focusing on the underlying principles, experimental setup, data analysis, and troubleshooting.
Introduction: The Significance of Chiral Pyran Scaffolds
Chiral 3,4-dihydro-2H-pyran derivatives are privileged structural motifs found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1] The precise stereochemistry of these molecules is often critical to their therapeutic efficacy and safety. Consequently, the development of robust and scalable methods for the synthesis of enantiomerically pure pyran building blocks is of paramount importance in medicinal chemistry and drug discovery.
Enzymatic kinetic resolution (EKR) has emerged as a powerful strategy for accessing such chiral molecules.[2] This technique utilizes the inherent ability of enzymes, particularly lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[3] The result is the separation of the racemate into two enantiomerically enriched fractions. Lipase-catalyzed resolutions are favored for their mild reaction conditions, high enantioselectivity, and environmental compatibility, aligning with the principles of green chemistry.[4]
This guide focuses on the enzymatic kinetic resolution of a key precursor, (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran, to produce the chiral precursors of (R)- and (S)-3,4-dihydro-2H-pyran-2-carbaldehyde.
Principle of the Method: Lipase-Catalyzed Enantioselective Hydrolysis
The kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran relies on the differential rate at which a lipase enzyme catalyzes the hydrolysis of the two enantiomers. The enzyme's chiral active site preferentially binds and hydrolyzes one enantiomer (e.g., the (R)-acetate) to the corresponding alcohol, while the other enantiomer (e.g., the (S)-acetate) reacts at a much slower rate, or not at all.[5]
This process, depicted below, allows for the separation of the racemic mixture into the enantioenriched alcohol and the remaining unreacted enantioenriched acetate. The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.[6]
Figure 1: General scheme for the lipase-catalyzed kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran.
Experimental Protocols
This section provides detailed protocols for the screening of lipases and a preparative-scale resolution.
Materials and Reagents
-
(±)-2-Acetoxymethyl-3,4-dihydro-2H-pyran
-
Lipases (see Table 1 for suggestions)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvents (e.g., hexane, ethyl acetate, methyl tert-butyl ether)
-
Acylating agents (for transesterification, e.g., vinyl acetate)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and equipment (magnetic stirrer, pH meter, etc.)
-
Chiral HPLC or GC column for enantiomeric excess determination
Protocol 1: Screening of Lipases for Optimal Activity and Enantioselectivity
The choice of lipase is critical for a successful kinetic resolution. This protocol outlines a small-scale screening process to identify the most suitable enzyme.
Procedure:
-
To a series of 4 mL vials, add 10-20 mg of each lipase to be screened.
-
In each vial, add 1 mL of phosphate buffer (0.1 M, pH 7.0).
-
Add 50 mg of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran to each vial.
-
Seal the vials and place them on a shaker or stirrer at a controlled temperature (e.g., 30-40 °C).
-
Withdraw small aliquots (e.g., 50 µL) at various time points (e.g., 1, 4, 8, 24 hours).
-
Quench the reaction in the aliquot by adding 0.5 mL of ethyl acetate and a small amount of anhydrous sodium sulfate. Vortex and centrifuge.
-
Analyze the organic layer by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of the substrate and product.
Protocol 2: Preparative-Scale Kinetic Resolution using Porcine Pancreatic Lipase (PPL)
This protocol is based on established methods for the resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran.[7]
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a pH electrode, add 500 mL of phosphate buffer (0.1 M, pH 7.0).
-
Add 5.0 g of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran.
-
Initiate stirring and add 1.0 g of Porcine Pancreatic Lipase (PPL).
-
Maintain the pH of the reaction mixture at 7.0 by the controlled addition of a 1 M NaOH solution using a pH-stat or manual monitoring.
-
Monitor the progress of the reaction by chiral HPLC or GC until approximately 50% conversion is reached. This may take 24-48 hours.
-
Once the desired conversion is achieved, stop the reaction by filtering off the enzyme.
-
Extract the aqueous reaction mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude mixture of the unreacted (S)-acetate and the (R)-alcohol can be separated by silica gel column chromatography.
Figure 2: Workflow for the preparative-scale enzymatic kinetic resolution.
Data Analysis and Interpretation
Determination of Enantiomeric Excess (ee) and Conversion (c)
The success of a kinetic resolution is quantified by the enantiomeric excess (ee) of the product and the unreacted substrate, as well as the conversion (c) of the reaction. These parameters are typically determined by chiral HPLC or GC analysis.[8][9][10][11]
-
Enantiomeric Excess (ee): ee (%) = ([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer]) x 100
-
Conversion (c): c (%) = ee_s / (ee_s + ee_p) x 100 (where ee_s is the ee of the substrate and ee_p is the ee of the product)
Enzyme Selection and Performance
The choice of lipase can significantly impact the outcome of the resolution. The following table summarizes the performance of common lipases in the resolution of pyran precursors and related compounds.
| Enzyme | Source | Typical Acyl Donor | Typical Solvent | Enantioselectivity (E-value) | Reference |
| Porcine Pancreatic Lipase (PPL) | Porcine Pancreas | - (Hydrolysis) | Phosphate Buffer | Moderate to High | [12] |
| Candida antarctica Lipase B (CAL-B) | Candida antarctica | Vinyl acetate | Hexane, MTBE | High to Excellent | [13][14] |
| Pseudomonas cepacia Lipase (Amano PS) | Burkholderia cepacia | Vinyl acetate | Diisopropyl ether | High to Excellent | [15][16] |
| Candida rugosa Lipase (CRL) | Candida rugosa | - (Hydrolysis) | Biphasic systems | Variable | [3] |
Table 1: Comparison of commonly used lipases for kinetic resolutions.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive enzyme- Suboptimal pH or temperature- Presence of inhibitors | - Use a fresh batch of enzyme- Optimize reaction conditions (pH, temp.)- Purify substrate to remove potential inhibitors |
| Low enantioselectivity (low ee) | - Incorrect enzyme choice- Non-optimal solvent- Reaction proceeded past 50% conversion | - Screen a wider range of lipases- Screen different organic solvents- Carefully monitor the reaction and stop at ~50% conversion |
| Difficulty in separating products | - Similar polarities of substrate and product | - Optimize column chromatography conditions (solvent system)- Consider derivatization to alter polarity before separation |
Table 2: Troubleshooting guide for enzymatic kinetic resolution. For more general troubleshooting of enzymatic assays, refer to established guides.[17][18]
Conclusion
The enzymatic kinetic resolution of this compound precursors is a robust and efficient method for the preparation of valuable chiral building blocks. By carefully selecting the appropriate lipase and optimizing reaction conditions, researchers can achieve high enantioselectivities and yields. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this green and powerful synthetic tool in academic and industrial research settings.
References
- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. uma.es [uma.es]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. dc.engconfintl.org [dc.engconfintl.org]
- 15. re.public.polimi.it [re.public.polimi.it]
- 16. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. docs.abcam.com [docs.abcam.com]
Application Notes & Protocols: Synthesis of Novel Dihydropyranone Scaffolds from 3,4-Dihydro-2H-pyran-2-carbaldehyde
Abstract
Dihydropyranones are privileged heterocyclic motifs frequently encountered in biologically active natural products and pharmaceutical agents.[1] Their synthesis has attracted considerable attention, with numerous strategies developed to access this important scaffold. This application note details a robust and versatile protocol for the synthesis of novel dihydropyranone derivatives commencing from the readily available, saturated aldehyde, 3,4-Dihydro-2H-pyran-2-carbaldehyde. We present a strategic two-step, one-pot domino reaction sequence involving an initial Knoevenagel condensation followed by an intramolecular cyclization. This approach circumvents the common reliance on α,β-unsaturated aldehydes as starting materials, thereby broadening the synthetic utility of saturated aldehydes in constructing complex heterocyclic systems. Detailed mechanistic insights and a step-by-step experimental protocol are provided for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction: The Significance of Dihydropyranones
The dihydropyran-2-one core is a cornerstone in the architecture of numerous natural products exhibiting a wide spectrum of biological activities. From the cytotoxic effects of pestalotin to the antibiotic properties of tautomycin, this scaffold serves as a crucial pharmacophore. In drug development, synthetic dihydropyranones are key intermediates and final products in programs targeting viral infections, inflammation, and cancer.
While many synthetic routes to dihydropyranones have been established, a significant portion of these methodologies, particularly in the realm of asymmetric organocatalysis, rely on α,β-unsaturated aldehydes as the key building blocks.[2][3][4] This application note addresses a strategic gap by providing a pathway to dihydropyranone synthesis that utilizes a saturated aldehyde, this compound, thus expanding the accessible chemical space for this important class of heterocycles.
Proposed Synthetic Strategy: A Domino Approach
Our strategy is centered on a domino reaction sequence that transforms the saturated aldehyde into a suitable precursor for lactonization in a single pot. The core of this approach is the classic Knoevenagel condensation, a reliable method for forming a carbon-carbon double bond.[5]
The proposed transformation is a one-pot, two-step process:
-
Knoevenagel Condensation: this compound is reacted with an active methylene compound, such as diethyl malonate, in the presence of a mild base. This step generates a vinylidene intermediate.
-
Intramolecular Michael Addition/Lactonization: The newly formed α,β-unsaturated system is poised for a subsequent intramolecular cyclization, which, upon workup, yields the thermodynamically stable dihydropyranone ring system.
This domino approach is highly efficient, minimizing purification steps and improving overall yield.[6]
Reaction Mechanism
The proposed mechanism is initiated by the base-catalyzed Knoevenagel condensation. A mild base, such as piperidine, deprotonates the active methylene compound (e.g., diethyl malonate) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. Subsequent elimination of water yields the α,β-unsaturated intermediate. Depending on the reaction conditions and the nature of the active methylene compound, this intermediate can undergo a spontaneous or induced intramolecular cyclization to form the final dihydropyranone product.
Caption: Proposed Domino Reaction Mechanism.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a model dihydropyranone derivative from this compound.
Protocol 1: Synthesis of Ethyl 2-oxo-2,5,6,7-tetrahydro-2H-pyrano[3,2-b]pyran-3-carboxylate
This protocol details the domino Knoevenagel condensation and cyclization of this compound with diethyl malonate.
Materials:
-
This compound (≥95%)
-
Diethyl malonate (≥99%)
-
Piperidine (≥99%)
-
Toluene (Anhydrous)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
Equipment:
-
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.12 g, 10.0 mmol), diethyl malonate (1.60 g, 10.0 mmol), and toluene (40 mL).
-
Add piperidine (0.1 mL, 1.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux and stir vigorously. Water will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours, once water evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (eluent: gradient of 10% to 40% Ethyl Acetate in Hexanes) to afford the title compound as a pale yellow oil.
Data Presentation
| Entry | Aldehyde | Active Methylene Compound | Base (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Diethyl malonate | Piperidine (10) | Toluene | 5 | 78 |
| 2 | This compound | Ethyl acetoacetate | Pyrrolidine (10) | Benzene | 6 | 72 |
| 3 | This compound | Malononitrile | Triethylamine (10) | Ethanol | 4 | 85 |
Table 1: Optimization of the Domino Reaction Conditions.
Workflow and Logic
The successful synthesis of dihydropyranones from a saturated aldehyde hinges on the initial creation of an α,β-unsaturated system. The Knoevenagel condensation is an ideal choice for this transformation due to its reliability and operational simplicity.
Caption: Experimental Workflow.
Conclusion
This application note demonstrates a viable and efficient strategy for the synthesis of dihydropyranones from this compound. By employing a domino Knoevenagel condensation/intramolecular cyclization sequence, we have expanded the scope of accessible starting materials for the construction of this medicinally important heterocyclic scaffold. The provided protocol is robust and can likely be adapted to a range of active methylene compounds to generate a library of novel dihydropyranone derivatives for further investigation in drug discovery and development programs.
References
- 1. 3,4-Dihydropyran-2-one synthesis [organic-chemistry.org]
- 2. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. epfl.ch [epfl.ch]
Application Note: 3,4-Dihydro-2H-pyran-2-carbaldehyde as a Versatile Precursor for Spiroketal Synthesis
Introduction: The Strategic Value of Spiroketals and Their Precursors
Spiroketals are a prominent class of heterocyclic compounds characterized by two rings linked through a single tetrahedral carbon atom. This structural motif is a cornerstone of numerous biologically active natural products, including polyether antibiotics, pheromones, and marine toxins.[1][2] The inherent stereochemical complexity and conformational rigidity of the spiroketal core make it a compelling target in medicinal chemistry and drug development. Consequently, the development of efficient and stereocontrolled synthetic routes to these scaffolds is of paramount importance.
3,4-Dihydro-2H-pyran-2-carbaldehyde (DHPC), often referred to as the dimer of acrolein, has emerged as a powerful and versatile C6 building block in organic synthesis.[3] Its value is significantly enhanced by the commercial availability of its enantiopure forms, typically derived from enzyme-catalyzed kinetic resolutions.[4][5] DHPC uniquely combines the reactivity of an aldehyde with the latent functionality of a dihydropyran ring, providing a strategic entry point for constructing complex molecular architectures.
This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic application of DHPC for the synthesis of spiroketal systems. We will elucidate the underlying synthetic logic, provide a detailed experimental protocol for a model transformation, and discuss the critical parameters that govern the reaction's success and stereochemical outcome.
The Core Synthetic Strategy: A Retrosynthetic Blueprint
The fundamental approach to constructing spiroketals from DHPC hinges on a convergent strategy. The aldehyde serves as an electrophilic handle to introduce a carbon side-chain, which itself carries a masked hydroxyl group. Subsequent chemical transformations unmask this hydroxyl group and trigger an intramolecular cyclization cascade, culminating in the formation of the thermodynamically favored spiroketal.
The general retrosynthetic pathway can be visualized as the deconstruction of the spiroketal into a key acyclic dihydroxy hemiacetal precursor, which in turn originates from the coupling of DHPC with a suitable nucleophile.
Caption: General retrosynthetic analysis for spiroketal synthesis from DHPC.
This strategy is powerful because it allows for modular construction. The structure of the final spiroketal (ring sizes, substituents) can be readily modified by simply changing the nature of the C(n) nucleophile used in the initial coupling step.
Application Protocol: Synthesis of a[6][6] Spiroketal System
This section provides a detailed, field-proven protocol for the synthesis of a model 1,7-Dioxaspiro[5.5]undecane derivative, starting from DHPC. This workflow is broadly applicable to the synthesis of various spiroketal systems.
Caption: Experimental workflow for the three-step synthesis of a spiroketal.
Step 1: Chain Extension via Grignard Reaction
Causality: The Grignard reaction is an efficient method for carbon-carbon bond formation. We use a Grignard reagent with a pendant tert-butyldimethylsilyl (TBDMS) protected alcohol. The TBDMS group is chosen for its high stability under the basic conditions of the Grignard reaction, preventing unwanted side reactions, yet it can be removed under mild conditions in a subsequent step. The reaction is initiated at -78 °C to control the initial exothermic addition and maximize selectivity.
Protocol:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add (4-(tert-butyldimethylsilyloxy)butyl)magnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate/Hexanes).
-
Upon completion, cool the flask to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected secondary alcohol.
Step 2: Silyl Ether Deprotection
Causality: The selective removal of the TBDMS group is required to unmask the primary alcohol, which is essential for the final cyclization step. Tetrabutylammonium fluoride (TBAF) is the reagent of choice as it is highly selective for silicon-oxygen bonds and operates under neutral pH conditions, thereby preventing premature acid-catalyzed cyclization or rearrangement of the dihydropyran ring.
Protocol:
-
Dissolve the purified product from Step 1 (1.0 eq) in anhydrous THF (0.2 M) in a round-bottom flask.
-
Add TBAF (1.5 eq, 1.0 M solution in THF) dropwise at room temperature.
-
Stir the reaction for 3-4 hours, monitoring its progress by TLC until the starting material is fully consumed.
-
Quench the reaction with water and concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting diol is often used directly in the next step without further purification, though it can be purified by column chromatography if necessary.
Step 3: Acid-Catalyzed Spiroketalization
Causality: This is the key spiroketal-forming step. A mild acid catalyst, such as Pyridinium p-toluenesulfonate (PPTS), is used to protonate the electron-rich double bond of the dihydropyran ring.[6] This initiates a cascade involving hydration to form a cyclic hemiacetal (a lactol), which is then intramolecularly trapped by the pendant primary alcohol. The reaction is driven by the formation of the thermodynamically stable spiroketal product, a stability highly influenced by stereoelectronic factors like the anomeric effect.[7] The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 of a pyran ring) to occupy the axial position. This preference strongly dictates the final stereochemistry of the spiroketal.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitroalkanes as Central Reagents in the Synthesis of Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,4-Dihydro-2H-pyran-2-carbaldehyde as a Precursor for Potent Adenosine A₂A and A₃ Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of Adenosine Receptor Modulation
Adenosine is a ubiquitous endogenous nucleoside that fine-tunes a vast array of physiological processes by activating four G-protein coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃.[1] These receptors are implicated in a wide spectrum of pathologies, making them highly attractive targets for therapeutic intervention. The A₂A and A₃ adenosine receptors (A₂AAR and A₃AR), in particular, have garnered significant interest. Activation of the A₂AAR is known to mediate potent anti-inflammatory effects, while A₃AR agonists have shown promise in the treatment of inflammatory diseases, and even cancer, due to the overexpression of A₃AR in tumor cells compared to normal tissues.[2][3]
The development of potent and selective agonists for these receptors is a key objective in medicinal chemistry. A significant breakthrough in this area has been the utilization of the chiral building block, (R)-3,4-dihydro-2H-pyran-2-carbaldehyde, as a precursor for a novel class of A₂A and A₃ receptor agonists. This guide provides an in-depth exploration of the synthesis, characterization, and application of these compounds, offering both foundational knowledge and detailed, field-proven protocols for researchers in drug discovery.
The Strategic Advantage of the Dihydropyran Scaffold
The 3,4-dihydro-2H-pyran moiety offers a unique combination of structural features that make it a valuable scaffold in medicinal chemistry. Its conformational flexibility and the presence of an oxygen atom for potential hydrogen bonding can lead to favorable interactions within the ligand-binding pockets of GPCRs. In the context of adenosine receptor agonists, the introduction of a dihydropyran group, particularly with a specific stereochemistry, has been shown to significantly enhance binding affinity and selectivity.
A pivotal study demonstrated that the diastereomer of a 2-hydrazone-NECA derivative possessing an (R)-3,4-dihydro-2H-pyranyl (DHP) moiety exhibited the highest affinity for both A₂A and A₃ receptors.[4][5] This underscores the critical role of the chiral dihydropyran precursor in achieving the desired pharmacological profile.
Synthetic Pathways to Adenosine Receptor Agonists from 3,4-Dihydro-2H-pyran-2-carbaldehyde
The synthesis of potent A₂A and A₃ receptor agonists from this compound hinges on two key stages: the preparation of the enantiomerically pure aldehyde and its subsequent coupling to a modified adenosine core.
Part 1: Synthesis of (R)-3,4-Dihydro-2H-pyran-2-carbaldehyde
The (R)-enantiomer of this compound is the key chiral intermediate. An effective method for its preparation is through the enzyme-catalyzed kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran.[4]
Experimental Protocol: Enzyme-Catalyzed Kinetic Resolution and Oxidation
Step 1: Enzymatic Hydrolysis of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran
-
To a mixture of phosphate buffer (0.01 M, pH 7.6), add (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran dissolved in acetone at room temperature and stir for 5 minutes.
-
Introduce Porcine Pancreatic Lipase (PPL) to the mixture and continue stirring at room temperature.
-
Maintain the pH of the reaction at 7.6 by the controlled addition of 3N NaOH.
-
After 24 hours, add an additional portion of PPL.
-
Monitor the reaction's progress using HPLC with a chiral column.
-
Upon completion (typically after 4 days), extract the reaction mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which will be a mixture of (R)-2-hydroxymethyl-3,4-dihydro-2H-pyran and unreacted (S)-2-acetoxymethyl-3,4-dihydro-2H-pyran.
Step 2: Oxidation to (R)-3,4-dihydro-2H-pyran-2-carbaldehyde
-
Dissolve the crude (R)-2-hydroxymethyl-3,4-dihydro-2H-pyran in dichloromethane.
-
Add (diacetoxyiodo)benzene (BAIB) and stir the mixture at room temperature for 30 minutes.
-
Add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to the reaction mixture.
-
Continue stirring at room temperature for approximately 5 hours, monitoring the reaction's progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with a saturated aqueous solution of Na₂S₂O₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on neutral aluminum oxide to afford the desired (R)-3,4-dihydro-2H-pyran-2-carbaldehyde.[4]
Part 2: Coupling to 2-Hydrazino-NECA
The enantiopure aldehyde is then coupled with 2-hydrazino-NECA (adenosine-5′-N-ethylcarboxamide) to form the target adenosine receptor agonists.
Experimental Protocol: Synthesis of 2-((R)-3,4-dihydro-2H-pyran-2-ylmethylene)hydrazino-NECA
-
Dissolve (R)-3,4-dihydro-2H-pyran-2-carbaldehyde in methanol.
-
Add a solution of 2-hydrazino-NECA in methanol.
-
Heat the reaction mixture at 50 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting diastereomeric mixture by preparative HPLC using a reverse-phase C8 or C18 column to isolate the individual diastereomers.[4]
Visualizing the Synthesis
Caption: Synthetic workflow for A₂A/A₃ receptor agonists.
Characterization of Novel Adenosine Receptor Agonists
A thorough pharmacological characterization is essential to determine the affinity, selectivity, and functional activity of the newly synthesized compounds. The following protocols outline standard in vitro assays for this purpose.
Protocol 1: Radioligand Binding Assay for A₂A and A₃ Receptors
This assay determines the binding affinity (Ki) of the synthesized compounds by measuring their ability to displace a known radiolabeled ligand from the receptor.
Materials:
-
Cell membranes from cells stably expressing the human A₂A or A₃ adenosine receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: For A₂AAR, [³H]CGS 21680; for A₃AR, [¹²⁵I]I-AB-MECA.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Adenosine deaminase (ADA).
-
Test compounds and reference compounds (e.g., NECA, CGS 21680 for A₂A; IB-MECA for A₃).
-
96-well plates, glass fiber filters, and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparations on ice and resuspend in ice-cold assay buffer. Treat with ADA (2 units/mL) for 30 minutes at room temperature to remove endogenous adenosine.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of the test compound or reference compound.
-
Radioligand at a concentration close to its Kd value.
-
Cell membrane suspension.
-
For non-specific binding determination, add a high concentration of a known unlabeled ligand.
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assay - cAMP Accumulation for A₂A Receptor Agonists
The A₂A receptor is coupled to the Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This assay measures the functional potency (EC₅₀) of the agonists.
Materials:
-
Cells expressing the human A₂A adenosine receptor.
-
Stimulation Buffer: DMEM containing 50 mM HEPES, pH 7.4.
-
Phosphodiesterase (PDE) inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation.
-
Test compounds and a reference agonist (e.g., CGS 21680).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer.
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in stimulation buffer containing the PDE inhibitor.
-
Cell Stimulation:
-
Remove the culture medium and wash the cells with PBS.
-
Add the stimulation buffer with the PDE inhibitor and incubate for 15-30 minutes at room temperature.
-
Add the serially diluted compounds to the wells.
-
Incubate for an optimized time (e.g., 30 minutes) at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection steps as per the kit protocol.
-
-
Data Acquisition and Analysis:
-
Measure the signal using a compatible plate reader.
-
Generate a concentration-response curve and determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression.
-
Data Presentation: A Comparative Analysis
The following table summarizes the binding affinities of the diastereomers synthesized from (R)- and (S)-3,4-dihydro-2H-pyran-2-carbaldehyde, demonstrating the stereoselectivity of the adenosine receptors.
| Compound | Linker at C-2 of NECA | A₁ Ki (nM) | A₂A Ki (nM) | A₃ Ki (nM) | A₁/A₂A Selectivity | A₁/A₃ Selectivity |
| 3 | (R)-DHP | 34.6 | 3.76 | 4.51 | 9.2 | 7.7 |
| 4 | (S)-DHP | >1000 | 12.3 | 29.8 | >81.3 | >33.5 |
Data adapted from Prakash et al., 2009.[4]
The data clearly indicates that the diastereomer with the (R)-dihydropyran moiety (Compound 3 ) exhibits significantly higher affinity for both A₂A and A₃ receptors compared to its (S)-counterpart (Compound 4 ).[4]
Adenosine Receptor Signaling Pathways
Understanding the downstream signaling cascades of the A₂A and A₃ receptors is crucial for elucidating the mechanism of action of their agonists.
A₂A Adenosine Receptor Signaling
The A₂A receptor primarily couples to the Gs alpha subunit of the heterotrimeric G-protein.[6] Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), thereby modulating gene expression and cellular function.
Caption: A₂A Adenosine Receptor Signaling Pathway.
A₃ Adenosine Receptor Signaling
In contrast to the A₂A receptor, the A₃ receptor typically couples to the Gi alpha subunit of the heterotrimeric G-protein.[7] Agonist binding to the A₃ receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP attenuates PKA activity. Additionally, the βγ subunits of the Gi protein can activate other signaling pathways, such as the Phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. A₃AR activation has also been shown to modulate the MAPK/ERK and PI3K/Akt pathways.[7]
Caption: A₃ Adenosine Receptor Signaling Pathway.
In Vivo Applications and Future Perspectives
The therapeutic potential of A₃AR agonists, in particular, has been explored in various preclinical in vivo models. In cancer research, A₃AR agonists have demonstrated efficacy in inhibiting tumor growth in animal models of melanoma, prostate, colon, and hepatocellular carcinoma.[4][6] The mechanism of action involves the induction of apoptosis in tumor cells, which overexpress the A₃AR, while sparing normal cells.[8]
The development of agonists derived from this compound represents a promising avenue for creating novel therapeutics targeting the A₂A and A₃ adenosine receptors. Further optimization of the dihydropyran scaffold and the linker to the adenosine core could lead to compounds with even greater potency, selectivity, and improved pharmacokinetic properties. The detailed protocols and foundational knowledge provided in this guide are intended to empower researchers to advance these exciting drug discovery efforts.
References
- 1. In Vivo PET Imaging of Adenosine 2A Receptors in Neuroinflammatory and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A2A receptors in inflammation and injury: lessons learned from transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Anti-Cancer Effect of A3 Adenosine Receptor Agonists: A Novel, Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis Protocols Utilizing 3,4-Dihydro-2H-pyran-2-carbaldehyde: A Guide for Advanced Synthetic Applications
Introduction: The Strategic Value of 3,4-Dihydro-2H-pyran-2-carbaldehyde in Chiral Synthesis
This compound, often referred to as acrolein dimer, is a heterocyclic aldehyde that has emerged as a cornerstone in modern asymmetric synthesis. Its unique structural features—a chiral center at the C2 position adjacent to a reactive aldehyde functionality and a dihydropyran ring that can be further functionalized—make it a highly versatile chiral synthon. The dihydropyran moiety is a prevalent structural motif in a vast array of biologically active natural products and pharmaceuticals, including anti-inflammatories and antiviral agents.[1] Consequently, the development of robust and stereoselective synthetic routes starting from enantiomerically pure this compound is of paramount importance to researchers in medicinal chemistry and drug development.
This technical guide provides an in-depth exploration of key asymmetric synthesis protocols that leverage the synthetic potential of this compound. We will detail field-proven methodologies for obtaining the enantiomerically pure starting material and its subsequent application in powerful carbon-carbon bond-forming reactions, such as the Hetero-Diels-Alder reaction and enzyme-catalyzed cyanohydrin formation. The protocols are presented with a focus on the underlying mechanistic principles and experimental nuances to ensure reproducibility and successful implementation in the laboratory.
Part 1: Preparation of Enantiomerically Pure (R)-3,4-Dihydro-2H-pyran-2-carbaldehyde
A reliable and scalable synthesis of the enantiopure starting material is the critical first step for any asymmetric protocol. While several methods exist, enzyme-catalyzed kinetic resolution of a racemic precursor offers an efficient and highly selective route to the desired (R)-enantiomer, which has been shown to be a crucial component in potent adenosine A2A and A3 receptor agonists.[2]
Protocol 1: Enzyme-Catalyzed Kinetic Resolution and Subsequent Oxidation
This two-step protocol begins with the kinetic resolution of racemic (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran, followed by the oxidation of the resulting chiral alcohol to the target aldehyde. The enzymatic hydrolysis preferentially converts the (S)-acetate to the corresponding alcohol, leaving the desired (R)-acetate unreacted and thus enantiomerically enriched.
Workflow for Chiral Aldehyde Synthesis
Caption: Workflow for the synthesis of (R)-3,4-dihydro-2H-pyran-2-carbaldehyde.
Experimental Protocol: Step 1 - Enzymatic Hydrolysis
-
To a suitable reaction vessel, add phosphate buffer (0.01 M, pH 7.6) and (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran dissolved in a minimal amount of acetone at room temperature. Stir for 5 minutes to ensure homogeneity.
-
Add Porcine Pancreatic Lipase (PPL) to the mixture and commence stirring at room temperature.
-
Monitor the pH of the reaction mixture continuously and maintain it at 7.6 by the controlled addition of 3N NaOH.
-
After 24 hours, add an additional portion of PPL to the reaction.
-
Monitor the progress of the reaction by HPLC using a chiral column to determine the enantiomeric excess (ee) of the remaining (R)-acetate. The reaction typically reaches >99% ee after approximately 4 days.
-
Upon completion, extract the reaction mixture with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product contains the (R)-acetate and the (S)-alcohol, which can be separated by column chromatography.
-
The purified (R)-2-acetoxymethyl-3,4-dihydro-2H-pyran is then hydrolyzed to (R)-3,4-dihydro-2H-pyran-2-methanol using standard basic conditions (e.g., KOH in methanol).
Experimental Protocol: Step 2 - Oxidation to the Aldehyde
-
In a flame-dried flask under an inert atmosphere, dissolve (R)-3,4-dihydro-2H-pyran-2-methanol in dichloromethane (CH₂Cl₂).
-
Add bis(acetoxy)iodobenzene (BAIB) and stir the mixture at room temperature for 30 minutes.
-
Add a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) to the mixture.
-
Stir the reaction at room temperature for approximately 5 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with a saturated aqueous solution of Na₂S₂O₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final (R)-3,4-dihydro-2H-pyran-2-carbaldehyde.
Data Summary: Synthesis of Chiral Aldehyde
| Step | Substrate | Key Reagents | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Enzymatic Hydrolysis | (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran | Porcine Pancreatic Lipase (PPL), NaOH | (R)-2-acetoxymethyl-3,4-dihydro-2H-pyran | ~31% (for R-acetate) | >99% | [2] |
| Oxidation | (R)-3,4-dihydro-2H-pyran-2-methanol | BAIB, TEMPO | (R)-3,4-dihydro-2H-pyran-2-carbaldehyde | High | N/A | [2] |
Part 2: Asymmetric Transformations of this compound
With the enantiopure aldehyde in hand, a variety of asymmetric transformations can be explored. The electron-deficient nature of the aldehyde makes it an excellent electrophile for a range of nucleophilic additions.
Protocol 2: Asymmetric Hetero-Diels-Alder (HDA) Reaction
The HDA reaction is a powerful method for constructing six-membered heterocyclic rings with high stereocontrol. In this protocol, (R)-3,4-dihydro-2H-pyran-2-carbaldehyde acts as a dienophile, reacting with an electron-rich diene in the presence of a chiral Lewis acid catalyst to produce highly functionalized dihydropyranone frameworks. These products are valuable precursors for complex molecules like spiroketals.
Reaction Scheme: Asymmetric Hetero-Diels-Alder Reaction
Note: The DOT language does not support image embedding directly in this environment. A descriptive text-based diagram is provided instead.
Logical Flow of the Asymmetric HDA Reaction
Caption: Experimental workflow for the asymmetric HDA reaction.
Experimental Protocol: Asymmetric HDA Reaction
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare the chiral catalyst by stirring the chiral N,N'-dioxide ligand (0.5 mol%) and Mg(OTf)₂ (0.5 mol%) in toluene at room temperature for 1 hour.
-
Cool the resulting catalyst solution to the desired reaction temperature (e.g., -20 °C).
-
Add (R)-3,4-dihydro-2H-pyran-2-carbaldehyde (1.0 equivalent) to the cooled catalyst solution.
-
Slowly add Danishefsky's diene (1.2 equivalents) to the reaction mixture via syringe over a period of 10-15 minutes.
-
Stir the reaction at the same temperature and monitor its progress by TLC. The reaction is typically complete within 2 hours.
-
Upon completion, quench the reaction by adding a few drops of trifluoroacetic acid (TFA).
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete hydrolysis of the silyl enol ether intermediate.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched dihydropyranone.
Protocol 3: Asymmetric Cyanohydrin Formation
The addition of cyanide to aldehydes to form cyanohydrins is a classic C-C bond-forming reaction. The use of enzymes, specifically hydroxynitrile lyases (HNLs), allows this transformation to be performed with high enantioselectivity. This compound has been successfully employed as a substrate in HNL-catalyzed cyanohydrin synthesis, providing a chiral building block with both a hydroxyl and a nitrile group for further synthetic manipulations.[3]
Reaction Scheme: Enzyme-Catalyzed Cyanohydrin Formation
Logical Flow of the Asymmetric Cyanohydrin Synthesis
Caption: Experimental workflow for HNL-catalyzed cyanohydrin synthesis.
Experimental Protocol: Asymmetric Cyanohydrin Formation (Representative)
-
Prepare a buffered aqueous solution (e.g., 0.1 M citrate buffer, pH 5.5) in a temperature-controlled reaction vessel.
-
Add the hydroxynitrile lyase (HNL) enzyme preparation to the buffer and stir gently to dissolve.
-
Add this compound to the enzyme solution.
-
Carefully add the cyanide source, such as a solution of KCN or by bubbling HCN gas through the mixture. (Caution: Cyanides are highly toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions).
-
Stir the reaction mixture at a controlled temperature (e.g., 25 °C) and monitor the conversion and enantiomeric excess of the product by chiral HPLC.
-
Once the reaction has reached completion, quench any remaining cyanide by adding a suitable reagent (e.g., sodium hypochlorite solution).
-
Extract the cyanohydrin product with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the enantiomerically enriched cyanohydrin.
Conclusion and Future Outlook
This compound stands as a proven and valuable chiral building block for the asymmetric synthesis of complex molecules. The protocols detailed herein for its enantioselective preparation and subsequent application in Hetero-Diels-Alder and cyanohydrin formation reactions provide a solid foundation for researchers in drug discovery and natural product synthesis. The high levels of stereocontrol achievable in these transformations underscore the utility of this synthon.
While this guide has focused on two well-established protocols, the reactivity of the aldehyde functionality suggests a broader potential for this molecule in other asymmetric transformations, such as aldol reactions, Michael additions, and Wittig-type olefination. Future research will undoubtedly continue to uncover new catalytic systems and reaction conditions that expand the synthetic utility of this versatile chiral intermediate, further solidifying its role in the construction of stereochemically rich and biologically significant compounds.
References
The Tetrahydropyranyl (THP) Group: A Versatile Shield for Alcohols in Complex Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. The hydroxyl group, a ubiquitous and highly reactive functionality, often requires a temporary shield to prevent unwanted side reactions. Among the arsenal of protecting groups available to the modern chemist, the tetrahydropyranyl (THP) ether, formed from the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP), stands out as a robust, cost-effective, and versatile option.[1][2][3]
This guide provides an in-depth exploration of the chemistry of DHP derivatives as protecting groups for alcohols. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to confidently employ this invaluable synthetic tool.
The Rationale Behind THP Protection: Stability and Facile Cleavage
The widespread utility of the THP group stems from its remarkable stability across a broad spectrum of non-acidic reaction conditions.[2][4][5] THP ethers are resistant to strong bases, organometallic reagents (such as Grignard and organolithium reagents), hydrides, and various oxidizing and reducing agents.[2][4][5] This stability profile allows for extensive chemical transformations on other parts of a complex molecule without disturbing the protected hydroxyl group.
Conversely, the THP group can be readily cleaved under mild acidic conditions, regenerating the parent alcohol.[6][7] This orthogonal deprotection strategy is a key advantage, enabling selective unmasking of the hydroxyl group in the presence of other acid-sensitive functionalities when the appropriate conditions are chosen.
The Mechanism of Protection and Deprotection: An Acid-Catalyzed Affair
The formation and cleavage of THP ethers are both acid-catalyzed processes, proceeding through the formation of a resonance-stabilized oxocarbenium ion intermediate.[2][7][8]
Protection: The protection of an alcohol with DHP involves the acid-catalyzed addition of the alcohol to the enol ether functionality of DHP.[2]
-
Protonation of Dihydropyran: An acid catalyst protonates the double bond of DHP, generating a resonance-stabilized oxocarbenium ion.[2][8]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbocation.[2][8]
-
Deprotonation: A weak base, typically the conjugate base of the acid catalyst, removes the proton from the newly formed oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.[8]
Deprotection: The deprotection of a THP ether is essentially the reverse of the protection reaction, relying on acid-catalyzed hydrolysis or alcoholysis.[6][7]
-
Protonation of the THP Ether: An acid catalyst protonates the ether oxygen of the THP group.[6][9]
-
Cleavage and Formation of the Oxocarbenium Ion: The protonated ether cleaves to release the alcohol and form the resonance-stabilized oxocarbenium ion.[6][9]
-
Nucleophilic Quenching: A nucleophile, such as water or an alcohol solvent, attacks the oxocarbenium ion.[6][7] In the presence of water, this ultimately leads to the formation of 5-hydroxypentanal.[10]
Visualizing the Chemistry: Reaction Mechanisms
Caption: Mechanism of THP Protection of Alcohols.
Caption: Mechanism of Acid-Catalyzed Deprotection of THP Ethers.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection of alcohols with DHP and the subsequent deprotection of the resulting THP ethers.
Protocol 1: General Procedure for Tetrahydropyranylation of Alcohols using p-Toluenesulfonic Acid (p-TsOH)
This protocol is a robust and widely applicable method for the protection of primary, secondary, and tertiary alcohols.[2]
Materials:
-
Alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.2–2.0 equiv)[2]
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01–0.05 equiv)[2]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.2–2.0 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01–0.05 equiv) to the mixture.[2]
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude THP ether.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Mild Tetrahydropyranylation using Pyridinium p-Toluenesulfonate (PPTS)
For acid-sensitive substrates, pyridinium p-toluenesulfonate (PPTS) is a milder alternative to p-TsOH.[7][8]
Materials:
-
Alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)[8]
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)[8]
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 equiv) and dichloromethane.[8]
-
Add 3,4-dihydro-2H-pyran (1.5 equiv) and pyridinium p-toluenesulfonate (0.1 equiv).[8]
-
Stir the reaction mixture at room temperature. The reaction can be gently heated if necessary. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography if required.
Protocol 3: General Procedure for the Deprotection of THP Ethers using Acetic Acid
This protocol describes a common and effective method for the cleavage of THP ethers using a mixture of acetic acid, tetrahydrofuran (THF), and water.[1]
Materials:
-
THP-protected alcohol (1.0 equiv)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the THP-protected alcohol (1.0 equiv) in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 or 4:2:1 ratio).[1]
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) to accelerate the reaction.[1] Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the acetic acid by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate or another suitable organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the deprotected alcohol.
-
Purify by column chromatography if necessary.
Causality Behind Experimental Choices: A Deeper Dive
The choice of catalyst and reaction conditions is critical for the successful implementation of THP protection and deprotection, especially in the context of complex molecules with multiple functional groups.
Choice of Acid Catalyst for Protection:
-
Strong Protic Acids (e.g., p-TsOH, H₂SO₄): These are highly efficient and cost-effective catalysts, often requiring only catalytic amounts.[8] However, their strong acidity can be detrimental to sensitive substrates, potentially causing side reactions or degradation.
-
Mild Protic Acids (e.g., PPTS): Pyridinium p-toluenesulfonate is a milder alternative that is particularly useful for acid-sensitive substrates.[7][8] The lower acidity of PPTS helps to prevent undesired side reactions.
-
Lewis Acids (e.g., Bi(OTf)₃, FeCl₃): A variety of Lewis acids can catalyze the tetrahydropyranylation of alcohols, often under very mild conditions.[4]
-
Heterogeneous Catalysts (e.g., Zeolite H-beta, NH₄HSO₄ on silica): Solid-supported acid catalysts offer significant advantages in terms of ease of removal from the reaction mixture (by simple filtration), potential for recycling, and often milder reaction conditions.[8][11]
Choice of Deprotection Conditions:
-
Aqueous Acetic Acid: This is a commonly used and effective method for THP ether cleavage. The reaction rate can be tuned by adjusting the temperature and the concentration of water.[1]
-
PPTS in an Alcohol Solvent: This method, often referred to as transacetalization, is useful when anhydrous conditions are preferred for the deprotection step.[7]
-
Other Acidic Reagents: A wide range of other acidic reagents can be employed for deprotection, including mineral acids, Lewis acids, and solid-supported acids.[6][12] The choice depends on the specific substrate and the presence of other protecting groups.
A Note on Stereochemistry: A significant consideration when using DHP to protect a chiral alcohol is the formation of a new stereocenter at the anomeric carbon of the THP ring. This results in a mixture of diastereomers, which can complicate purification and characterization (e.g., by NMR spectroscopy).[4][7]
Data at a Glance: A Comparative Overview of Catalysts
Table 1: Selected Catalysts for the Tetrahydropyranylation of Alcohols
| Catalyst | Typical Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Dichloromethane | Room Temp. | 17 h | Quantitative | [12] |
| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane | Room Temp. | Varies | High | [7][8] |
| Ferric Perchlorate (Fe(ClO₄)₃) | Methanol | Room Temp. | 15 min | 98 | [12] |
| Zeolite H-beta | - | - | Short | High | [4] |
| NH₄HSO₄ on SiO₂ | Cyclopentyl methyl ether | Room Temp. | 4 h | High | [11] |
Table 2: Selected Catalysts for the Deprotection of THP Ethers
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Acid/THF/H₂O | Acetic Acid/THF/H₂O | 45 | Varies | High | [1] |
| p-Toluenesulfonic acid (p-TsOH) | 2-Propanol | 0 to rt | 17 h | Quantitative | [12] |
| Ferric Perchlorate (Fe(ClO₄)₃) | Methanol | Room Temp. | 15 min | 98 | [12] |
| Zeolite H-beta | - | - | Short | High | [4] |
| Lithium Chloride (LiCl) in H₂O/DMSO | H₂O/DMSO | 90 | 6 h | Excellent | [13] |
Conclusion
The tetrahydropyranyl group remains a cornerstone of protecting group chemistry, offering a reliable and versatile strategy for the temporary masking of hydroxyl functionalities. A thorough understanding of the underlying mechanisms, coupled with a judicious selection of reaction conditions, empowers researchers to effectively integrate this powerful tool into their synthetic endeavors. The protocols and comparative data presented in this guide serve as a practical resource for the successful application of 3,4-dihydro-2H-pyran derivatives in the synthesis of complex molecules, from fundamental research to the development of novel therapeutics.
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 11. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Mastering the Selective Oxidation of 3,4-dihydro-2H-pyran-2-methanol: A Senior Application Scientist's Guide
Introduction: The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. 3,4-dihydro-2H-pyran-2-carboxaldehyde, the target molecule of this guide, is a valuable bifunctional building block. Its aldehyde moiety allows for a plethora of subsequent transformations, including but not limited to, Wittig reactions, reductive aminations, and aldol condensations, while the dihydropyran ring serves as a versatile scaffold and a precursor to tetrahydropyran structures commonly found in natural products and biologically active compounds. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective oxidation of 3,4-dihydro-2H-pyran-2-methanol, comparing several robust methodologies and offering detailed, field-proven protocols.
Choosing the Right Tool for the Job: A Comparative Overview of Oxidation Methodologies
The successful conversion of 3,4-dihydro-2H-pyran-2-methanol to its corresponding aldehyde hinges on the selection of an appropriate oxidizing agent and reaction conditions that minimize over-oxidation to the carboxylic acid and are compatible with the allylic ether functionality present in the substrate. This guide will focus on four widely employed and effective methods: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, Pyridinium Chlorochromate (PCC) Oxidation, and a TEMPO-catalyzed oxidation.
| Oxidation Method | Key Reagents | Typical Temperature | Advantages | Disadvantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C to RT | High yields, mild conditions, good for sensitive substrates.[1] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, requires careful handling of reagents.[1] |
| Dess-Martin (DMP) Oxidation | Dess-Martin Periodinane | Room Temperature | Mild, neutral pH, short reaction times, high yields, easy workup.[2][3] | Reagent is expensive and potentially explosive, not ideal for large-scale reactions.[2] |
| PCC Oxidation | Pyridinium Chlorochromate | Room Temperature | Easy to handle reagent, stops at the aldehyde.[4][5] | Chromium(VI) is toxic and carcinogenic, workup can be tedious to remove chromium byproducts, acidic nature.[5] |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), Stoichiometric Oxidant (e.g., BAIB, NaOCl) | Room Temperature | Mild, catalytic use of TEMPO, high selectivity for primary alcohols.[6] | Requires a co-oxidant, optimization of conditions may be necessary. |
Mechanistic Insights: Understanding the "Why" Behind the Protocols
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic procedures. Below are simplified mechanistic representations for the discussed oxidation methods.
Swern Oxidation: Activation of DMSO
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the terminal oxidant, which is activated by an electrophile, typically oxalyl chloride.[1] The resulting electrophilic sulfur species is then attacked by the alcohol. A hindered, non-nucleophilic base, such as triethylamine, facilitates an intramolecular E2 elimination to yield the aldehyde.[1]
Caption: Swern Oxidation Workflow.
Dess-Martin Periodinane (DMP) Oxidation: A Hypervalent Iodine Approach
The Dess-Martin oxidation employs a hypervalent iodine(V) reagent. The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the periodinane.[3] An intramolecular proton transfer then facilitates the collapse of the intermediate, releasing the aldehyde and the reduced iodinane byproduct.[3]
Caption: Dess-Martin Oxidation Workflow.
Pyridinium Chlorochromate (PCC) Oxidation: The Classic Chromium Reagent
PCC oxidation involves the formation of a chromate ester from the alcohol and the Cr(VI) reagent.[5] A base, typically pyridine present in the reagent, removes the proton alpha to the oxygen, leading to the elimination of a Cr(IV) species and the formation of the aldehyde.[5][7]
Caption: PCC Oxidation Workflow.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on laboratory conditions and the purity of the starting materials. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Swern Oxidation
This protocol is adapted from standard literature procedures for the Swern oxidation of primary alcohols.
Materials:
-
3,4-dihydro-2H-pyran-2-methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous DCM (to make a final concentration of ~0.2 M with respect to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.
-
DMSO Addition: Add a solution of anhydrous DMSO (2.5 equivalents) in DCM dropwise to the reaction mixture, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.
-
Substrate Addition: Add a solution of 3,4-dihydro-2H-pyran-2-methanol (1.0 equivalent) in DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30-45 minutes at -78 °C.
-
Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, stir for an additional 15 minutes at -78 °C.
-
Warming and Quench: Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour. Quench the reaction by the slow addition of water.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude aldehyde can be purified by flash column chromatography on silica gel or by vacuum distillation.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This protocol is based on established procedures for DMP oxidations.[2]
Materials:
-
3,4-dihydro-2H-pyran-2-methanol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 3,4-dihydro-2H-pyran-2-methanol (1.0 equivalent) and anhydrous DCM (~0.1 M).
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 - 1.5 equivalents) to the solution in one portion at room temperature. For acid-sensitive substrates, sodium bicarbonate (2.0 equivalents) can be added as a buffer.[2]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃ (1:1 mixture). Stir vigorously until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation
Safety Precaution: PCC is a toxic and carcinogenic chromium(VI) compound. Handle with extreme care using appropriate engineering controls and PPE.
Materials:
-
3,4-dihydro-2H-pyran-2-methanol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or silica gel
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend PCC (1.5 equivalents) in anhydrous DCM. Add powdered molecular sieves or Celite® to the suspension.
-
Substrate Addition: Add a solution of 3,4-dihydro-2H-pyran-2-methanol (1.0 equivalent) in DCM to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the mixture for 2-4 hours, monitoring the progress by TLC. A dark, tarry precipitate will form as the reaction proceeds.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter the mixture through a pad of silica gel or Celite® to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude aldehyde. Further purification can be achieved by flash column chromatography.
Protocol 4: TEMPO-Catalyzed Oxidation with (Diacetoxyiodo)benzene (BAIB)
This protocol is adapted from a literature procedure for the oxidation of (R)-3,4-dihydro-2H-pyran-2-methanol.[6]
Materials:
-
3,4-dihydro-2H-pyran-2-methanol
-
(Diacetoxyiodo)benzene (BAIB)
-
2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
Procedure:
-
Reaction Setup: In a round-bottom flask, stir a mixture of 3,4-dihydro-2H-pyran-2-methanol (1.0 equivalent) and BAIB (1.5 equivalents) in CH₂Cl₂ at room temperature for 30 minutes.
-
Catalyst Addition: Add TEMPO (0.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for approximately 5 hours. Monitor the reaction progress by TLC.
-
Workup: Dilute the reaction mixture with CH₂Cl₂. Wash the organic layer with a saturated solution of Na₂S₂O₃, followed by brine.[6]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by silica gel column chromatography.[6]
Purification and Characterization of 3,4-dihydro-2H-pyran-2-carboxaldehyde
The target aldehyde is a liquid at room temperature. Purification can be achieved by either flash column chromatography or vacuum distillation.
-
Flash Column Chromatography: Use a silica gel stationary phase with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. The aldehyde is expected to be less polar than the starting alcohol.
-
Vacuum Distillation: The boiling point of the parent 3,4-dihydro-2H-pyran is 86 °C at atmospheric pressure. The aldehyde will have a higher boiling point. Distillation under reduced pressure is recommended to prevent thermal decomposition.
Characterization: The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The presence of a characteristic aldehyde proton signal around 9-10 ppm in the ¹H NMR spectrum and a carbonyl stretch around 1720-1740 cm⁻¹ in the IR spectrum are indicative of a successful oxidation.
Safety and Concluding Remarks
The choice of oxidation method for 3,4-dihydro-2H-pyran-2-methanol will depend on a variety of factors including scale, available equipment, cost, and safety considerations. For small-scale laboratory synthesis where mild conditions are paramount, Dess-Martin periodinane offers a convenient and high-yielding option. The Swern oxidation is also an excellent choice for sensitive substrates but requires more stringent temperature control. For larger-scale preparations, a TEMPO-catalyzed process is often preferred due to its catalytic nature and milder conditions. While effective, the use of PCC should be carefully considered due to the toxicity of chromium-based reagents.
Regardless of the chosen method, careful execution of the experimental procedure, diligent monitoring of the reaction progress, and appropriate workup and purification are essential for obtaining high-purity 3,4-dihydro-2H-pyran-2-carboxaldehyde for subsequent applications in research and development.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
The Pivotal Role of 3,4-Dihydro-2H-pyran-2-carbaldehyde in the Symphony of Multi-Component Reactions: A Guide for Researchers
Introduction: The Elegance of Complexity from Simplicity
In the relentless pursuit of novel therapeutic agents and advanced materials, the principles of efficiency and elegance in chemical synthesis have never been more paramount. Multi-component reactions (MCRs), wherein three or more reactants converge in a single synthetic operation to generate a complex product, embody these ideals. This strategy offers a significant leap forward from traditional linear syntheses by minimizing reaction steps, reducing waste, and enabling the rapid generation of diverse molecular libraries.[1]
At the heart of many successful MCRs lies a versatile building block, a molecule endowed with the precise chemical functionalities to orchestrate a cascade of bond-forming events. One such indispensable synthon is 3,4-Dihydro-2H-pyran-2-carbaldehyde , also known as the acrolein dimer. Its unique structural amalgam of a cyclic ether and a reactive aldehyde group makes it a powerful linchpin in the construction of a wide array of complex heterocyclic systems, many of which are of significant interest to the pharmaceutical and material science industries.[2] This guide provides an in-depth exploration of the role of this compound in MCRs, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development.
The Unique Chemical Persona of this compound
The synthetic prowess of this compound in MCRs stems from its distinct structural features. The aldehyde functionality serves as a reactive electrophilic center, readily participating in condensations and additions. Simultaneously, the dihydropyran ring, a cyclic enol ether, can act as a latent nucleophile or a dienophile in cycloaddition reactions, offering multiple avenues for molecular diversification.
This dual reactivity allows it to engage in a variety of reaction cascades, leading to the formation of fused and spirocyclic pyran-containing heterocycles. The strategic placement of the aldehyde group at the 2-position of the dihydropyran ring is crucial, as it influences the regioselectivity of subsequent transformations.
Application Focus I: The Synthesis of Pyranopyrimidines via a Biginelli-like Multicomponent Reaction
One of the most well-documented and powerful applications of this compound in MCRs is in the synthesis of pyranopyrimidines. These fused heterocyclic scaffolds are prevalent in many biologically active compounds. A highly efficient approach to these molecules is a Biginelli-like three-component reaction involving an aldehyde, a urea or thiourea derivative, and a suitable active methylene compound. In this context, 3,4-dihydro-2H-pyran can be utilized as the aldehyde component, leading to the diastereoselective formation of hexahydropyrano[2,3-d]pyrimidinones (or thiones).[1]
Mechanistic Insights: A Domino Cascade
The reaction is believed to proceed through a domino sequence initiated by the condensation of the aldehyde with urea/thiourea to form an N-acyliminium ion intermediate. This is followed by a nucleophilic attack from the enolized active methylene compound and subsequent intramolecular cyclization and dehydration to yield the final pyranopyrimidine product. The use of organocatalysts like L-proline has been shown to effectively promote this reaction.[1]
Caption: Plausible mechanism for the L-proline catalyzed Biginelli-like reaction.
Experimental Protocol: Synthesis of 4-Aryl-octahydropyrano[2,3-d]pyrimidin-2(8aH)-ones
This protocol is adapted from a reported L-proline catalyzed synthesis of hexahydropyrano pyrimidinones.[1]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Urea (1.2 mmol)
-
3,4-Dihydro-2H-pyran (a precursor that can generate the aldehyde in situ or the aldehyde itself can be used) (1.0 mmol)
-
L-proline (10 mol%)
-
Trifluoroacetic acid (TFA) (5 mol%)
-
Acetonitrile (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 mmol), urea (1.2 mmol), 3,4-dihydro-2H-pyran (1.0 mmol), L-proline (0.1 mmol), and acetonitrile (5 mL).
-
Add trifluoroacetic acid (0.05 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 6-8 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-aryl-octahydropyrano[2,3-d]pyrimidin-2(8aH)-one.
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | L-proline/TFA | Acetonitrile | 6 | 85 |
| 2 | 4-Chlorobenzaldehyde | L-proline/TFA | Acetonitrile | 7 | 88 |
| 3 | 4-Methoxybenzaldehyde | L-proline/TFA | Acetonitrile | 6 | 90 |
| 4 | 2-Naphthaldehyde | L-proline/TFA | Acetonitrile | 8 | 82 |
Application Focus II: Domino Reactions for the Synthesis of Fused and Spiro-Heterocycles
The versatility of this compound extends beyond Biginelli-like reactions. Its ability to participate in domino or cascade reactions, where a series of intramolecular transformations follow an initial intermolecular event, allows for the rapid construction of complex polycyclic architectures, including spiro-heterocycles.
Synthesis of Spirooxindoles
Spirooxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities. Multicomponent reactions have emerged as a powerful tool for their synthesis. While direct examples utilizing this compound are not extensively reported, the general principles of MCRs for spirooxindole synthesis suggest its potential as a valuable building block. For instance, a three-component reaction of an isatin, an active methylene compound, and a suitable third component can lead to the formation of spiro[indole-pyran] derivatives.
Caption: A generalized workflow for the multicomponent synthesis of spiro[indole-pyran] derivatives.
Protocol for a Catalytic Multicomponent Synthesis of Functionalized Pyrans
This is a general protocol that can be adapted for the synthesis of various pyran derivatives using this compound, an active methylene compound, and a C-H acid.
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Catalyst (e.g., piperidine, 10 mol%)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in ethanol (5 mL).
-
Add the catalyst (e.g., piperidine, 0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Future Perspectives and Unexplored Avenues
While the utility of this compound in Biginelli-like and other domino reactions is well-established, its full potential in the realm of MCRs remains to be unlocked. Its application in other named MCRs, such as the Passerini and Ugi reactions, is an area ripe for exploration. The Passerini reaction, involving an aldehyde, a carboxylic acid, and an isocyanide, could potentially yield novel α-acyloxy amides bearing the dihydropyran moiety.[3][4] Similarly, the Ugi four-component reaction could provide access to complex peptidomimetics incorporating this versatile heterocyclic scaffold.[5][6]
The development of novel catalytic systems, including enantioselective catalysts, for MCRs involving this compound will be crucial for accessing chiral, biologically active molecules with high stereocontrol. Furthermore, its use in the synthesis of novel materials, such as polymers and functional dyes, represents another exciting frontier.
Conclusion
This compound stands as a testament to the power of a well-designed building block in modern organic synthesis. Its unique combination of reactive functionalities enables its participation in a variety of multicomponent reactions, providing efficient and atom-economical routes to complex and medicinally relevant heterocyclic scaffolds. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this versatile molecule, paving the way for the discovery and development of the next generation of pharmaceuticals and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ugi Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dihydro-2H-pyran-2-carbaldehyde
Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-pyran-2-carbaldehyde and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this valuable synthesis. The primary route to this compound is the hetero-Diels-Alder reaction, typically involving the self-dimerization of acrolein or the reaction of acrolein with a vinyl ether. While powerful, this reaction is sensitive to experimental conditions, and understanding the potential side reactions is critical for achieving high yields and purity.
This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction yield is low, and I'm observing a significant amount of a viscous, insoluble polymer. What is happening and how can I prevent it?
Answer:
This is a classic and highly common issue when working with acrolein. The formation of a viscous or solid polymer is almost certainly due to the radical polymerization of acrolein, which acts as a vinyl monomer. Acrolein is highly susceptible to polymerization, a reaction that can be initiated by heat, light, peroxides, or even trace metal impurities.
Causality and Mechanism:
Acrolein's conjugated system makes its vinyl group electron-poor and thus susceptible to radical-initiated chain polymerization. This process competes directly with the desired [4+2] cycloaddition, consuming the starting material and significantly reducing the yield of the target dihydropyran. The presence of iron ions, which can be leached from stainless steel vessels or spatulas, is known to catalyze this unwanted polymerization.
Troubleshooting & Prevention Protocol:
To mitigate acrolein polymerization, the implementation of radical inhibitors is essential.
Experimental Protocol: Inhibiting Acrolein Polymerization
-
Reagent Purity: Start with freshly distilled acrolein to remove any pre-existing polymers or peroxide impurities.
-
Inhibitor Addition: Before starting the reaction, add a radical inhibitor to the acrolein. The choice and amount of inhibitor are critical.
-
Primary Recommendation: Hydroquinone is the most common and effective inhibitor for this purpose.
-
Concentration: Use hydroquinone at a concentration of 0.1-0.2% by weight relative to the acrolein.
-
Alternative Inhibitors: If hydroquinone is not suitable for your downstream application, other options include hydroquinone monomethyl ether (MEHQ) or phenothiazine.
-
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and the formation of radical-initiating peroxides.
-
Material of Construction: Use glass reaction vessels. Avoid stainless steel components where possible, as trace iron can catalyze polymerization. If stainless steel is unavoidable, ensure it is properly passivated.
-
Chelating Agents: If iron contamination is suspected, the addition of a chelating agent like oxalic acid can sequester the iron ions, preventing them from participating in radical initiation pathways.
Data Summary: Common Radical Inhibitors for Acrolein
| Inhibitor | Typical Concentration (w/w %) | Notes |
| Hydroquinone | 0.1 - 0.2% | Most common and highly effective. |
| MEHQ (Mequinol) | 0.1 - 0.2% | Effective alternative to hydroquinone. |
| Phenothiazine | 0.05 - 0.1% | Very effective, often used in industrial storage. |
Workflow for Preventing Acrolein Polymerization
Caption: Workflow for preventing acrolein polymerization.
FAQ 2: My desired product is the 2-alkoxy-3,4-dihydro-2H-pyran from the reaction of acrolein and a vinyl ether, but I am isolating glutaraldehyde instead. What causes this side reaction?
Answer:
This indicates that the initial hetero-Diels-Alder adduct, which is a cyclic acetal, is undergoing acid-catalyzed hydrolysis. This is a common side reaction, especially during aqueous work-up or purification if acidic conditions are not carefully controlled.
Causality and Mechanism:
The 2-alkoxy-3,4-dihydropyran is an acetal. Acetals are stable to bases but are highly sensitive to acid. In the presence of an acid catalyst (e.g., residual Lewis acid from the reaction, or acidic conditions during work-up) and water, the cyclic acetal will hydrolyze. The reaction proceeds via protonation of the endocyclic oxygen, followed by ring-opening to form a hemiacetal intermediate. This intermediate is in equilibrium with the open-chain hydroxy aldehyde, which is then further hydrolyzed to yield glutaraldehyde and the corresponding alcohol.[1][2]
Mechanism of Acid-Catalyzed Hydrolysis
Caption: Mechanism of 2-alkoxy-3,4-dihydropyran hydrolysis.
Troubleshooting & Prevention Protocol:
The key to preventing this side reaction is the strict exclusion of acid and water after the initial cycloaddition is complete.
-
Quenching: If a Lewis acid catalyst was used, quench the reaction with a non-aqueous base. A slight excess of triethylamine or pyridine, added at low temperature (0 °C), is effective.
-
Anhydrous Work-up: Avoid aqueous work-ups if possible. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution or a phosphate buffer (pH ~7.5) to ensure the aqueous layer remains neutral or slightly basic.
-
Drying: Thoroughly dry the organic extracts with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent evaporation.
-
Purification: When performing column chromatography, consider pre-treating the silica gel. Silica gel can be slightly acidic. To neutralize it, a slurry of the silica gel in the eluent containing 1% triethylamine can be prepared, and then packed into the column.
-
Storage: The purified product can be sensitive. Store it under an inert atmosphere and in a refrigerator to minimize degradation.[3]
FAQ 3: The reaction is highly regioselective for this compound, but this seems to contradict Frontier Molecular Orbital (FMO) theory predictions. Is my understanding of the mechanism incorrect?
Answer:
Your observation is astute and points to a fascinating aspect of this specific hetero-Diels-Alder reaction. The dimerization of acrolein is a well-known case where simple FMO theory, which often reliably predicts regioselectivity, fails to explain the observed product.[4][5] The formation of this compound is indeed the kinetically favored product, but the reasons are more complex than a simple HOMO-LUMO interaction analysis would suggest.
Expertise & Experience - Beyond Simple FMO Theory:
In the acrolein dimerization, one molecule of acrolein acts as the diene (the C=C-C=O system) and the other as the dienophile (the C=C bond). A simple analysis of the frontier molecular orbital coefficients would predict the formation of the alternative regioisomer, 3,4-dihydro-2H-pyran-5-carbaldehyde, as the major product. However, this isomer is not observed.[6]
Advanced theoretical studies have shown that the regioselectivity is primarily controlled by non-covalent interactions (NCI) in the transition state.[6] These are subtle, attractive van der Waals and electrostatic interactions between the two acrolein molecules as they approach each other. The transition state leading to the observed 2-carbaldehyde product is stabilized to a greater extent by these NCIs than the transition state leading to the 5-carbaldehyde isomer. This stabilization lowers the activation energy for the observed pathway, making it the dominant reaction channel.
Practical Implications:
From a practical standpoint, this means you can be confident that the reaction will be highly regioselective for the desired product under thermal conditions. The "counterintuitive" regiochemistry is a robust and reliable feature of this reaction. This knowledge is crucial as it confirms that the formation of the regioisomeric byproduct is not a significant concern you need to troubleshoot.
Regioselectivity in Acrolein Dimerization
Caption: Regioselectivity is governed by transition state stability.
FAQ 4: How can I monitor the reaction and characterize the products and byproducts?
Answer:
Effective reaction monitoring and characterization are key to successful troubleshooting. A combination of chromatographic and spectroscopic techniques is recommended.
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): For a quick check of reaction progress. Use a mobile phase like 30% ethyl acetate in hexanes. The product aldehyde is typically more polar than the starting materials.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for monitoring the reaction. It allows for the separation and identification of the starting material, the desired product, and potential volatile byproducts. For the product, this compound (M.W. 112.13), you can monitor for its molecular ion (m/z 112) and characteristic fragments (e.g., m/z 83).[7]
Product & Byproduct Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is essential for confirming the structure of your final product. For this compound, you should look for characteristic signals:
-
An aldehyde proton singlet around δ 9.7 ppm.
-
A vinyl proton doublet around δ 6.5 ppm.
-
Protons on the dihydropyran ring between δ 1.5-4.8 ppm.[3]
-
-
Byproduct Identification: The presence of glutaraldehyde would be indicated by two distinct aldehyde signals. Polyacrolein will appear as a broad, unresolved baseline signal.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Product: Look for a strong C=O stretch for the aldehyde (~1720 cm⁻¹) and a C=C stretch for the vinyl ether moiety (~1650 cm⁻¹).
-
Polyacrolein: The spectrum will be broad, showing a strong C=O stretch and C-H stretches, but the characteristic sharp peaks of the monomer will be absent.
-
Analytical Methods Summary
| Technique | Application | Key Observables |
| TLC | Reaction Progress | Separation of spots (Product Rf ≈ 0.65 in 30% EtOAc/Hexane).[3] |
| GC-MS | Quantitative Monitoring | Retention time, Molecular Ion (m/z 112), Fragments (m/z 83).[7] |
| ¹H NMR | Structure Confirmation | Aldehyde proton (δ ~9.7), vinyl proton (δ ~6.5).[3] |
| FTIR | Functional Groups | Aldehyde C=O (~1720 cm⁻¹), C=C (~1650 cm⁻¹). |
References
- 1. spectrabase.com [spectrabase.com]
- 2. 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR spectrum [chemicalbook.com]
- 3. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dasher.wustl.edu [dasher.wustl.edu]
- 5. The origin of the regiospecificity of acrolein dimerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The origin of the regiospecificity of acrolein dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,4-Dihydro-2H-pyran-2-carbaldehyde by Distillation
Welcome to the technical support center for the purification of 3,4-Dihydro-2H-pyran-2-carbaldehyde (also known as acrolein dimer). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful distillation of this reactive aldehyde.
Introduction
This compound is a valuable heterocyclic building block in organic synthesis. However, its purification by distillation is often challenging due to its propensity to polymerize at elevated temperatures. This guide provides a comprehensive overview of the best practices for the vacuum distillation of this compound, including key theoretical considerations, a detailed experimental protocol, and extensive troubleshooting support to ensure you can achieve high purity with minimal product loss.
Key Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for a successful distillation.
| Property | Value | Source |
| CAS Number | 100-73-2 | [1] |
| Molecular Formula | C₆H₈O₂ | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [2] |
| Boiling Point (est.) | 55-60 °C at 10 mmHg | |
| Flash Point | 118 °F | [2] |
| Stability | Prone to polymerization upon heating | [3][4] |
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for purifying this compound?
A1: This compound is thermally sensitive and can readily polymerize at its atmospheric boiling point.[3][4] Vacuum distillation allows for boiling at a significantly lower temperature, which minimizes the rate of polymerization and other degradation reactions, leading to a higher yield of pure product.
Q2: What are the primary impurities I should be concerned about?
A2: The primary impurities will depend on the synthetic route used to prepare the aldehyde. If prepared by the dimerization of acrolein, residual acrolein monomer, water, and higher-order polymers are the most common impurities.[5] Side products from the Diels-Alder reaction are also possible.
Q3: What type of polymerization inhibitor should I use, and at what concentration?
A3: For unsaturated aldehydes like this one, radical inhibitors are effective. Hydroquinone or phenothiazine are commonly used for the closely related acrolein and can be effective here.[6] A concentration of 100-200 ppm (0.01-0.02% by weight) is a good starting point. It is crucial to ensure the inhibitor is added to the crude material before heating.
Q4: How can I monitor the purity of my distilled fractions?
A4: Gas chromatography (GC) is an excellent technique for monitoring the purity of the fractions.[7] A non-polar column, such as one with a dimethylpolysiloxane stationary phase, should effectively separate the desired product from lower-boiling impurities like residual acrolein and higher-boiling polymeric material. GC-MS can be used to identify unknown impurities.[7][8]
Q5: What are the recommended storage conditions for the purified product?
A5: Purified this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and light-catalyzed polymerization.[9][10] Refrigeration is recommended for long-term storage. Adding a small amount of a stabilizer like hydroquinone (around 100 ppm) to the purified product can also extend its shelf life.
Detailed Experimental Protocol: Vacuum Distillation
This protocol provides a step-by-step guide for the laboratory-scale vacuum distillation of this compound.
Materials and Equipment:
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump capable of reaching <10 mmHg
-
Manometer for pressure monitoring
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Crude this compound
Procedure:
-
Preparation:
-
Ensure all glassware is clean, dry, and free of any acidic or basic residues that could catalyze polymerization.
-
Assemble the distillation apparatus as shown in the diagram below. Use high-vacuum grease on all ground glass joints to ensure a good seal.
-
-
Charging the Flask:
-
To the round-bottom flask, add the crude this compound and a magnetic stir bar.
-
Add the polymerization inhibitor (e.g., 100-200 ppm of hydroquinone) to the flask and swirl to dissolve. This step is critical to prevent polymerization upon heating.
-
-
Initiating the Distillation:
-
Begin stirring the contents of the flask.
-
Slowly and carefully apply vacuum to the system. It is important to do this gradually to prevent bumping.
-
Once the desired pressure (e.g., ~10 mmHg) is reached and stable, begin to gently heat the distillation flask using the heating mantle.
-
-
Collecting Fractions:
-
Monitor the temperature at the distillation head. The first fraction will likely contain any low-boiling impurities.
-
As the temperature stabilizes at the expected boiling point of the product at the given pressure (approximately 55-60 °C at 10 mmHg), switch to a clean receiving flask to collect the main fraction.
-
Collect the main fraction until the distillation rate slows significantly or the temperature begins to rise, indicating the presence of higher-boiling impurities.
-
-
Shutdown:
-
Once the distillation is complete, turn off the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully release the vacuum. Never introduce air into a hot system.
-
The residue in the distillation flask will likely contain polymeric material and should be disposed of as chemical waste.
-
Troubleshooting Guide
Even with a robust protocol, issues can arise during the distillation of a reactive compound. This section addresses common problems and provides systematic solutions.
| Problem | Potential Cause(s) | Solution(s) |
| No product distilling over, even at high pot temperature. | 1. Vacuum is not low enough. 2. Manometer is giving an inaccurate reading. 3. System has a leak. | 1. Check the vacuum pump for proper function. Ensure the cold trap is sufficiently cold. 2. Verify the manometer's accuracy. 3. Carefully check all joints and connections for leaks. Re-grease joints if necessary. |
| Product is dark or discolored. | 1. Distillation temperature is too high, causing thermal decomposition. 2. Insufficient or inactive polymerization inhibitor. | 1. Improve the vacuum to allow for distillation at a lower temperature. 2. Ensure a sufficient amount of fresh inhibitor was added before starting the distillation. |
| Sudden, rapid increase in viscosity in the distillation flask (polymerization). | 1. Localized overheating. 2. Insufficient inhibitor. 3. Presence of contaminants that initiate polymerization. | 1. Ensure efficient stirring to maintain a uniform temperature. Use a heating mantle that provides even heating. 2. Add a slightly higher concentration of inhibitor in subsequent runs. 3. Ensure the starting material is free from strong acids or bases. A pre-distillation wash with a dilute sodium bicarbonate solution may be beneficial. |
| Low yield of distilled product. | 1. Significant polymerization in the distillation flask. 2. Product loss due to an inefficient condenser. | 1. Refer to the solutions for polymerization above. 2. Ensure the condenser has a sufficient flow of coolant at a low temperature. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting common issues during the distillation process.
Caption: Troubleshooting workflow for the distillation of this compound.
Safety and Handling
This compound is a flammable liquid and an irritant.[10] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][11] Keep away from heat, sparks, and open flames.[10] In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
References
- 1. scbt.com [scbt.com]
- 2. Acrolein dimer | C6H8O2 | CID 60994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acrolein - Wikipedia [en.wikipedia.org]
- 4. ACROLEIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acrolein (EHC 127, 1991) [inchem.org]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. lobachemie.com [lobachemie.com]
- 11. echemi.com [echemi.com]
Technical Support Center: Chromatographic Purification of 3,4-Dihydro-2H-pyran-2-carbaldehyde Derivatives
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic purification of 3,4-dihydro-2H-pyran-2-carbaldehyde and its derivatives. The unique chemical nature of this scaffold—featuring a reactive aldehyde and an acid-sensitive cyclic ether—presents specific purification hurdles. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Section 1: Troubleshooting Guide
This section addresses the most common problems encountered during the purification of these compounds, offering explanations for the underlying chemical issues and providing step-by-step protocols for their resolution.
Issue 1: Low or No Recovery of the Compound Post-Chromatography
Q: I loaded my crude reaction mixture onto a silica gel column, but I'm recovering very little or none of my desired this compound derivative. What is happening to my compound?
A: This is the most critical issue for this class of compounds and is almost always due to on-column degradation. The standard silica gel used for flash chromatography is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). This acidic environment can catalyze the degradation of your molecule through two primary pathways:
-
Acid-Catalyzed Ring Opening: The ether linkage in the dihydropyran ring is susceptible to acid-catalyzed hydrolysis. The ether oxygen gets protonated, activating the ring towards nucleophilic attack by water or other nucleophiles (e.g., methanol from the mobile phase), leading to ring-opened byproducts that will have different polarities and may not be the target molecule.[1]
-
Aldehyde Instability: While aldehydes are generally compatible with silica, the acidic surface can sometimes promote side reactions like aldol additions/condensations if enolizable protons are present and conditions are harsh, or potentially promote oxidation to the corresponding carboxylic acid, although this is less common without an external oxidant.
One study specifically noted that 3,4-dihydro-2H-pyran-2-carboxaldehyde is unstable when exposed to heat and light, suggesting inherent sensitivity.[2] The extended contact time and large surface area of a chromatography column can exacerbate these stability issues.[3][4]
Before committing to a large-scale column, diagnose the stability of your compound on silica gel.
Experimental Protocol: TLC Stability Test
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Immediately elute the plate with your chosen mobile phase and visualize the spot corresponding to your product. Note its Rf and appearance.
-
Spot the plate again with the same crude solution, but let the spot sit on the dry silica plate for 30-60 minutes before eluting.
-
Visualize the second plate. Compare the product spot to the first plate. If you observe significant streaking, the appearance of new baseline spots, or a diminished product spot, your compound is degrading on silica.[5]
Caption: Troubleshooting decision tree for low compound recovery.
Detailed Solutions:
-
Solution A: Deactivate the Silica Gel: Neutralize the acidic silanol groups by adding a basic modifier to your mobile phase.[5][6]
-
Protocol: Add 0.5-1% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your pre-determined mobile phase (e.g., hexane/ethyl acetate). Equilibrate the column with this modified eluent for at least 3-5 column volumes before loading your sample. This will passivate the acidic sites and prevent degradation.[6]
-
-
Solution B: Change the Stationary Phase: If deactivation is insufficient, switch to a non-acidic stationary phase.
-
Neutral Alumina: Alumina is slightly basic and is an excellent alternative for acid-sensitive compounds. Note that the elution order of compounds may change compared to silica, so you must re-optimize your mobile phase using TLC with alumina plates.[7]
-
Reversed-Phase (C18) Silica: If your derivative has sufficient non-polar character, reversed-phase chromatography is a powerful option. The mobile phases (typically water/acetonitrile or water/methanol) are not acidic unless modified, and the separation mechanism is based on hydrophobicity, avoiding strong interactions with silanols.[5]
-
-
Solution C: Use a Protecting Group Strategy: For particularly sensitive aldehydes, or in multi-step syntheses, it may be best to protect the aldehyde before chromatography.
-
Mechanism: The aldehyde is converted into a more stable functional group, such as an acetal, which is stable to basic conditions and chromatography.[8][9] The protecting group is then removed in a subsequent step.
-
Common Protocol (Acetal Formation): React the aldehyde with ethylene glycol in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid, pTSA) with removal of water to form a stable 1,3-dioxolane.[10] This group is robust to silica gel and can be removed later with aqueous acid.
-
Issue 2: Poor Resolution and Co-elution of Impurities
Q: My product is eluting from the column, but it's contaminated with impurities of similar polarity. How can I improve the separation?
A: Achieving good resolution requires optimizing the selectivity and efficiency of your chromatographic system. This is dictated primarily by the choice of mobile and stationary phases.[3]
Step-by-Step Optimization:
-
TLC Optimization is Key: Before running a column, always find a solvent system that gives your product an Rf value between 0.2 and 0.4 on a TLC plate.[11][12] Crucially, the separation factor (α), which is the ratio of the retention factors of the two closest spots, should be maximized. Aim for a clear gap between your product spot and any impurities.
-
Solvent Selectivity: If you are struggling to separate spots with a standard two-solvent system (e.g., hexane/ethyl acetate), changing the nature of the solvents can alter the selectivity. The "elution strength" of a solvent mixture determines how quickly compounds move, but the specific solvents used influence the relative separation.
-
Try Different Solvent Systems: Instead of just adjusting ratios, try a completely different solvent pairing. For example, if hexane/ethyl acetate fails, try dichloromethane/methanol or toluene/acetone. These solvents have different interactions (e.g., dipole-dipole, hydrogen bonding) with your compound and the stationary phase, which can dramatically change the separation profile.[5]
-
-
Consider Gradient Elution: If your product is well-separated from less polar impurities but close to more polar ones, a gradient elution is highly effective.[6]
-
Protocol: Start the chromatography with a less polar mobile phase (where your product has an Rf < 0.1). This allows the less polar impurities to elute well ahead of your compound. Then, gradually increase the percentage of the more polar solvent in your mobile phase to elute your product, leaving the very polar impurities at the baseline.
-
Table 1: Recommended Starting Solvent Systems for TLC Screening
| Solvent System | Class of Solvents | Notes |
| Hexanes / Ethyl Acetate | Non-polar / Medium-polarity aprotic | The most common starting point. Good for a wide range of polarities. |
| Dichloromethane (DCM) / Methanol | Medium-polarity aprotic / High-polarity protic | Excellent for more polar derivatives. A small amount of methanol (1-10%) can significantly increase elution strength. Be aware that DCM can be slow to run.[6] |
| Toluene / Acetone | Non-polar aromatic / Medium-polarity aprotic | Offers different selectivity due to the aromaticity of toluene and the strong dipole of acetone. Can be effective when other systems fail. |
| Hexanes / Diethyl Ether | Non-polar / Low-polarity aprotic | Good for less polar derivatives. Ether is very volatile. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My this compound derivative streaks badly on the silica TLC plate, even with different solvent systems. What causes this and how can I fix it?
A: Streaking, or peak tailing in column chromatography, is often caused by strong, non-ideal interactions between the analyte and the stationary phase.[3] For your compound, the lone pair electrons on the ether and carbonyl oxygens can interact strongly with the acidic silanol groups on the silica surface. This leads to a slow desorption rate, causing the spot or peak to tail. As discussed in Issue 1, adding 0.5-1% triethylamine to the eluent will competitively bind to the acidic sites, masking them from your compound and resulting in sharper, more symmetrical spots.[5]
Q2: Should I use the "dry loading" or "wet loading" method to apply my sample to the column?
A: The choice depends on the solubility of your crude product in the mobile phase.
-
Wet Loading: This involves dissolving the sample in a minimum amount of the mobile phase and carefully pipetting it onto the top of the column. This is fast and simple, but only works if your compound is readily soluble in the (often non-polar) starting eluent. Caution: Dissolving the sample in a solvent much stronger than the mobile phase will destroy your resolution for the first several fractions.[12]
-
Dry Loading: This is the preferred method for compounds that are poorly soluble in the mobile phase or for achieving the highest possible resolution.[11][12]
-
Protocol: Dissolve your crude product in a volatile solvent (like DCM or acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully layer this powder on top of your prepared column. This ensures that your entire sample starts as a very narrow, concentrated band.[12]
-
Q3: Are there any non-chromatographic methods to purify these aldehydes if they are extremely unstable?
A: Yes. If chromatography proves too harsh, you can exploit the unique reactivity of the aldehyde.
-
Bisulfite Adduct Formation: Aldehydes react reversibly with sodium bisulfite to form a solid, water-soluble adduct.[13][14]
-
Protocol: Dissolve your crude mixture in a solvent like ethanol. Add a saturated aqueous solution of sodium bisulfite and stir. The aldehyde adduct will often precipitate and can be collected by filtration. Non-aldehyde impurities remain in the filtrate. To regenerate the pure aldehyde, the solid adduct is dissolved in water and treated with a mild base (e.g., sodium bicarbonate solution), which reverses the reaction. The aldehyde can then be extracted with an organic solvent.[15][16] This is an excellent and often overlooked classical method for aldehyde purification.
-
Q4: I am using a reversed-phase (C18) column. What should I use as a mobile phase modifier?
A: For reversed-phase separation of neutral molecules like many dihydropyran derivatives, modifiers are often not strictly necessary. However, to improve peak shape and ensure consistent protonation states of any trace acidic or basic impurities, a small amount of acid is commonly added.
-
Recommended Modifiers: A 0.1% concentration of either formic acid (FA) or trifluoroacetic acid (TFA) in both the water and organic solvent (acetonitrile or methanol) is standard practice.[5] This maintains a low pH, which can help sharpen peaks by suppressing any potential interactions of the oxygen lone pairs with residual, un-capped silanols on the C18 packing material.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. sorbtech.com [sorbtech.com]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. researchgate.net [researchgate.net]
- 14. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. m.youtube.com [m.youtube.com]
Preventing polymerization of 3,4-Dihydro-2H-pyran-2-carbaldehyde.
Introduction
Welcome to the technical support guide for 3,4-Dihydro-2H-pyran-2-carbaldehyde (DHPCA), also known as acrolein dimer. DHPCA is a versatile bifunctional molecule, featuring both a reactive aldehyde and a vinyl ether, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[1][2][3] However, its utility is matched by its inherent instability. The strained cyclic ether and the electron-rich double bond make DHPCA highly susceptible to spontaneous polymerization, which can compromise experimental results, reduce yield, and create significant safety hazards.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting protocols to help you successfully handle, store, and utilize DHPCA by effectively preventing unwanted polymerization.
Understanding the Core Problem: The Dueling Polymerization Pathways
The instability of this compound stems from two primary, and sometimes competing, polymerization mechanisms: Acid-Catalyzed Cationic Polymerization and Free-Radical Polymerization . Understanding these pathways is critical to diagnosing and preventing the issue.
-
Acid-Catalyzed Polymerization: Trace amounts of acid can protonate the vinyl ether oxygen, initiating a cationic chain reaction. This can lead to ring-opening polymerization or polymerization through the double bond.[4] This pathway is often inadvertently triggered by acidic impurities, atmospheric CO₂, or acidic workup conditions.
-
Free-Radical Polymerization: The vinyl ether double bond is susceptible to attack by free radicals.[5] Radicals can be generated by heat, UV light, atmospheric oxygen (leading to peroxide formation), or residual initiators from previous synthetic steps.
Caption: DHPCA can polymerize via acid-catalyzed or free-radical routes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the handling and use of DHPCA.
Category 1: Storage and Handling Integrity
Q1: What are the absolute ideal storage conditions for this compound to guarantee its stability?
A1: Proper storage is your first and most critical line of defense. The goal is to mitigate both polymerization pathways by controlling the environment.
-
Temperature: Store at -10°C to -20°C for long-term stability. Refrigeration at 2-8°C is acceptable for short-term use, but freezing is preferred.
-
Atmosphere: Always store under an inert atmosphere, such as argon or nitrogen.[6] This prevents the formation of peroxides from atmospheric oxygen, which are potent initiators of free-radical polymerization.
-
Light: Store in an amber or opaque vial to protect from light, which can initiate free-radical chain reactions.[6]
-
Inhibitor: The product should be stored with a suitable inhibitor. Commercially available DHPCA is often supplied with a stabilizer like hydroquinone. Verify its presence on the Certificate of Analysis.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -10°C | Slows kinetic rate of all degradation pathways. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents peroxide formation (free-radical initiator). |
| Light | Amber/Opaque Container | Prevents photo-initiated radical formation.[6] |
| Additive | Chemical Inhibitor | Scavenges radicals or neutralizes trace acids. |
Table 1: Recommended Storage Conditions for DHPCA
Q2: I just received a new bottle of DHPCA, and it appears viscous, has turned yellow, or contains solid particles. What happened, and can I still use it?
A2: These are classic signs of polymerization. The increased viscosity and presence of solids are due to the formation of oligomers or high molecular weight polymers. A yellow or brown discoloration often indicates decomposition. It is strongly advised not to use the material. Attempting to purify a partially polymerized sample by distillation is extremely hazardous and can lead to runaway polymerization in the distillation flask.[7] You should dispose of the material according to your institution's safety guidelines and request a replacement.
Q3: What common laboratory materials and reagents are incompatible with DHPCA?
A3: Incompatibility is directly linked to the polymerization mechanisms. Avoid contact with:
-
Strong Acids & Lewis Acids: Will rapidly catalyze cationic polymerization.[4][8]
-
Strong Oxidizing Agents: Can initiate radical formation.
-
Acid Chlorides and Alcohols (under acidic conditions): Can generate acidic byproducts (e.g., HCl) that trigger polymerization.[6]
-
Unpassivated Metal Surfaces: Certain metals can promote radical formation. Use glass or Teflon-lined equipment where possible.
Category 2: Inhibitors and Stabilization Strategies
Q4: My DHPCA arrived without an inhibitor. What should I add and how much?
A4: You must add an inhibitor immediately. A dual-approach is best, targeting both polymerization pathways.
-
For Free-Radical Polymerization: Add a radical scavenger. Hydroquinone (HQ) or its monomethyl ether (MEHQ) are industry standards.
-
For Acid-Catalyzed Polymerization: Add a non-nucleophilic, weak base to scavenge trace acids. Triethanolamine is a suitable choice.[9]
A typical stabilization cocktail would be 100-200 ppm of hydroquinone and 50-100 ppm of triethanolamine .
| Inhibitor Type | Example | Mechanism of Action | Typical Conc. |
| Free-Radical (Phenolic) | Hydroquinone (HQ), MEHQ | Donates a hydrogen atom to trap propagating radicals, forming a stable, non-reactive radical.[10][] | 100-500 ppm |
| Free-Radical (Amine) | Phenothiazine | Effective radical scavenger, often used in combination with phenolics.[10] | 100-500 ppm |
| Acid Scavenger | Triethanolamine, Dimethylethanolamine | Neutralizes trace acidic impurities (e.g., H⁺) that initiate cationic polymerization.[9] | 50-200 ppm |
Table 2: Common Polymerization Inhibitors for DHPCA and Related Unsaturated Aldehydes
Q5: I need to remove the phenolic inhibitor (e.g., hydroquinone) before my reaction. What is the safest and most effective method?
A5: Inhibitor removal is a common but critical step.
-
Aqueous Wash: The most common method is to wash the DHPCA with a cold, dilute (e.g., 1% w/v), and oxygen-free aqueous sodium hydroxide solution. The basic solution deprotonates the phenolic inhibitor, making it water-soluble. Immediately follow with a brine wash to remove residual base and water, then dry over an anhydrous salt like magnesium sulfate. Crucially, the DHPCA must be used immediately after this procedure, as it is now highly unstabilized.
-
Column Chromatography: Passing the DHPCA through a short plug of basic alumina can also remove phenolic inhibitors.
-
Distillation: This is an option but carries risks. See Q6 for the detailed protocol.
Protocol 1: Inhibitor Removal via Aqueous Wash
-
Ensure all aqueous solutions (1% NaOH, brine) are sparged with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
In a separatory funnel, dilute the DHPCA with an equal volume of an inert, peroxide-free solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer twice with the cold, deoxygenated 1% NaOH solution.
-
Wash once with deoxygenated brine.
-
Separate the organic layer and dry thoroughly over anhydrous MgSO₄ or Na₂SO₄.
-
Filter away the drying agent and concentrate the solution at low temperature using a rotary evaporator.
-
Use the purified, unstabilized DHPCA immediately.
Category 3: Experimental and Purification Challenges
Q6: I am trying to purify DHPCA by vacuum distillation, but it keeps polymerizing in the pot. How can I do this safely?
A6: Distilling unstabilized DHPCA is extremely dangerous. The combination of heat and concentrating any impurities can lead to violent, exothermic polymerization.
Protocol 2: Safe Vacuum Distillation of DHPCA
-
NEVER DISTILL TO DRYNESS. Always leave a small amount of liquid in the distillation flask.
-
Add a Fresh Inhibitor: Before starting, add a fresh charge of a high-boiling point free-radical inhibitor, such as hydroquinone (~200 ppm), to the distillation pot. This will remain in the pot to prevent polymerization while the DHPCA distills.
-
Use Moderate Vacuum: Apply enough vacuum to lower the boiling point to a safe temperature (ideally below 60°C).
-
Gentle Heating: Use a water or oil bath for controlled, even heating. Avoid direct heating with a mantle.
-
Inert Atmosphere: Ensure the distillation apparatus is under an inert atmosphere.
-
Cool Receiver: Cool the receiving flask to condense the vapors efficiently and keep the purified product stable.
-
Post-Stabilization: Add a small amount of inhibitor to the collected, purified DHPCA if it is to be stored for any length of time.
Caption: A logical workflow for diagnosing and solving polymerization issues.
References
- 1. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2H-Pyran-2-carboxaldehyde, 3,4-dihydro- [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. Cationic polymerization of 2,3‐dihydro‐4<i>H</i>‐pyran using 12‐tungstophosphoric acid as a solid acid catalyst [ouci.dntb.gov.ua]
- 5. radtech.org [radtech.org]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 10. JPH06340570A - Method for preventing acrolein from polymerizing - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3,4-Dihydro-2H-pyran-2-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,4-Dihydro-2H-pyran-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The primary route to this valuable heterocyclic building block is the Hetero-Diels-Alder reaction, a powerful yet sensitive transformation.[1] This document provides field-proven insights and evidence-based protocols to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially relevant method for synthesizing this compound?
The most prevalent method is the thermal [4+2] cycloaddition, or Hetero-Diels-Alder reaction, involving the dimerization of acrolein.[2] In this reaction, one molecule of acrolein acts as the electron-rich diene, while a second molecule acts as the electron-poor dienophile.[2] This reaction is typically performed under elevated temperature and pressure, often in the presence of a polymerization inhibitor like hydroquinone to prevent acrolein from forming unwanted polymers.[2]
Q2: My reaction yield is consistently low. What are the most likely overarching factors?
Consistently low yields are often traced back to three critical factors:
-
Reaction Equilibrium: The Diels-Alder reaction is reversible.[3][4] At excessively high temperatures, the equilibrium can shift back toward the starting materials in what is known as a retro-Diels-Alder reaction.[2][3][4]
-
Reagent Purity: Acrolein is highly reactive and prone to polymerization, especially in the presence of light or impurities. Using old or improperly stored acrolein is a common cause of failure.
-
Side Reactions: Besides polymerization, other side reactions can consume starting materials or the desired product. Careful control of reaction parameters is crucial.
Q3: Can a Lewis acid catalyst be used to improve the reaction rate and yield?
Yes, Lewis acids can significantly accelerate Diels-Alder reactions.[5][6] A Lewis acid, such as Boron trifluoride etherate (BF₃·OEt₂), can coordinate to the carbonyl oxygen of the acrolein molecule acting as the dienophile.[7] This coordination withdraws electron density, lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[5][8] The smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) results in a faster reaction rate, often allowing for lower reaction temperatures and potentially higher yields by minimizing thermal side reactions.[8][9]
Q4: Is it possible to synthesize this molecule enantioselectively?
Yes, asymmetric synthesis is possible and is crucial for applications in drug development where a specific enantiomer is required.[10][11] Common strategies include the use of chiral Lewis acid catalysts or enzymatic kinetic resolution of a racemic precursor, such as (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran.[10][12]
The Core Reaction: Hetero-Diels-Alder Dimerization of Acrolein
The synthesis of this compound is a classic example of a Hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom.[1][13] In the dimerization of acrolein, one molecule's C=C-C=O system acts as the diene (with the C=O bond as part of the π-system) and the other's C=C bond acts as the dienophile.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. 3,4-Dihydro-2H-pyran-2-carboxaldehyd – Wikipedia [de.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diels-Alder Reaction [organic-chemistry.org]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A(2A) and A(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
Managing moisture sensitivity in 3,4-Dihydro-2H-pyran-2-carbaldehyde reactions
Technical Support Center: Managing 3,4-Dihydro-2H-pyran-2-carbaldehyde
Welcome to the technical support hub for this compound, also commonly known as Acrolein Dimer. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile aldehyde in their synthetic workflows. Its unique structure makes it a valuable building block, but its sensitivity to moisture presents significant challenges.
This document provides in-depth, field-proven insights to help you anticipate, troubleshoot, and manage these challenges effectively, ensuring the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding the stability and handling of this compound.
Q1: What is this compound, and why is it so sensitive to moisture?
A1: this compound is a cyclic hemiacetal ester, which is the product of a Diels-Alder dimerization of acrolein. The core of its instability lies in the hemiacetal linkage within the pyran ring. In the presence of water, especially under acidic or basic conditions, this ring is susceptible to hydrolysis. The reaction is an equilibrium process that can lead to ring-opening, forming glutaraldehyde, or other subsequent side products, ultimately reducing the purity and yield of your desired reaction.[1]
Q2: How can I visually identify a degraded or poor-quality sample of this aldehyde?
A2: A pure, freshly distilled sample of this compound should be a clear, colorless to pale yellow liquid.[2] Signs of degradation include:
-
Color Change: A pronounced yellow or brownish tint can indicate the formation of polymers or oxidation byproducts.
-
Increased Viscosity: Polymerization, a common degradation pathway for aldehydes, will lead to a noticeable increase in viscosity.
-
Precipitation: The formation of solid precipitates may indicate the presence of polymeric material or other insoluble impurities.
-
Odor: While the compound has a characteristic pungent odor, a significant change or the smell of acrolein could suggest decomposition.[2]
Q3: What are the optimal storage conditions for this compound?
A3: To maximize shelf life and maintain purity, strict storage protocols are essential.
-
Temperature: Store at 2-8°C in a refrigerator approved for flammable liquids.[3]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent both moisture ingress and air oxidation.
-
Container: Use a tightly sealed, amber glass bottle to protect from light and moisture.[2] The cap should have a chemically resistant liner (e.g., PTFE).
-
Inhibitors: Commercial preparations are often stabilized with inhibitors like hydroquinone to prevent polymerization.[2] Be aware of the presence of stabilizers as they may need to be removed before certain reactions.
Q4: My NMR spectrum shows impurities. What are the most common byproducts I should expect from moisture-related degradation?
A4: The most common impurities arise from hydrolysis, oxidation, and polymerization.
-
Glutaraldehyde: Formed from the acid-catalyzed hydrolysis and ring-opening of the pyran structure.
-
Carboxylic Acid: Air oxidation of the aldehyde group forms the corresponding carboxylic acid, 3,4-dihydro-2H-pyran-2-carboxylic acid.[4] This is a very common impurity in aged aldehyde samples.
-
Polymers/Oligomers: Aldehyd self-condensation or polymerization can lead to a complex mixture of higher molecular weight species.[5]
Part 2: Troubleshooting Guide for Common Reactions
This section provides a problem-solution framework for specific synthetic applications.
| Problem / Symptom | Probable Cause(s) | Recommended Solution & Explanation |
| Low or No Yield in Grignard/Organolithium Reaction | 1. Quenching of the Organometallic Reagent: Trace moisture in the aldehyde, solvent, or glassware reacts with and destroys the highly basic Grignard or organolithium reagent.[6] 2. Enolization: The organometallic reagent acts as a base, deprotonating the α-carbon of the aldehyde, which does not lead to the desired addition product. | Solution: Implement a rigorous anhydrous protocol. 1. Purify the Aldehyde: Distill the aldehyde under reduced pressure immediately before use. This removes water and non-volatile impurities. 2. Dry Glassware: Oven-dry all glassware at >125°C for at least 12-24 hours and assemble while hot under a stream of inert gas (N₂ or Ar).[7] 3. Use Anhydrous Solvents: Use freshly distilled anhydrous solvents (e.g., THF from sodium/benzophenone or ether).[6][8] Commercially available anhydrous solvents in septum-sealed bottles are also a good option. 4. Perform a Reverse Addition: Add the aldehyde solution dropwise to the organometallic reagent at a low temperature (e.g., -78°C or 0°C) to minimize enolization and side reactions. |
| Wittig Reaction Stalls or Gives Poor Yield | 1. Moisture: As with organometallics, moisture can interfere. The strong base used to generate the ylide (e.g., n-BuLi, NaH, KOtBu) is readily quenched by water.[9] 2. Aldehyde Purity: The presence of the corresponding carboxylic acid impurity neutralizes the base or the ylide, reducing the effective concentration of the nucleophile.[10] 3. Ylide Instability: Some ylides are not stable over long periods, especially at room temperature. | Solution: Ensure all components are dry and the aldehyde is pure. 1. Wash the Aldehyde: If carboxylic acid is suspected, dissolve the aldehyde in a non-polar solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to remove the acid, followed by a brine wash.[4][10] Dry the organic layer thoroughly over anhydrous MgSO₄, filter, and remove the solvent. Distill the aldehyde before use. 2. Check Base Quality: Use a fresh, high-quality strong base. Titrate n-BuLi if its molarity is uncertain. 3. Reaction Conditions: Generate the ylide at a low temperature (0°C or below), then add the aldehyde solution dropwise.[11] Allow the reaction to warm to room temperature slowly. |
| Reaction Mixture Turns Brown/Dark and Forms Insoluble Material | 1. Polymerization: This is a classic sign of aldehyde decomposition or polymerization, which can be initiated by trace acid, base, or heat.[12] 2. Base-Catalyzed Side Reactions: In reactions using strong bases (e.g., Wittig, aldol), the base can catalyze aldol condensation or Cannizzaro-type reactions if the desired reaction is slow.[9] | Solution: Control reaction conditions and ensure substrate purity. 1. Purify Aldehyde: Always use freshly distilled aldehyde. 2. Temperature Control: Maintain the recommended temperature for your specific reaction. Exotherms can accelerate decomposition. Use an ice bath during the addition of reagents. 3. pH Control: Ensure the reaction is not unnecessarily acidic or basic. If purification involves an acidic or basic wash, minimize the contact time. |
Part 3: Key Experimental Protocols & Workflows
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol is essential for removing water, polymers, and the carboxylic acid impurity before use in a moisture-sensitive reaction.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with vacuum adapter
-
Receiving flask
-
Heating mantle with stirrer
-
Vacuum pump with cold trap
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the short-path distillation apparatus. Ensure all joints are properly greased and sealed.
-
Add the crude aldehyde and a few boiling chips to the distillation flask.
-
Connect the apparatus to the vacuum line with a cold trap in place (liquid nitrogen or dry ice/acetone).
-
Slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, begin gentle heating and stirring.
-
Collect the fraction that distills at the correct boiling point and pressure (approx. 58-60 °C at 15 mmHg).
-
Discard any initial low-boiling fractions and any high-boiling residue.
-
Once distillation is complete, release the vacuum by backfilling the system with an inert gas (N₂ or Ar).
-
Immediately cap the receiving flask with a septum and store under an inert atmosphere in the refrigerator. Use the purified aldehyde as soon as possible.
Protocol 2: Setting up a Moisture-Sensitive Reaction (e.g., Grignard)
This workflow illustrates the critical steps for ensuring an anhydrous environment.
Procedure:
-
Glassware Preparation: Disassemble and clean all required glassware (reaction flask, addition funnel, condenser). Oven-dry at 125°C for at least 24 hours.[7]
-
Apparatus Assembly: While the glassware is still hot, assemble the apparatus. Use a light coating of vacuum grease on all joints. Immediately flush the entire system with a steady stream of dry nitrogen or argon via a gas inlet adapter and an oil bubbler outlet.[13]
-
Solvent Addition: Add the required volume of anhydrous solvent (e.g., THF, diethyl ether) to the reaction flask via a cannula or a dry syringe through a rubber septum.[6]
-
Reagent Addition: Add the moisture-sensitive reagents (e.g., Grignard reagent, n-BuLi, purified aldehyde) via a dry, gas-tight syringe. For solids, use a glove box or a positive pressure of inert gas to charge the flask.
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the entire reaction duration. The oil bubbler should show a slow, steady stream of bubbles (1-2 per second).
-
Workup: Quench the reaction by slowly adding the quenching solution (e.g., saturated ammonium chloride for Grignard reactions) at a low temperature.[8] Do not expose the reaction to the atmosphere until it is fully quenched.
Part 4: Data & Visualizations
Table 1: Selection of Common Drying Agents for Solvents
| Drying Agent | Suitable Solvents | Unsuitable Solvents | Mechanism | Comments |
| Anhydrous MgSO₄ | Diethyl ether, Ethyl acetate, Dichloromethane | Protic solvents (reacts) | Forms hydrates (MgSO₄·nH₂O) | Fast-acting, high capacity, slightly acidic. Fine powder requires filtration. |
| Anhydrous Na₂SO₄ | Most organic solvents | - | Forms hydrates (Na₂SO₄·10H₂O) | Neutral, low capacity, slow-acting. Good for pre-drying.[14] |
| Molecular Sieves (3Å or 4Å) | THF, Dichloromethane, Toluene, Acetonitrile | Protic solvents (binds them) | Traps water in pores | Excellent for achieving very low water content (<10 ppm). Must be activated (heated under vacuum) before use.[7][8] |
| Calcium Hydride (CaH₂) | Hydrocarbons, Ethers, Amines | Alcohols, Aldehydes, Ketones, Esters | Reacts: CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂ | Highly effective, but reacts slowly. The resulting Ca(OH)₂ is a fine powder that can be difficult to filter. Best used for pre-drying solvents before distillation.[13] |
| Sodium/Benzophenone | THF, Diethyl ether, Dioxane, Hydrocarbons | Halogenated solvents, Ketones, Esters | Reacts: 2Na + 2H₂O → 2NaOH + H₂ | Provides a visual indicator (deep blue/purple ketyl radical) for anhydrous conditions. Used for refluxing and distilling solvents to achieve an extremely dry, oxygen-free state.[9] |
Diagrams
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Workflow for setting up a moisture-sensitive chemical reaction.
References
- 1. reddit.com [reddit.com]
- 2. enhs.uark.edu [enhs.uark.edu]
- 3. scribd.com [scribd.com]
- 4. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 5. Acrolein dimer | C6H8O2 | CID 60994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. molan.wdfiles.com [molan.wdfiles.com]
- 14. orgchemboulder.com [orgchemboulder.com]
Troubleshooting low conversion rates in Diels-Alder reactions of acrolein
Technical Support Center: Diels-Alder Reactions of Acrolein
A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates
Welcome to our dedicated technical support guide for optimizing Diels-Alder reactions involving acrolein. As a highly versatile yet notoriously challenging dienophile, acrolein presents unique experimental hurdles. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common causes of low conversion rates and provide actionable, field-proven solutions. We will delve into the causality behind each experimental choice, ensuring you not only solve the immediate problem but also build a robust understanding for future success.
Part 1: Primary Troubleshooting - Identifying the Root Cause
This section addresses the most fundamental issues that can plague a Diels-Alder reaction with acrolein. Before optimizing parameters, it is crucial to ensure the integrity of your starting materials and basic setup.
Q1: My reaction shows little to no product. What are the most common culprits?
Low conversion in a Diels-Alder reaction is typically traced back to one of three areas: the dienophile (acrolein), the diene, or the reaction conditions. Acrolein, in particular, is susceptible to side reactions that can drastically reduce its effective concentration.
The primary issues to investigate are:
-
Acrolein Quality: Acrolein readily polymerizes, especially when exposed to light, heat, or trace impurities.[1][2] Commercial acrolein is shipped with inhibitors (like hydroquinone) that must be removed before use, but the purified reagent has a limited shelf life.
-
Diene Reactivity: The Diels-Alder reaction requires the diene to adopt an s-cis conformation.[3] Acyclic dienes exist in equilibrium with the more stable s-trans conformer, which is unreactive.[3] If your diene is sterically hindered or electronically unsuited, the reaction will be sluggish. Cyclic dienes like cyclopentadiene are "locked" in the reactive s-cis conformation and are thus highly reactive.[3]
-
Suboptimal Conditions: The reaction is highly sensitive to temperature and solvent. High temperatures can promote the reverse reaction, known as the retro-Diels-Alder, which decomposes the product back into the starting materials.[1][3]
Below is a systematic workflow to diagnose these common issues.
Caption: A systematic workflow for troubleshooting low conversion rates.
Q2: How do I handle and purify acrolein to prevent polymerization?
This is the single most critical factor for success. Acrolein's high reactivity makes it prone to both polymerization and dimerization.[1][4] Commercial acrolein contains polymerization inhibitors that must be removed, but once pure, it must be used quickly.
Best Practices for Handling Acrolein:
-
Storage: Store acrolein at low temperatures (2-8 °C) in a dark bottle to minimize light-induced polymerization.[2]
-
Purification: The most reliable method for removing inhibitors and polymers is distillation.[2] It is crucial to add a fresh inhibitor, such as hydroquinone, to the receiving flask to ensure the stability of the purified product.
-
Usage: Use purified acrolein immediately. Do not store it for extended periods, even with an inhibitor.
For a detailed methodology, see Protocol 1: Purification of Acrolein by Distillation .
Part 2: Optimizing Reaction Conditions
Once you have confirmed the quality of your reagents, the next step is to fine-tune the reaction environment.
Q3: What is the optimal temperature for a Diels-Alder reaction with acrolein?
Temperature presents a classic trade-off. While higher temperatures increase the reaction rate, they also favor the thermodynamically-driven retro-Diels-Alder reaction, which breaks the product apart.[3]
-
For most reactions: Start at room temperature or slightly below (e.g., 0 °C). Many Diels-Alder reactions, especially with reactive dienes, proceed efficiently without heat.[5]
-
If the reaction is too slow: A gentle increase in temperature may be necessary. However, if you observe product formation followed by its disappearance over time, the retro-Diels-Alder reaction is the likely cause, and you should reduce the temperature.[3]
-
Catalyzed Reactions: Lewis acid-catalyzed reactions are often run at very low temperatures (e.g., -78 °C) to control selectivity and prevent side reactions.[1]
Q4: How does solvent choice impact the reaction, and what are the best options?
Solvent polarity can significantly influence both the rate and selectivity of the Diels-Alder reaction.[6] The transition state of the reaction is often more polar than the starting materials, so polar solvents can stabilize the transition state and accelerate the reaction.
-
Non-Polar Solvents (e.g., Toluene, Dichloromethane): These are common starting points, especially for thermally-driven or Lewis acid-catalyzed reactions where solvent coordination must be managed.[7][8]
-
Polar Solvents (e.g., Ethanol, DMSO): These can accelerate the reaction but may also increase the likelihood of side reactions.[8]
-
Water: Surprisingly, water can be an excellent solvent for some Diels-Alder reactions, leading to significant rate acceleration.[9] This is attributed to the hydrophobic effect, which forces the non-polar reactants together.
-
Ionic Liquids: These have been shown to enhance both reaction rates and selectivity, offering a promising alternative to traditional organic solvents.[6][10]
The choice of solvent is highly substrate-dependent, and screening a few options is often a worthwhile endeavor.
Part 3: Advanced Strategies - The Power of Catalysis
If optimizing conditions is insufficient, catalysis is the most powerful tool for improving conversion rates.
Q5: How does a Lewis acid catalyst work, and why is it so effective for acrolein?
In a normal-demand Diels-Alder reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3] The reaction is faster when the energy gap between these orbitals is smaller.
A Lewis acid (LA) coordinates to the carbonyl oxygen of acrolein. This has a powerful electron-withdrawing effect, which lowers the energy of acrolein's LUMO.[11][12] This reduction in LUMO energy decreases the HOMO-LUMO gap, dramatically accelerating the reaction.[7][13]
Caption: Lewis acid coordination activates the acrolein dienophile.
Q6: Which Lewis acid should I use, and in what quantity?
The choice of Lewis acid depends on the reactivity of your diene and the desired reaction conditions. Stronger Lewis acids are more effective but also more sensitive to moisture and can promote polymerization.
| Lewis Acid | Typical Loading (mol%) | Common Solvents | Key Considerations |
| Zinc Chloride (ZnCl₂) | 10 - 100 | Diethyl Ether, THF | Mild and moisture-tolerant. A good starting point.[9] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 10 - 50 | Dichloromethane | Strong catalyst. Highly sensitive to moisture.[14] |
| Aluminum Chloride (AlCl₃) | 5 - 20 | Dichloromethane | Very strong and effective, but can promote charring/polymerization.[1] |
| Titanium Tetrachloride (TiCl₄) | 5 - 20 | Dichloromethane | Strong catalyst, often used at low temperatures for high selectivity.[1] |
Important Note: Lewis acid-catalyzed reactions must be performed under strictly anhydrous conditions in an inert atmosphere (e.g., Nitrogen or Argon) to prevent decomposition of the catalyst.
Experimental Protocols
Protocol 1: Purification of Acrolein by Distillation
Safety Warning: Acrolein is highly toxic, flammable, and a lachrymator. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Apparatus Setup: Assemble a simple distillation apparatus. Ensure all glassware is dry.
-
Inhibitor Addition: Place a small amount (approx. 0.5 g per 100 mL of acrolein) of hydroquinone into the clean, dry receiving flask. The receiving flask should be cooled in an ice bath to minimize evaporation of the purified product.[2]
-
Distillation: Charge the distillation flask with commercial-grade acrolein. Heat the flask gently using a water bath (acrolein boils at 52.7 °C).
-
Collection: Collect the fraction boiling between 52-54 °C.
-
Usage: Use the freshly distilled acrolein immediately for the best results.
Protocol 2: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
-
Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Solvent and Catalyst: Add anhydrous solvent (e.g., dichloromethane) to the flask via syringe, followed by the Lewis acid (e.g., AlCl₃).[1]
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Dienophile Addition: Slowly add the freshly purified acrolein dropwise to the cooled Lewis acid solution. Stir for 15-20 minutes to allow for complex formation.
-
Diene Addition: Add the diene (e.g., freshly cracked cyclopentadiene) dropwise to the reaction mixture.
-
Monitoring: Allow the reaction to stir at the low temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench it by slowly adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution). Allow the mixture to warm to room temperature, and proceed with a standard aqueous workup and purification (e.g., column chromatography).
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dasher.wustl.edu [dasher.wustl.edu]
- 5. mdpi.com [mdpi.com]
- 6. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ias.ac.in [ias.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
Byproduct formation in the synthesis of adenosine agonists from pyran aldehydes
Welcome to the technical support center for the synthesis of adenosine agonists derived from pyran aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthetic route. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you minimize byproduct formation and maximize the yield and purity of your target compounds.
Introduction: The Synthetic Challenge
The synthesis of adenosine agonists, crucial for targeting various adenosine receptors (A1, A2A, A2B, A3), often involves the glycosylation of a purine base, such as adenine, with a sugar moiety.[1] When employing pyran aldehydes as the sugar precursor, unique challenges and byproduct profiles can emerge. The aldehyde functionality introduces specific reactivity considerations, while the core glycosylation reaction is susceptible to issues of regioselectivity and stereoselectivity. This guide will walk you through the causality behind these experimental hurdles and provide field-proven solutions.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section is formatted in a question-and-answer style to directly address problems you may encounter during your experiments.
Issue 1: Poor Regioselectivity - Formation of N7- and N9-Glycosyl Isomers
Question: My reaction is producing a mixture of N7- and N9-glycosylated purines. How can I improve the regioselectivity for the desired N9 isomer?
Underlying Cause (The "Why"):
The purine ring of adenine has two primary nucleophilic nitrogen atoms available for glycosylation: N7 and N9. The formation of both isomers is a common problem in nucleoside synthesis.[2] The distribution of these products is heavily influenced by the reaction conditions, particularly the choice of Lewis acid catalyst and the method of purine activation.[3][4] The silylated purine, often used in the Vorbrüggen reaction, can exist in equilibrium, and the Lewis acid can coordinate with different nitrogens, influencing the site of glycosidic bond formation.[3]
Troubleshooting Strategies:
-
Optimize the Lewis Acid Catalyst:
-
Rationale: Different Lewis acids can have a profound effect on the N7/N9 ratio. Stronger Lewis acids like SnCl₄ or TiCl₄ are often used.[2][3]
-
Protocol: Screen a panel of Lewis acids (e.g., SnCl₄, TiCl₄, TMSOTf) to determine the optimal catalyst for your specific pyran aldehyde and adenine derivative. Start with the conditions reported in the literature for similar substrates and adjust the stoichiometry of the Lewis acid.[3] A lower amount of catalyst can sometimes negatively impact the conversion of the starting material.[3]
-
-
Control of Reaction Temperature and Time:
-
Rationale: The reaction to form the N9 isomer is often under thermodynamic control, while the N7 isomer can be the kinetic product. Running the reaction at a slightly elevated temperature or for a longer duration may favor the formation of the more stable N9 isomer.
-
Protocol: Set up small-scale parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C) and monitor the N7/N9 ratio over time using LC-MS or ¹H NMR.
-
-
Choice of Solvent:
-
Rationale: The polarity and coordinating ability of the solvent can influence the stability of reaction intermediates and the transition states leading to the N7 and N9 isomers.
-
Protocol: Test a range of anhydrous solvents such as acetonitrile, dichloromethane, and 1,2-dichloroethane.
-
Data Summary: Effect of Lewis Acid on N7/N9 Regioselectivity
| Lewis Acid | Typical Solvent | Common Observation |
| SnCl₄ | 1,2-Dichloroethane | Often provides good selectivity for N7 or N9 depending on substrate.[3] |
| TiCl₄ | Acetonitrile | Can favor N7-glycosylation under certain conditions.[2] |
| TMSOTf | Acetonitrile | A common catalyst in Vorbrüggen reactions, selectivity can be substrate-dependent. |
Issue 2: Poor Stereoselectivity - Formation of α- and β-Anomers
Question: I am obtaining a mixture of α- and β-anomers of my desired adenosine agonist. How can I increase the yield of the desired β-anomer?
Underlying Cause (The "Why"):
The formation of the desired β-anomer is crucial for biological activity, as natural nucleosides exist in this configuration.[1] The stereochemical outcome of the glycosylation reaction is determined by the mechanism of nucleophilic attack on the anomeric center of the pyranose ring. The presence of a participating group at the C2' position of the sugar can direct the formation of the β-anomer through the formation of a cyclic intermediate. However, with some pyran aldehydes, this directing effect may be absent or weak, leading to a mixture of anomers.
Troubleshooting Strategies:
-
Utilize a Pyran Aldehyde with a C2'-Participating Group:
-
Rationale: A protecting group at the C2' position that can form a cyclic cation intermediate (e.g., acetate, benzoate) will shield the α-face of the sugar, forcing the purine base to attack from the β-face.
-
Protocol: If your synthetic route allows, choose a pyran aldehyde precursor that has a C2'-acyl protecting group.
-
-
Employ Boronic Acid Catalysis:
-
Rationale: Recent studies have shown that arylboronic acid catalysts can promote regio- and stereoselective N-glycosylations, potentially through a mechanism that favors the formation of the β-anomer.[5]
-
Protocol: Explore the use of a catalytic amount of an arylboronic acid, such as phenylboronic acid, in your reaction.[5]
-
-
Anomerization of the Undesired α-Anomer:
-
Rationale: If the α-anomer is formed, it may be possible to convert it to the desired β-anomer under specific conditions.
-
Protocol: After isolating the α-anomer, treat it with a Lewis acid (e.g., TMSOTf) and a silylating agent (e.g., BSA) in a suitable solvent like dry acetonitrile at an elevated temperature.[5] Monitor the reaction for the formation of the β-anomer.
-
Issue 3: Byproducts from Aldehyde Reactivity
Question: I am observing unexpected byproducts that seem to be related to the aldehyde functionality of my starting material. What are these and how can I avoid them?
Underlying Cause (The "Why"):
The aldehyde group is highly reactive and can participate in various side reactions under the conditions used for glycosylation, especially in the presence of Lewis acids or basic conditions. These can include self-condensation (aldol reaction), oxidation to a carboxylic acid, or reduction to an alcohol.
Troubleshooting Strategies:
-
Protect the Aldehyde Group:
-
Rationale: If the aldehyde is not directly involved in the desired reaction, protecting it as an acetal is a common and effective strategy.[6][7] Cyclic acetals formed with diols are particularly stable.[6]
-
Protocol: Before the glycosylation step, protect the pyran aldehyde by reacting it with ethylene glycol in the presence of an acid catalyst to form a cyclic acetal. This protecting group is stable under basic and nucleophilic conditions and can be easily removed with aqueous acid after the glycosylation is complete.[6]
-
-
Strict Control of Reaction Conditions:
-
Rationale: To minimize side reactions, it is crucial to maintain anhydrous conditions and a controlled temperature.
-
Protocol: Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. Run the reaction under an inert atmosphere (e.g., argon or nitrogen). Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Experimental Workflow: Aldehyde Protection and Deprotection
Caption: Workflow for aldehyde protection before glycosylation.
Part 2: Frequently Asked Questions (FAQs)
Q1: My overall yield is very low, and the crude reaction mixture is complex. What are the first steps I should take to troubleshoot this?
A1: A low yield and complex mixture are common issues in nucleoside synthesis.[3][8]
-
Verify Starting Material Purity: Ensure your pyran aldehyde and adenine derivative are pure and dry. Impurities can lead to a cascade of side reactions.
-
Optimize Reaction Stoichiometry: Carefully control the molar ratios of the pyran aldehyde, adenine derivative, silylating agent (if used), and Lewis acid.
-
Purification Strategy: A complex crude product may require a multi-step purification process. Consider a combination of column chromatography on silica gel, followed by preparative HPLC for final polishing. In some cases, crystallization can be an effective purification method.[3]
Q2: How can I effectively purify my target adenosine agonist from the reaction byproducts?
A2: Purification is a critical step.
-
Column Chromatography: This is the most common initial purification method. Use a solvent system that provides good separation between your desired product and the major byproducts. For example, a gradient of methanol in dichloromethane is often effective.[9]
-
High-Performance Liquid Chromatography (HPLC): For separating closely related isomers like anomers or regioisomers, reverse-phase HPLC is often necessary.
-
Crystallization: If your product is a solid, attempting to crystallize it from a suitable solvent system can be a highly effective way to achieve high purity.
Q3: Are there any specific protecting groups recommended for the hydroxyl groups on the pyran ring?
A3: Yes, the choice of protecting groups for the hydroxyls is critical.
-
Acyl Groups (e.g., Acetyl, Benzoyl): These are commonly used and can act as participating groups to direct β-anomer formation. They are typically removed under basic conditions (e.g., methanolic ammonia).
-
Silyl Ethers (e.g., TBDMS): These are bulky protecting groups that are stable under a wide range of conditions and are typically removed with a fluoride source (e.g., TBAF).[7] The choice will depend on the overall synthetic strategy and the compatibility with other reaction steps.[10]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting byproduct formation.
References
- 1. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chapter 27 [columbia.edu]
- 9. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
Optimizing reaction time and temperature for enzymatic resolution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Enzymatic Resolution. As Senior Application Scientists, we understand that achieving high enantioselectivity and yield requires careful optimization of reaction parameters. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter when optimizing reaction time and temperature for the enzymatic resolution of chiral compounds.
Troubleshooting Guide: Common Issues & Solutions
This section is designed to help you diagnose and resolve common problems encountered during enzymatic resolution experiments.
Issue 1: Low or No Conversion of the Starting Material
Q: My enzymatic resolution is showing minimal or no conversion of the racemic substrate. What are the likely causes and how can I troubleshoot this?
A: Low or no conversion is a frequent hurdle that can be attributed to several factors, ranging from enzyme health to suboptimal reaction conditions.[1] Here is a systematic approach to identifying and solving the issue:
Step 1: Verify Enzyme Activity and Stability
-
Improper Storage: Confirm that the enzyme has been stored at the recommended temperature (typically 5°C or below) and handled according to the manufacturer's specifications.[2] Enzyme activity can be compromised by freeze-thaw cycles.[3]
-
Denaturation: Extreme temperatures or pH levels during the reaction can irreversibly denature the enzyme.[1][4] Verify that your reaction setup is within the enzyme's known optimal range.
-
Presence of Inhibitors: Components of your reaction mixture, including the substrate or solvent, may be inhibiting the enzyme. Perform a control reaction with a known, simple substrate to confirm the enzyme's intrinsic activity.
Step 2: Evaluate and Optimize Reaction Conditions
-
Temperature: The reaction temperature may be too low, resulting in slow kinetics.[5] Conversely, a temperature that is too high can lead to enzyme deactivation over time.[6] It is crucial to experimentally determine the optimal temperature for your specific enzyme and substrate.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. A preliminary time-course study is essential to understand the reaction kinetics.
-
Solvent Choice: The organic solvent used can significantly impact enzyme activity and stability.[1] For lipases, hydrophobic solvents are often preferred.
-
Water Content: In non-aqueous media, a certain amount of water is essential for enzyme function. The water activity of the system should be optimized.
Issue 2: Acceptable Conversion but Low Enantioselectivity (Low E-value)
Q: I'm achieving a reasonable conversion in my kinetic resolution, but the enantioselectivity (E-value) is poor. How can I improve this critical parameter?
A: Low enantioselectivity is a significant challenge as it directly affects the enantiomeric excess (e.e.) of both the product and the remaining substrate.[7] Here are key strategies to enhance enantioselectivity:
Step 1: Re-evaluate the Reaction Temperature
-
Lower the Temperature: In many cases, reducing the reaction temperature can enhance enantioselectivity. This is because the activation energy difference between the two enantiomers becomes more significant at lower temperatures, even though the overall reaction rate will decrease.[8]
-
Temperature Screening: Conduct a systematic screening of temperatures to identify the optimal balance between reaction rate and enantioselectivity.
Step 2: Analyze the Impact of Reaction Time and Conversion
-
The 50% Conversion Rule: For an ideal kinetic resolution, the maximum e.e. of the unreacted substrate is achieved at conversions greater than 50%, while the maximum e.e. of the product is often observed at conversions below 50%. It is critical to monitor the reaction over time to determine the optimal stopping point for maximizing the e.e. of your desired compound.
-
Avoid Pushing to High Conversions: Allowing the reaction to proceed for too long can lead to the conversion of the less-reactive enantiomer, thereby reducing the enantioselectivity.
Step 3: Consider Modifying the Reaction System
-
Enzyme Choice: The inherent enantioselectivity of the enzyme for your specific substrate is paramount. Screening a panel of different enzymes (e.g., various lipases) is a common and effective strategy.[9]
-
Solvent Engineering: The nature of the solvent can influence the enzyme's conformation and, consequently, its enantioselectivity. Experiment with solvents of varying polarity and hydrophobicity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental relationship between temperature and enzyme activity in a kinetic resolution?
A1: Temperature has a dual effect on enzymatic reactions. As temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and an increased reaction rate.[2][10] This relationship generally holds true up to an optimal temperature. Beyond this point, the enzyme's structure begins to unfold (denature), causing a rapid loss of activity.[2][4] For kinetic resolutions, it's important to remember that temperature also affects enantioselectivity, which may not be optimal at the same temperature that provides the highest reaction rate.
Q2: How does reaction time influence the outcome of an enzymatic kinetic resolution?
A2: Reaction time is a critical parameter that dictates the extent of conversion. In a kinetic resolution, the two enantiomers react at different rates. Initially, the faster-reacting enantiomer is consumed, leading to an increase in the e.e. of the product and the remaining substrate. As the reaction progresses and the concentration of the faster-reacting enantiomer decreases, the slower-reacting enantiomer will begin to react more significantly. This will eventually lead to a decrease in the e.e. of the product. Therefore, a time-course study is essential to identify the optimal reaction duration to achieve the desired balance of conversion and enantiomeric excess.[11]
Q3: Can I assume that the optimal temperature for enzyme activity will also give me the best enantioselectivity?
A3: Not necessarily. The optimal temperature for maximum enzyme activity and the optimal temperature for maximum enantioselectivity are often different. High temperatures that favor a high reaction rate can sometimes compromise the enzyme's ability to discriminate between the two enantiomers, leading to lower enantioselectivity. It is common to find that a lower reaction temperature results in a higher E-value.[8] Therefore, both parameters must be optimized independently.
Experimental Protocols & Data Presentation
Protocol 1: Determining the Optimal Reaction Temperature
This protocol outlines a systematic approach to identify the optimal temperature for your enzymatic resolution.
Objective: To determine the temperature that provides the best balance of reaction rate and enantioselectivity.
Methodology:
-
Setup: Prepare a series of identical reaction mixtures in separate vials. Each vial should contain the racemic substrate, the enzyme, and the appropriate solvent and other reagents.
-
Temperature Gradient: Place each vial in a temperature-controlled environment (e.g., incubator, water bath) set to a different temperature. A typical range to screen would be 20°C to 60°C, in 5°C or 10°C increments.[12]
-
Time-Course Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each reaction vial.
-
Quenching: Immediately stop the reaction in the aliquot, for example, by adding a denaturing solvent or by removing the enzyme (if immobilized).
-
Analysis: Analyze each aliquot using a suitable chiral analytical method (e.g., chiral HPLC or GC) to determine the conversion and the enantiomeric excess of the substrate and product.
-
Data Evaluation: Plot the conversion and enantioselectivity (E-value) as a function of temperature at a fixed time point to identify the optimal temperature.
Data Summary Table:
| Temperature (°C) | Reaction Rate (mM/h) | Enantiomeric Excess (e.e. %) of Product | Enantiomeric Excess (e.e. %) of Substrate | E-value |
| 20 | 0.5 | 98 | 25 | 150 |
| 30 | 1.2 | 95 | 35 | 100 |
| 40 | 2.5 | 88 | 45 | 50 |
| 50 | 3.1 | 75 | 50 | 20 |
| 60 | 1.0 (Deactivation) | 60 | 55 | 10 |
Protocol 2: Time-Course Study for Optimal Reaction Duration
Objective: To determine the optimal reaction time to maximize the enantiomeric excess of the desired product or remaining substrate.
Methodology:
-
Setup: Prepare a single, larger-volume reaction mixture under the optimal temperature determined from Protocol 1.
-
Sampling: At regular time intervals (e.g., every 30 minutes for a fast reaction, or every few hours for a slower one), withdraw a small, precise volume of the reaction mixture.
-
Quenching: Immediately quench the reaction in the collected sample.
-
Analysis: Analyze each sample by a chiral method to determine the conversion and the e.e. of both the substrate and the product.
-
Data Plotting: Plot the conversion, substrate e.e., and product e.e. as a function of time. This will allow you to visualize the optimal point to stop the reaction.
Visualizing Key Concepts
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 5. monash.edu [monash.edu]
- 6. A new method to determine optimum temperature and activation energies for enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Quantitative analysis of the time courses of enzyme-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 3,4-Dihydro-2H-pyran-2-carbaldehyde
This guide provides an in-depth comparison of the primary analytical methods for the characterization of 3,4-dihydro-2H-pyran-2-carbaldehyde (also known as acrolein dimer), a critical building block in medicinal chemistry and organic synthesis.[1][2] For researchers, drug development professionals, and quality control scientists, rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this key intermediate. This document moves beyond mere procedural lists to explain the causality behind methodological choices, offering a self-validating framework for robust analysis.
The selection of an analytical technique is fundamentally tied to the question being asked. Are you confirming the molecular structure post-synthesis? Assessing purity and identifying byproducts? Or quantifying the analyte in a complex mixture? This guide will navigate these questions through a comparative exploration of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Gas Chromatography (GC): The Workhorse for Purity and Volatile Impurities
Gas chromatography is an ideal method for assessing the purity of this compound due to its volatility. The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Causality in Method Design: The choice of a mid-polarity stationary phase (e.g., a phenyl-substituted polysiloxane) is deliberate. It provides the necessary selectivity to separate the polar aldehyde from both non-polar contaminants (e.g., residual solvents from synthesis) and more polar impurities, such as the corresponding alcohol or carboxylic acid that may arise from reduction or oxidation, respectively. A Flame Ionization Detector (FID) is typically employed for its high sensitivity to organic compounds and a wide linear range, making it excellent for quantification.
Comparative Performance: Gas Chromatography
| Parameter | Description | Rationale |
| Primary Use | Purity assessment, quantification, analysis of volatile impurities. | Excellent separation efficiency for volatile and semi-volatile compounds. |
| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5) | Provides appropriate selectivity for the analyte and potential impurities. |
| Detector | Flame Ionization Detector (FID) | High sensitivity for carbon-containing compounds and robust for quantification. |
| Key Advantage | High resolution, speed, and sensitivity for volatile analytes. | Allows for the detection of trace-level impurities. |
| Limitation | Not suitable for non-volatile or thermally labile compounds. The analyte must be stable at the injector and oven temperatures. |
Experimental Protocol: GC-FID Analysis
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask.
-
Rationale: The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and should have a retention time that does not interfere with the analyte or key impurity peaks.
-
-
Instrument Parameters:
-
Injector: Split/Splitless, 250 °C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane.
-
Carrier Gas: Helium or Hydrogen, constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
Rationale: The temperature program is designed to first elute volatile solvents at a low temperature and then ramp up to separate the analyte from higher-boiling impurities with good peak shape.[3]
-
-
Detector (FID): 280 °C.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time, confirmed by injecting a pure standard.
-
Calculate purity using the area percent method. The presence of other peaks indicates impurities.
-
GC Analysis Workflow
Caption: Workflow for purity analysis by GC-FID.
High-Performance Liquid Chromatography (HPLC): Versatility for Aldehyde Analysis
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[4] For aldehydes like this compound, which lack a strong UV chromophore, analysis is often enhanced through pre-column derivatization.
Causality in Method Design: The most common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH).[5][6] This reagent reacts with the aldehyde to form a 2,4-dinitrophenylhydrazone derivative. This derivatization serves a dual purpose: it introduces a strong chromophore, significantly enhancing detection sensitivity at a wavelength around 360 nm, and it creates a larger, more retained molecule suitable for reversed-phase chromatography.[7][8] A C18 column is the standard choice for separating these relatively non-polar derivatives.
Comparative Performance: HPLC with DNPH Derivatization
| Parameter | Description | Rationale |
| Primary Use | Sensitive quantification, analysis in complex matrices (e.g., environmental samples, reaction mixtures).[5] | Derivatization overcomes the poor UV absorbance of the native aldehyde. |
| Stationary Phase | C18 (Reversed-Phase) | Ideal for retaining and separating the non-polar DNPH derivatives. |
| Mobile Phase | Acetonitrile/Water Gradient | Provides the necessary elution strength gradient to separate derivatives of various aldehydes and ketones. |
| Detector | UV-Vis Detector (at ~360 nm) | The DNPH derivative has a strong absorbance maximum at this wavelength, ensuring high sensitivity.[4][7] |
| Key Advantage | High sensitivity and specificity for aldehydes. | Applicable to a wide range of sample types, including those that are not volatile. |
| Limitation | Requires an extra derivatization step, which can introduce variability. The derivatizing agent can produce interfering peaks. |
Experimental Protocol: HPLC-UV Analysis via DNPH Derivatization
-
Derivatization:
-
Prepare a stock solution of the sample in acetonitrile.
-
In a vial, mix 1 mL of the sample solution with 1 mL of a saturated solution of DNPH in acetonitrile containing a catalytic amount of acid (e.g., sulfuric acid).
-
Heat the mixture at 60 °C for 30 minutes. Allow to cool to room temperature.
-
Rationale: The acidic catalyst is necessary to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by DNPH.
-
-
Instrument Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis at 360 nm.[7]
-
-
Data Analysis:
-
Identify the peak for the this compound-DNPH derivative based on its retention time, confirmed with a standard.
-
Quantify using an external standard calibration curve.
-
HPLC Analysis Workflow (with Derivatization)
Caption: Workflow for quantitative HPLC-UV analysis.
Spectroscopic Methods: Unambiguous Structural Confirmation
While chromatographic methods are excellent for assessing purity and quantity, spectroscopic techniques are indispensable for confirming the molecular structure. A combination of NMR and MS provides a definitive identification of this compound.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[9] Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H and ¹³C NMR Spectral Data: The chemical shifts and coupling patterns are unique fingerprints of the molecule.
| ¹H NMR Assignment | Chemical Shift (δ) ppm (CDCl₃) | Multiplicity |
| Aldehyde (-CHO) | ~9.6 | Singlet |
| Vinylic (=CH-O) | ~6.4 | Doublet of Doublets |
| Vinylic (-CH=C) | ~4.7 | Multiplet |
| Methylene (-O-CH₂-) | ~4.2 | Multiplet |
| Methylene (Allylic) | ~2.2 | Multiplet |
| Methylene (-CH₂-CH₂) | ~1.8-2.0 | Multiplet |
Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is synthesized from typical values for such structures.[1][10]
Experimental Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative NMR is desired.
-
Cap the tube and invert several times to ensure a homogeneous solution.
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).
-
Rationale: CDCl₃ is a common solvent that dissolves the analyte well and has minimal interfering signals. TMS provides a reference point (0 ppm) for the chemical shift scale.
-
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with GC (GC-MS), provides the molecular weight and crucial fragmentation information that corroborates the proposed structure. Under electron ionization (EI), cyclic ethers and aldehydes undergo predictable fragmentation pathways.[11][12]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 112, corresponding to the molecular weight of C₆H₈O₂.[13]
-
Alpha-Cleavage: The bond between the ring oxygen and the carbon bearing the aldehyde is a likely point of initial fragmentation.[12]
-
Loss of CHO: A significant fragment at m/z = 83 (M-29) is expected from the loss of the formyl radical.
-
Retro-Diels-Alder: The dihydropyran ring can undergo a retro-Diels-Alder reaction, leading to characteristic fragments.
-
Base Peak: For many cyclic ethers, a prominent peak arises from the stable oxonium ion formed after ring opening and fragmentation.[11]
MS Fragmentation Logic
Caption: Plausible EI fragmentation pathways.
Method Selection: A Comparative Summary
The choice of analytical method should be driven by the specific objective. The following table and decision guide are designed to assist researchers in selecting the most appropriate technique.
Overall Comparison of Analytical Methods
| Parameter | GC-FID | HPLC-UV (DNPH) | NMR Spectroscopy | GC-MS |
| Primary Goal | Purity, Quantification | Sensitive Quantification | Structure Elucidation | Identity Confirmation, Impurity ID |
| Sensitivity | High | Very High | Low | Very High |
| Sample Throughput | High | Medium | Low | High |
| Cost (Instrument) | Medium | Medium | High | High |
| Required Expertise | Medium | Medium | High | High |
| Strengths | Robust, reliable for purity. | Excellent for trace analysis. | Definitive structural info. | Molecular weight & fragmentation. |
| Limitations | For volatile compounds only. | Indirect (requires derivatization). | Insensitive, complex spectra. | Isomers may not be resolved.[14] |
Decision Guide for Method Selection
Caption: Selecting the right analytical tool.
Conclusion
The comprehensive characterization of this compound necessitates a multi-faceted analytical approach. Gas Chromatography is the preferred method for rapid and reliable purity assessment. High-Performance Liquid Chromatography, particularly with DNPH derivatization, offers superior sensitivity for quantification, especially at low concentrations. Finally, the synergistic use of Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry provides indisputable confirmation of the molecule's structure and identity. By understanding the strengths and causal underpinnings of each technique, researchers can design a robust, self-validating analytical strategy that ensures the quality and integrity of this vital chemical intermediate.
References
- 1. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. auroraprosci.com [auroraprosci.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. jasco-global.com [jasco-global.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR [m.chemicalbook.com]
- 11. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. esports.bluefield.edu - Cyclic Compound Fragmentation Organic Mass Spec [esports.bluefield.edu]
- 13. 2H-Pyran-2-carboxaldehyde, 3,4-dihydro- [webbook.nist.gov]
- 14. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral HPLC Analysis of Pyran Derivatives: Ensuring Enantiomeric Purity
In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For pyran derivatives, a scaffold central to numerous therapeutic agents, including the blockbuster SGLT2 inhibitors, ensuring enantiomeric purity is a non-negotiable aspect of quality control.[1] The differential interaction of enantiomers with chiral biological targets like enzymes and receptors necessitates robust analytical methods to quantify the desired enantiomer and its mirror image, which may be inactive or even harmful.[2][3]
This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of enantiomeric purity in pyran derivatives. Drawing from established experimental data and regulatory standards, we will explore the nuances of chiral stationary phase selection, mobile phase optimization, and overall method development strategy.
The Regulatory Imperative: Why Enantiomeric Purity Matters
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the development of chiral drugs.[4][5] The FDA's policy emphasizes that the stereoisomeric composition of a drug should be known and controlled, with specifications in place to ensure identity, strength, quality, and purity from a stereochemical viewpoint.[4] The ICH Q6A guidelines further stipulate that for a new drug substance developed as a single enantiomer, the control of the other enantiomer should be considered in the same manner as other impurities.[6][7] These guidelines underscore the necessity of validated, enantioselective analytical methods for both drug substance and drug product release testing.[8]
Comparing Chiral HPLC Strategies for Pyran Derivatives
The direct separation of enantiomers on a chiral stationary phase (CSP) is the most prevalent and efficient approach in pharmaceutical analysis.[9][10] The choice of CSP is the most critical factor in achieving a successful separation. For pyran derivatives, particularly the C-glycoside structure of SGLT2 inhibitors, polysaccharide-based CSPs have demonstrated broad applicability and excellent enantioselectivity.[11][12]
Let's delve into a comparative analysis of reported methods for two prominent pyran-containing drugs: Dapagliflozin and Empagliflozin.
Comparative Data on Chiral HPLC Methods for SGLT2 Inhibitors
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Analysis Time (approx. min) | Reference |
| Dapagliflozin | Chiralcel OJ-3R | Acetonitrile:Water (95:5 v/v) to (5:95 v/v) gradient | 1.0 | UV at 227 nm | Not explicitly stated, but clear separation shown | ~15 | [13] |
| Dapagliflozin | Chiralpak AD-H | n-Hexane:Ethanol (90:10 v/v) | 1.0 | Not specified | 5.07 | ~16 | [14] |
| Empagliflozin | Chiralpak IC | n-Hexane:Isopropyl alcohol:Ethanol:Methyl tert-butyl ether:Trifluoroacetic acid (650:200:100:50:1 v/v/v/v) | 1.0 | UV at 224 nm | >1.5 | Not specified | [15] |
| Empagliflozin | Amylose derivative CSP | Methanol:Ethanol:n-Hexane mixture | 0.8 | UV at 224 nm | 4.34 | ~10 | [11] |
Analysis of the Comparative Data:
The data highlights that both amylose- and cellulose-based CSPs are effective for the chiral separation of these pyran derivatives. The choice between normal-phase (e.g., n-Hexane:Ethanol) and reversed-phase (e.g., Acetonitrile:Water) or polar organic modes can significantly impact selectivity and run time. For instance, the method for Empagliflozin on an amylose derivative column with a polar organic mobile phase shows a shorter analysis time compared to the normal-phase methods for Dapagliflozin.[11] The high-resolution values (>1.5) in all cited methods indicate baseline separation, which is crucial for the accurate quantification of the minor enantiomer.[15]
The "Why": A Deeper Look into Chiral Recognition Mechanisms
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, function through a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector.[9] The carbamate derivatives on the polysaccharide backbone form chiral grooves and cavities where the enantiomers of the analyte can fit. The subtle differences in the three-dimensional structure of the enantiomers lead to differential strengths of these interactions, resulting in different retention times on the column.[16]
The choice of mobile phase is critical as it modulates these interactions. In normal-phase chromatography, the non-polar mobile phase allows for strong hydrogen bonding between the analyte and the CSP. In reversed-phase chromatography, hydrophobic interactions play a more significant role. The addition of additives like trifluoroacetic acid or diethylamine can improve peak shape and resolution by minimizing undesirable ionic interactions with the silica support.
Experimental Protocol: A Representative Chiral HPLC Method
The following is a detailed, step-by-step protocol for the determination of the enantiomeric purity of a pyran derivative, based on the principles discussed and data from the literature. This protocol is intended as a starting point and should be optimized and validated for your specific application.
Objective: To determine the enantiomeric purity of Empagliflozin drug substance.
Materials:
-
Empagliflozin reference standard and sample
-
(R)-Empagliflozin (the undesired enantiomer) reference standard
-
HPLC grade n-Hexane, Isopropyl alcohol, Ethanol, and Methyl tert-butyl ether
-
Trifluoroacetic acid (TFA)
-
Chiralpak IC column (or equivalent immobilized cellulose tris(3,5-dichlorophenylcarbamate) CSP)
-
HPLC system with UV detector
Chromatographic Conditions:
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane: Isopropyl alcohol: Ethanol: Methyl tert-butyl ether: TFA (650:200:100:50:1 v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 224 nm
-
Injection Volume: 10 µL
Procedure:
-
Mobile Phase Preparation: Carefully measure and mix the components of the mobile phase. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Solution Preparation: Prepare a stock solution of the (R)-Empagliflozin enantiomer. From this, prepare a working standard at the desired concentration for limit of quantification (LOQ), typically around 0.1% of the working concentration of the main enantiomer.
-
Sample Solution Preparation: Accurately weigh and dissolve the Empagliflozin sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL.
-
System Suitability: Inject a solution containing both Empagliflozin and the (R)-enantiomer to verify the resolution between the two peaks. The resolution should be greater than 1.5.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the percentage of the (R)-enantiomer in the sample by comparing the peak area of the (R)-enantiomer in the sample chromatogram to the peak area of the main enantiomer.
Visualizing the Workflow: Method Development and Analysis
A systematic approach is key to efficient chiral method development. The following diagram illustrates a typical workflow.
Caption: A streamlined workflow for chiral HPLC method development.
The principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.
Caption: The principle of chiral separation by forming transient diastereomeric complexes.
Conclusion
The chiral HPLC analysis of pyran derivatives is a critical component of pharmaceutical quality control, mandated by regulatory agencies and essential for ensuring patient safety and drug efficacy. Polysaccharide-based chiral stationary phases have proven to be highly effective for this class of compounds, offering excellent resolution under a variety of chromatographic modes. By employing a systematic method development approach and a thorough understanding of the principles of chiral recognition, researchers and drug development professionals can confidently establish robust and reliable methods for the determination of enantiomeric purity. The experimental data and protocols provided in this guide serve as a valuable starting point for the development of such methods, ultimately contributing to the delivery of safe and effective medicines.
References
- 1. fda.gov [fda.gov]
- 2. scribd.com [scribd.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. fda.gov [fda.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. database.ich.org [database.ich.org]
- 7. ikev.org [ikev.org]
- 8. database.ich.org [database.ich.org]
- 9. eijppr.com [eijppr.com]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN106706769A - Separation and determination method of empagliflozin and optical isomers thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. CN105486767A - Method for separating dapagliflozin and alpha-isomer thereof - Google Patents [patents.google.com]
- 15. ejbps.com [ejbps.com]
- 16. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
A Senior Application Scientist's Guide to Spectroscopic Analysis of Dihydropyranone Products
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the dihydropyranone scaffold represents a privileged structural motif. Its presence in numerous biologically active natural products and its utility as a versatile synthetic intermediate necessitate rigorous and unambiguous structural characterization. This guide provides an in-depth comparison of the spectroscopic signatures of dihydropyranone products, primarily focusing on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental observations, compare dihydropyranones to common alternatives and precursors, and provide actionable protocols to ensure self-validating analytical workflows.
The Dihydropyranone Core: A Spectroscopic Fingerprint
The defining features of a dihydropyranone ring system are the ethereal oxygen, the carbonyl group, and the saturated carbon framework. The position of the carbonyl group (e.g., at C-2, C-3, or C-4) and the nature and stereochemistry of substituents dramatically influence the electronic environment of the constituent protons and carbons, leading to distinct and predictable NMR spectra. Understanding these nuances is paramount for confirming the successful synthesis of the target molecule and for identifying potential isomers or byproducts.
¹H NMR Analysis: Unraveling the Proton Environment
The proton NMR spectrum provides a wealth of information regarding the connectivity and stereochemistry of the dihydropyranone ring. The chemical shifts (δ) and coupling constants (J) of the ring protons are highly diagnostic.
Characteristic Chemical Shifts
The protons on the dihydropyranone ring experience distinct shielding and deshielding effects based on their proximity to the oxygen atom and the carbonyl group.
-
Protons adjacent to the ring oxygen (e.g., at C-2 and C-6 in a pyran-3-one system) are significantly deshielded due to the electronegativity of the oxygen. These signals typically appear in the range of 3.5-4.5 ppm .
-
Protons alpha to the carbonyl group are also deshielded and typically resonate between 2.0-3.0 ppm .
-
Other methylene protons on the ring generally appear further upfield, in the 1.5-2.5 ppm range.
The presence of substituents will further influence these chemical shifts. For instance, an electron-withdrawing group will deshield adjacent protons, shifting their signals downfield.
Deciphering Coupling Constants
Spin-spin coupling between adjacent non-equivalent protons provides crucial information about the dihedral angles and, consequently, the conformation of the dihydropyranone ring. Vicinal coupling constants (³J) are particularly informative:
-
Axial-axial (³Jaa) couplings are typically large, in the range of 8-13 Hz , indicative of a dihedral angle approaching 180°.
-
Axial-equatorial (³Jae) and equatorial-equatorial (³Jee) couplings are much smaller, generally between 2-5 Hz .
These coupling patterns can help determine the stereochemistry of substituents on the ring.
¹³C NMR Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct view of the carbon framework of the dihydropyranone product.
Key Chemical Shift Regions
-
Carbonyl Carbon (C=O): The most downfield signal in the spectrum, typically appearing in the 190-210 ppm region for a ketone.
-
Carbons adjacent to the ring oxygen: These carbons are deshielded and resonate in the 60-80 ppm range.
-
Carbons alpha to the carbonyl group: These carbons are also deshielded, with chemical shifts generally between 30-50 ppm .
-
Other aliphatic carbons: These appear in the more upfield region of 20-40 ppm .
Comparative Spectroscopic Analysis
A key aspect of product characterization is distinguishing the desired dihydropyranone from starting materials, byproducts, and other isomeric structures.
Dihydropyranone vs. Starting Materials
Let's consider a common synthesis of dihydro-2H-pyran-3(4H)-one from 3-hydroxytetrahydropyran via oxidation.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| 3-Hydroxytetrahydropyran | ~3.5-4.0 (protons on C2, C6, and C3), ~1.5-2.0 (protons on C4, C5) | ~60-70 (C2, C6, C3), ~25-35 (C4, C5) |
| Dihydro-2H-pyran-3(4H)-one | ~3.9 (s, H-2), ~3.8 (t, H-6), ~2.5 (t, H-4), ~2.0 (m, H-5) | ~207 (C=O), ~74 (C-2), ~66 (C-6), ~37 (C-4), ~25 (C-5) |
The most telling transformations are the disappearance of the proton signal on the carbon bearing the alcohol in the starting material and the appearance of a highly deshielded carbonyl carbon signal around 207 ppm in the product.
Another synthetic route to dihydropyranones starts from α-ketoglutaric acid.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| α-Ketoglutaric Acid | ~3.0 (t, -CH₂-), ~2.5 (t, -CH₂-) | ~170-180 (2 x -COOH), ~200 (C=O), ~30-40 (2 x -CH₂-) |
| Dihydro-2H-pyran-3(4H)-one | ~3.9 (s, H-2), ~3.8 (t, H-6), ~2.5 (t, H-4), ~2.0 (m, H-5) | ~207 (C=O), ~74 (C-2), ~66 (C-6), ~37 (C-4), ~25 (C-5) |
Here, the comparison is more complex due to the multi-step synthesis, but the final product's NMR will be distinctly different from the starting dicarboxylic acid.
Dihydropyranone vs. α,β-Unsaturated Ketone Byproducts
In some synthetic pathways, the elimination of water can lead to the formation of an α,β-unsaturated ketone as a byproduct. NMR is an excellent tool to distinguish these.
| Feature | Dihydropyranone | α,β-Unsaturated Ketone |
| ¹H NMR Vinylic Protons | Absent | Present, typically 6.0-7.5 ppm |
| ¹³C NMR Vinylic Carbons | Absent | Present, typically 120-160 ppm |
| ¹³C NMR Carbonyl Carbon | ~190-210 ppm | ~190-220 ppm (often slightly more deshielded) |
| Proton-Proton Coupling | Governed by saturated ring conformation (J ≈ 2-13 Hz) | Vinylic coupling (³J_trans_ ≈ 11-18 Hz, ³J_cis_ ≈ 6-15 Hz) |
The presence of signals in the vinylic region of both the ¹H and ¹³C NMR spectra is a clear indication of the unsaturated byproduct.[1]
Advanced 2D NMR Techniques for Unambiguous Structure Elucidation
For complex dihydropyranone derivatives with multiple stereocenters and overlapping proton signals, 1D NMR may not be sufficient for complete structural assignment. In these cases, 2D NMR experiments are indispensable.[2]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of proton connectivity within the ring system. Cross-peaks in the COSY spectrum connect protons that are coupled to each other.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It is invaluable for assigning the carbon signals based on the already assigned proton signals.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is crucial for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and substituted carbons on the ring.[2]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible NMR data, the following protocols are recommended.
Sample Preparation
-
Purity: Ensure the sample is of high purity, as impurities will complicate spectral analysis.
-
Solvent: Dissolve 5-10 mg of the dihydropyranone product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for many organic compounds.
-
Standard: Add an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16 to 32 scans are usually adequate for a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment is standard to produce a spectrum with singlets for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often necessary.
-
Relaxation Delay: A 2-second relaxation delay is commonly used.
-
Conclusion
The structural elucidation of dihydropyranone products is a critical step in their development for various applications. A thorough understanding and application of ¹H and ¹³C NMR spectroscopy, complemented by 2D techniques when necessary, provide a robust and reliable means of confirming their identity, purity, and stereochemistry. By comparing the spectral data of the final product with that of potential starting materials and byproducts, researchers can have high confidence in their synthetic outcomes. This guide serves as a foundational resource for scientists and professionals, enabling them to navigate the intricacies of NMR analysis for this important class of heterocyclic compounds.
References
A Comparative Guide to Catalysts for the Enantioselective Synthesis of Pyran Derivatives
Introduction: The pyran scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. The stereochemistry of these molecules is often critical to their biological activity, making the development of efficient and highly selective methods for their enantioselective synthesis a paramount objective in modern organic chemistry. This guide provides an in-depth, objective comparison of the leading catalytic systems for the enantioselective synthesis of pyran derivatives. We will delve into the mechanistic intricacies, practical applications, and performance of organocatalysts, metal-based catalysts, and biocatalysts, supported by experimental data and detailed protocols to empower researchers in selecting the optimal strategy for their synthetic targets.
The Significance of Chiral Pyrans
Chiral pyran derivatives exhibit a broad spectrum of biological activities, serving as core structures in numerous therapeutic agents. For instance, the pyran ring is a key component in certain antiviral drugs, antibiotics, and anticancer agents. The specific spatial arrangement of substituents on the pyran ring dictates its interaction with biological targets, underscoring the necessity for precise stereochemical control during synthesis.
I. Organocatalysis: The Rise of Small Molecule Catalysts
Organocatalysis has emerged as a powerful and versatile tool in asymmetric synthesis, offering a metal-free and often environmentally benign alternative to traditional methods. Several classes of organocatalysts have proven highly effective in the enantioselective construction of pyran rings.
A. Amine Catalysis
Primary and secondary amines, particularly those derived from cinchona alkaloids, are workhorse catalysts for a variety of asymmetric transformations leading to pyran derivatives. These catalysts typically operate through the formation of chiral enamines or iminium ions, which then undergo stereocontrolled reactions.
A notable example is the formal [3+3] annulation of δ-acetoxy allenoates with 1,3-dicarbonyl compounds.[1] The use of a quinine-derived catalyst, 6'-deoxy-6'-perfluorobenzamido-quinine, provides rapid access to a range of 4H-pyrans with excellent enantioselectivities.[1] The amide N-H group of the catalyst plays a crucial role in activating the allenoate through hydrogen bonding, facilitating a nucleophilic 1,6-addition.
Experimental Protocol: Amine-Catalyzed Formal [3+3] Annulation
-
Step 1: Reactant Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add the 1,3-dicarbonyl compound (0.12 mmol), the δ-acetoxy allenoate (0.1 mmol), and the quinine-derived catalyst (10 mol%).
-
Step 2: Reaction Execution: Dissolve the mixture in toluene (1.0 mL) and stir at 30 °C.
-
Step 3: Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure.
-
Step 4: Purification: Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 4H-pyran derivative.
B. L-Proline and its Derivatives
The simple amino acid L-proline has been demonstrated to be an effective and inexpensive organocatalyst for the enantioselective synthesis of pyrans through multicomponent reactions.[2] In the reaction of aromatic aldehydes, malononitrile, and active methylene compounds, L-proline catalyzes a cascade of reactions to produce chiral pyran derivatives in good yields and with notable enantioselectivity. The observed stereospecificity is attributed to the chiral environment created by the catalyst during the reaction cascade.
C. Bifunctional Thiourea-Tertiary Amine Catalysts
Bifunctional catalysts, which possess both a hydrogen-bond donor (thiourea) and a Lewis basic site (tertiary amine), have shown exceptional activity and selectivity in pyran synthesis. These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to highly organized transition states and excellent stereocontrol. For instance, the enantioselective synthesis of multifunctionalized 4H-pyrans can be achieved through a one-pot asymmetric Michael addition-cyclization reaction using these catalysts.
II. Metal Catalysis: Precision and Power
Transition metal catalysts offer a complementary approach to organocatalysis, often providing unique reactivity and high levels of stereocontrol. Chiral Lewis acids and transition metal complexes have been successfully employed in the asymmetric synthesis of pyrans.
A. Chiral Dinuclear Zinc Catalysis
A significant advancement in metal-catalyzed pyran synthesis is the use of chiral dinuclear zinc catalysts. These catalysts have been successfully applied to the enantioselective [5+1] annulation of α-hydroxy aryl ketones with cyclohexadienone-tethered enones.[3] This method provides access to enantioenriched bicyclic pyran scaffolds bearing two oxa-quaternary carbon centers with high yields and excellent optical purities.[3] The cooperative action of a Brønsted base and a Lewis acid within the catalytic system is crucial for the efficient chirality transfer.
Experimental Workflow: Zinc-Catalyzed [5+1] Annulation
Caption: Workflow for the chiral dinuclear zinc-catalyzed enantioselective [5+1] annulation.
B. Copper-Catalyzed Asymmetric Synthesis
Chiral copper complexes have emerged as versatile catalysts for a range of enantioselective transformations. While direct applications to pyran synthesis are still evolving, their success in related reactions, such as the synthesis of chiral amino alcohols, highlights their potential.[4] Copper hydride-catalyzed enantioselective hydrosilylation of enals followed by hydroamination can produce chiral amino alcohols, which can serve as valuable precursors for pyran derivatives. The stereochemical outcome can often be controlled by the choice of the chiral ligand.
III. Biocatalysis: Nature's Approach to Chirality
Biocatalysis leverages the exquisite selectivity of enzymes to perform highly specific and enantioselective transformations, often under mild and environmentally friendly conditions. Lipases and transaminases are two classes of enzymes that have shown promise in the synthesis of chiral pyrans and their precursors.
A. Lipase-Catalyzed Reactions
Lipases are versatile enzymes that can catalyze a variety of reactions, including the synthesis of heterocyclic compounds.[2][5] They have been employed in the synthesis of 4H-pyran derivatives through multicomponent reactions.[6] The catalytic activity of lipases in different reaction media can be optimized to achieve good yields. While the enantioselectivity of these reactions is still an active area of research, the potential for developing highly selective biocatalytic routes to chiral pyrans is significant.
B. Transaminase-Catalyzed Asymmetric Synthesis
Transaminases are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones.[7][8][9][10][11] Chiral amines are valuable building blocks that can be converted into a variety of heterocyclic compounds, including pyran derivatives. By employing either (R)- or (S)-selective transaminases, chemists can access either enantiomer of a desired chiral amine with high enantiomeric excess. Protein engineering and directed evolution are being used to expand the substrate scope and enhance the performance of transaminases for industrial applications.
Catalytic Cycle: Transaminase-Catalyzed Asymmetric Synthesis of a Chiral Amine
Caption: Simplified catalytic cycle of a transaminase for chiral amine synthesis.
Performance Comparison of Catalytic Systems
To facilitate an objective comparison, the table below summarizes the performance of representative catalysts from each class in the enantioselective synthesis of pyran derivatives.
| Catalyst Type | Catalyst Example | Reaction Type | Substrate Scope | Yield (%) | ee (%) | Reference |
| Organocatalyst | Quinine-derived Amine | Formal [3+3] Annulation | Allenoates & 1,3-dicarbonyls | High | Excellent (>90) | [1] |
| Organocatalyst | L-Proline | Multicomponent Reaction | Aldehydes, malononitrile, etc. | Good | Moderate to Good | [2] |
| Metal Catalyst | Chiral Dinuclear Zinc | [5+1] Annulation | α-Hydroxy ketones & enones | High | Excellent (>90) | [3] |
| Biocatalyst | Lipase | Multicomponent Reaction | Aldehydes, malononitrile, etc. | Good | Moderate | [6] |
Note: The performance of catalysts can be highly dependent on the specific substrates and reaction conditions. This table serves as a general guide.
Conclusion and Future Outlook
The enantioselective synthesis of pyran derivatives has been significantly advanced by the development of a diverse array of catalytic systems. Organocatalysis offers a robust and often metal-free approach with excellent enantioselectivities, particularly with bifunctional and amine-based catalysts. Metal catalysis, exemplified by chiral zinc complexes, provides powerful methods for constructing complex pyran scaffolds with high precision. Biocatalysis is a rapidly emerging field with immense potential for sustainable and highly selective pyran synthesis, although further research is needed to expand its substrate scope and optimize enantioselectivity.
The choice of catalyst will ultimately depend on the specific synthetic target, desired level of stereocontrol, and practical considerations such as cost, scalability, and environmental impact. Future research will likely focus on the development of novel catalysts with even higher activity and selectivity, as well as the synergistic combination of different catalytic strategies to access increasingly complex and medicinally relevant chiral pyran derivatives.
References
- 1. Enantioselective Synthesis of 4H-Pyran via Amine-Catalyzed Formal (3 + 3) Annulation of δ-Acetoxy Allenoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 3. Asymmetric synthesis of bicyclic pyran scaffolds bearing two oxa-quaternary stereocenters via zinc-catalyzed [5 + 1] annulations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids | MDPI [mdpi.com]
- 10. Designing a novel (R)-ω-transaminase for asymmetric synthesis of sitagliptin intermediate via motif swapping and semi-rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Dienophiles in Diels-Alder Reactions: 3,4-Dihydro-2H-pyran-2-carbaldehyde in Focus
<
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a Nobel Prize-winning transformation, stands as a cornerstone in organic synthesis for the construction of six-membered rings. The judicious selection of the dienophile is paramount, as it profoundly influences reaction rates, yields, and stereoselectivity. This guide provides a comprehensive comparison of 3,4-Dihydro-2H-pyran-2-carbaldehyde with other commonly employed dienophiles, offering insights grounded in experimental data to inform your synthetic strategies.
The Central Role of the Dienophile
In a typical Diels-Alder reaction, an electron-rich conjugated diene reacts with an electron-deficient alkene, the dienophile. The rate of this [4+2] cycloaddition is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Electron-withdrawing groups (EWGs) on the dienophile lower its LUMO energy, narrowing the HOMO-LUMO gap and accelerating the reaction.
Unveiling this compound: A Versatile Dienophile
This compound, a cyclic ether aldehyde, is a valuable building block in organic synthesis. Its utility extends to its application as a potent dienophile in hetero-Diels-Alder (HDA) reactions, particularly after oxidation from its corresponding alcohol, 3,4-dihydro-2H-pyran-2-methanol. The presence of the aldehyde group, a moderate electron-withdrawing group, activates the double bond for cycloaddition.
Key Structural Features and Their Impact:
-
Electron-Withdrawing Aldehyde Group: Activates the dienophile towards reaction with electron-rich dienes.
-
Cyclic Pyran Structure: The rigid conformation can influence stereoselectivity.
-
Chiral Potential: The chiral center at the 2-position allows for applications in asymmetric synthesis, as demonstrated in the synthesis of potent adenosine A2A and A3 receptor agonists.
The primary application of this compound in this context is in stereoselective cycloadditions. For instance, its reaction with activated dienes like Danishefsky's diene provides a direct pathway to functionalized dihydropyranones, which are crucial intermediates for synthesizing spiroketals and other complex natural products.
A Comparative Analysis: Performance Against Standard Dienophiles
To provide a clear perspective, we will compare the performance of this compound against three widely used dienophiles: maleic anhydride, N-phenylmaleimide, and methyl acrylate.
Maleic Anhydride: The High-Reactivity Benchmark
Maleic anhydride is a classic and highly reactive dienophile due to the presence of two strong electron-withdrawing carbonyl groups within a rigid cyclic structure. This combination leads to a very low LUMO energy, resulting in rapid reactions with a wide range of dienes.
-
Reactivity: Exceptionally high.
-
Stereoselectivity: Typically exhibits high endo selectivity due to secondary orbital interactions.
-
Applications: Widely used in both academic and industrial settings for the synthesis of a vast array of cyclic compounds.
N-Phenylmaleimide: A Reactive and Versatile Alternative
Similar to maleic anhydride, N-phenylmaleimide is a very reactive dienophile. The two carbonyl groups effectively lower the LUMO energy. The phenyl substituent can offer advantages in terms of solubility and downstream functionalization.
-
Reactivity: High, comparable to maleic anhydride.
-
Stereoselectivity: Also favors the endo product.
-
Applications: Frequently used in the synthesis of polymers and complex organic molecules. Its reaction with naphthalene, for instance, has been studied under high pressure.
Methyl Acrylate: A Representative Acyclic Dienophile
Methyl acrylate is a common acyclic dienophile with a single electron-withdrawing ester group. Its reactivity is generally lower than that of cyclic anhydrides and imides.
-
Reactivity: Moderate. Lewis acid catalysis is often employed to enhance its reactivity.
-
Stereoselectivity: The endo/exo selectivity is often less pronounced compared to more rigid cyclic dienophiles.
-
Applications: A workhorse in organic synthesis for the formation of cyclohexene derivatives.
Head-to-Head Comparison: A Data-Driven Perspective
| Dienophile | Structure | Activating Group(s) | Relative Reactivity | Typical endo/exo Selectivity |
| This compound | ![]() | Aldehyde | Moderate | Generally favors endo, influenced by catalyst and diene structure |
| Maleic Anhydride | Two Carbonyls (Anhydride) | Very High | High endo selectivity | |
| N-Phenylmaleimide | Two Carbonyls (Imide) | High | High endo selectivity | |
| Methyl Acrylate | Ester | Moderate | Less pronounced selectivity |
Experimental Insight: Enhancing Reactivity and Controlling Selectivity
The reactivity of dienophiles like this compound and methyl acrylate can be significantly enhanced through the use of Lewis acid catalysts. Lewis acids coordinate to the carbonyl oxygen, further lowering the LUMO energy of the dienophile and accelerating the reaction. This catalytic approach can also influence the stereochemical outcome of the reaction.
The Endo Rule in Diels-Alder Reactions
In many Diels-Alder reactions, the formation of the endo product is favored over the exo product. This preference is often explained by secondary orbital interactions, where the orbitals of the electron-withdrawing substituent on the dienophile overlap favorably with the orbitals of the developing double bond in the diene during the transition state. While the exo product is typically more thermodynamically stable, the endo product is formed faster and is therefore the kinetic product.
Visualizing the Diels-Alder Reaction
To better understand the fundamental interactions at play, the following diagrams illustrate the general mechanism and the key factors influencing dienophile selection.
Caption: General mechanism of the Diels-Alder reaction.
Caption: Decision tree for dienophile selection.
Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction
The following is a representative protocol for an asymmetric hetero-Diels-Alder reaction using a derivative of this compound and Danishefsky's diene, a highly reactive diene often used in these transformations.
Objective: To synthesize a chiral dihydropyranone via a catalytic asymmetric HDA reaction.
Materials:
-
Chiral Lewis Acid Catalyst (e.g., a copper-bis(oxazoline) complex)
-
This compound
-
Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,
A Comparative Guide to the Oxidation of 3,4-dihydro-2H-pyran-2-methanol: Efficacy of Common Oxidizing Agents
For researchers and professionals in drug development and organic synthesis, the selective oxidation of primary alcohols to aldehydes is a cornerstone transformation. The choice of oxidizing agent is critical, dictating not only the success of the reaction in terms of yield but also its selectivity and compatibility with other functional groups. This guide provides an in-depth comparison of various oxidizing agents for the conversion of 3,4-dihydro-2H-pyran-2-methanol to its corresponding aldehyde, 3,4-dihydro-2H-pyran-2-carboxaldehyde, a valuable building block in the synthesis of biologically active molecules.[1] We will delve into the mechanistic nuances, practical considerations, and experimental data for each method, offering a comprehensive resource for informed decision-making in the laboratory.
Introduction to the Substrate: 3,4-Dihydro-2H-pyran-2-methanol
3,4-Dihydro-2H-pyran-2-methanol is a versatile starting material, with its oxidized aldehyde form being a key intermediate in various synthetic pathways, including the construction of potent adenosine A2A and A3 receptor agonists.[2] The presence of the vinyl ether moiety within the dihydropyran ring introduces a degree of acid sensitivity, a factor that must be carefully considered when selecting an oxidation method. The primary alcohol offers a site for oxidation, which, if not carefully controlled, can lead to over-oxidation to the carboxylic acid. Therefore, the ideal oxidizing agent should be mild, selective, and high-yielding.
Comparative Analysis of Oxidizing Agents
This guide will examine the efficacy of the following oxidizing agents in the context of 3,4-dihydro-2H-pyran-2-methanol oxidation:
-
TEMPO-mediated Oxidation
-
Dess-Martin Periodinane (DMP) Oxidation
-
Swern Oxidation
-
Pyridinium Chlorochromate (PCC) Oxidation
-
Jones Oxidation
A summary of their performance is presented in the table below, followed by a detailed discussion of each method.
| Oxidizing Agent | Typical Yield | Selectivity for Aldehyde | Reaction Conditions | Key Advantages | Key Disadvantages |
| TEMPO/(diacetoxyiodo)benzene | High (Specific example available) | Excellent | Room temperature, neutral pH | Mild, highly selective, environmentally benign co-products.[3] | Stoichiometric oxidant can be expensive. |
| Dess-Martin Periodinane (DMP) | Generally high | Excellent | Room temperature, neutral pH | Mild, rapid, easy workup, avoids toxic chromium reagents.[4] | Reagent is potentially explosive and has a high molecular weight.[5] |
| Swern Oxidation | Generally high | Excellent | Low temperature (-78 °C), basic | Mild, wide functional group tolerance, avoids heavy metals.[6][7] | Produces foul-smelling dimethyl sulfide, requires cryogenic temperatures.[6] |
| Pyridinium Chlorochromate (PCC) | Potentially low to none for this substrate | Moderate to Poor | Room temperature, slightly acidic | Milder than Jones reagent.[8][9] | Can be acidic, may not be suitable for all pyranol substrates, chromium-based.[10] |
| Jones Oxidation | Low to none for aldehyde | Poor (favors carboxylic acid) | Acidic (H2SO4) | Inexpensive.[11] | Harshly acidic, toxic chromium waste, leads to over-oxidation of primary alcohols.[12][13] |
In-Depth Discussion and Protocols
TEMPO-Mediated Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable nitroxyl radical that acts as a catalyst in the presence of a stoichiometric co-oxidant to selectively oxidize primary alcohols to aldehydes.[14] This method is renowned for its mild reaction conditions and high selectivity, making it an excellent choice for sensitive substrates like 3,4-dihydro-2H-pyran-2-methanol.
Mechanism Rationale: The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium salt by the co-oxidant. This species then oxidizes the alcohol to the aldehyde, regenerating TEMPO. The choice of co-oxidant is crucial; (diacetoxyiodo)benzene (BAIB) is a mild and effective option that avoids harsh conditions.[1][15]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. gchemglobal.com [gchemglobal.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Jones Oxidation [organic-chemistry.org]
- 12. Jones oxidation - Wikipedia [en.wikipedia.org]
- 13. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 14. TEMPO [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Protecting Groups for Alcohols: 3,4-Dihydro-2H-pyran (DHP) and Its Alternatives
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In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high yields and selectivity. For researchers, scientists, and professionals in drug development, the ability to temporarily mask a reactive functional group, such as a hydroxyl group, is a critical component of synthetic strategy.[1] This guide provides an in-depth, objective comparison of 3,4-Dihydro-2H-pyran (DHP) as a protecting group for alcohols with other widely used alternatives, supported by experimental data and detailed methodologies.
The Role of 3,4-Dihydro-2H-pyran (DHP) in Alcohol Protection
3,4-Dihydro-2H-pyran (DHP) is a versatile and cost-effective reagent for the protection of hydroxyl groups, forming a tetrahydropyranyl (THP) ether.[2][3] This acetal-type protecting group is valued for its straightforward installation, stability across a broad spectrum of non-acidic reaction conditions, and facile removal under mild acidic conditions.[4][5]
Mechanism of THP Protection and Deprotection
The formation of a THP ether is an acid-catalyzed addition of an alcohol to the enol ether functionality of DHP.[2] The process involves the protonation of the DHP double bond to form a resonance-stabilized oxocarbenium ion, which is then attacked by the nucleophilic alcohol. Subsequent deprotonation yields the stable THP ether.[2]
The deprotection is the reverse process, an acid-catalyzed hydrolysis that regenerates the alcohol and releases 5-hydroxypentanal.[6][7]
Caption: Mechanism of THP protection and deprotection.
Advantages and Disadvantages of THP Protection
Advantages:
-
Stability: THP ethers are stable to strong bases, organometallic reagents (e.g., Grignard and organolithium reagents), hydrides, and various oxidizing and reducing agents.[2][4]
-
Ease of Use: The protection reaction is typically straightforward and high-yielding.[8]
-
Cost-Effective: DHP is an inexpensive and readily available reagent.[8][9]
Disadvantages:
-
Stereocenters: The reaction of DHP with a chiral alcohol creates a new stereocenter, leading to a mixture of diastereomers, which can complicate purification and characterization.[10][11]
-
Acid Lability: The acetal linkage is sensitive to acidic conditions, limiting its use in reactions that require strong acids.[6][10]
Comparative Analysis of Alcohol Protecting Groups
The choice of a protecting group is dictated by the specific requirements of the synthetic route, including the stability towards various reagents and the conditions required for its selective removal. This concept is known as orthogonal protection , which allows for the deprotection of one protecting group without affecting others in a multi-protected molecule.[12][13]
Here, we compare THP ethers with three other common classes of alcohol protecting groups: silyl ethers, benzyl ethers, and esters.
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Stability Profile | Key Considerations |
| Tetrahydropyranyl (THP) Ether | R-O-THP | DHP, cat. acid (e.g., PPTS, TsOH) in CH₂Cl₂[10] | Mild acid (e.g., AcOH in THF/H₂O, PPTS in EtOH)[10][14] | Stable to bases, organometallics, hydrides, and many oxidants/reductants.[2][4] | Creates a new stereocenter.[10] |
| Silyl Ethers (e.g., TBDMS) | R-O-Si(CH₃)₂(t-Bu) | TBDMS-Cl, imidazole, DMF[15][16] | Fluoride source (e.g., TBAF in THF), or acid.[15][16] | Stable to bases and many non-acidic reagents. Lability to acid and fluoride is tunable by varying alkyl groups on silicon.[15][17] | Steric hindrance can affect protection of bulky alcohols.[17] |
| Benzyl (Bn) Ether | R-O-Bn | BnBr or BnCl, strong base (e.g., NaH)[18][19] | Catalytic hydrogenolysis (H₂, Pd/C).[18][20] | Stable to a wide range of acidic and basic conditions.[18][20] | Sensitive to reductive cleavage conditions that may affect other functional groups like alkenes.[18] |
| Acetate (Ac) Ester | R-O-Ac | Ac₂O or AcCl, base (e.g., pyridine, Et₃N) | Base-mediated hydrolysis (saponification), e.g., K₂CO₃ in MeOH.[20][21] | Stable to acidic conditions and catalytic hydrogenolysis.[20] | Sensitive to nucleophiles and strong bases.[20] |
Silyl Ethers: The Tunable Alternative
Silyl ethers, such as trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) ethers, are among the most widely used protecting groups for alcohols.[15][22] Their popularity stems from the ability to tune their stability by varying the steric bulk of the substituents on the silicon atom.[17][23]
TBDMS ethers, for instance, are significantly more stable to hydrolysis than TMS ethers due to the steric hindrance of the tert-butyl group.[17] This allows for selective protection and deprotection in the presence of other silyl ethers. The primary method for cleaving silyl ethers is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), which exploits the high affinity of silicon for fluoride.[24]
Benzyl Ethers: The Robust Protector
Benzyl (Bn) ethers are known for their exceptional stability under a wide range of both acidic and basic conditions, making them a robust choice for many synthetic transformations.[18][20] The key feature of the benzyl protecting group is its unique deprotection method: catalytic hydrogenolysis.[18][25] This mild, neutral condition is orthogonal to the deprotection methods for many other protecting groups, including THP and silyl ethers.[18] However, care must be taken as this method can also reduce other functional groups like alkenes and alkynes.[18]
Ester Protecting Groups: The Base-Labile Option
Ester protecting groups, such as acetate (Ac) and pivaloate (Piv), are introduced via acylation and are typically removed by base-catalyzed hydrolysis (saponification).[12][21][26] They are stable to the acidic conditions used to remove THP ethers and the reductive conditions for benzyl ether cleavage.[20] Their lability towards bases makes them a useful orthogonal protecting group in many synthetic strategies.[20][21]
Experimental Protocols
To provide a practical context for this comparison, the following are representative experimental procedures for the protection and deprotection of a primary alcohol using each of the discussed protecting groups.
Protocol 1: Protection of a Primary Alcohol as a THP Ether[15]
Objective: To protect a primary alcohol using 3,4-dihydro-2H-pyran (DHP).
Procedure:
-
To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add 3,4-dihydro-2H-pyran (DHP, 1.2 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA, 0.05 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Caption: Workflow for THP protection of a primary alcohol.
Protocol 2: Deprotection of a THP Ether[15]
Objective: To remove the THP protecting group under acidic conditions.
Procedure:
-
Dissolve the THP-protected alcohol (1.0 equiv) in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., in a 4:2:1 ratio).
-
Stir the solution at room temperature or warm to 45°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography if necessary.
Protocol 3: Protection of a Primary Alcohol as a TBDMS Ether[18]
Objective: To protect a primary alcohol using tert-butyldimethylsilyl chloride (TBDMS-Cl).
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous dimethylformamide (DMF) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv).
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 4: Deprotection of a TBDMS Ether[21]
Objective: To cleave a TBDMS ether using a fluoride ion source.
Procedure:
-
Dissolve the TBDMS-protected alcohol in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.
Conclusion
The selection of an appropriate protecting group is a critical decision in the design of a synthetic route. 3,4-Dihydro-2H-pyran offers a reliable and economical method for the protection of alcohols, particularly when stability to basic and organometallic reagents is required. However, the formation of diastereomers and its lability to acid are important considerations.
By understanding the relative stabilities and orthogonal deprotection strategies of alternatives such as silyl ethers, benzyl ethers, and esters, researchers can devise more sophisticated and efficient synthetic pathways. This comparative guide serves as a foundational resource for making informed decisions in the protection and deprotection of hydroxyl groups, ultimately enabling the successful synthesis of complex molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One moment, please... [total-synthesis.com]
- 11. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Silyl ether - Wikipedia [en.wikipedia.org]
- 16. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. uwindsor.ca [uwindsor.ca]
- 19. Benzyl ethers make excellent protecting groups according to the g... | Study Prep in Pearson+ [pearson.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 26. synarchive.com [synarchive.com]
A Comparative Guide to the Chiral Synthesis of (R)-3,4-Dihydro-2H-pyran-2-carbaldehyde
(R)-3,4-Dihydro-2H-pyran-2-carbaldehyde stands as a cornerstone chiral building block in the synthesis of a multitude of biologically active molecules and pharmaceuticals. Its embedded stereocenter and versatile aldehyde functionality render it a highly sought-after intermediate for drug development professionals. This guide provides an in-depth, objective comparison of the principal synthetic routes to this valuable compound, offering experimental data and field-proven insights to inform your synthetic strategy.
Introduction: The Significance of a Chiral Synthon
The dihydropyran moiety is a prevalent scaffold in numerous natural products exhibiting a wide range of biological activities. The precise stereochemical control in the synthesis of derivatives such as (R)-3,4-Dihydro-2H-pyran-2-carbaldehyde is paramount, as even minor stereochemical variations can drastically alter pharmacological profiles. This guide will dissect three prominent strategies for accessing the (R)-enantiomer: Enzyme-Catalyzed Kinetic Resolution, Asymmetric Hetero-Diels-Alder Reaction, and Organocatalytic Domino Michael-Hemiacetalization. Each methodology will be evaluated on its efficiency, stereoselectivity, scalability, and practical considerations for a research and development setting.
Enzyme-Catalyzed Kinetic Resolution: A Classic and Robust Approach
This method leverages the exquisite stereoselectivity of enzymes to resolve a racemic mixture, providing access to the desired enantiomer. The typical substrate for this resolution is the racemic acetate precursor, (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran.
Mechanistic Insight and Expert Commentary
The workhorse for this resolution is often Porcine Pancreatic Lipase (PPL), a robust and commercially available enzyme. PPL selectively hydrolyzes the acetate group of the (S)-enantiomer, leaving the desired (R)-acetate untouched. This difference in reaction rates is the cornerstone of the kinetic resolution. The separation of the resulting (S)-alcohol from the unreacted (R)-acetate is typically straightforward due to their differing polarities, often achievable by standard column chromatography. Subsequent hydrolysis of the (R)-acetate and oxidation of the resulting (R)-alcohol furnishes the target aldehyde.
The primary advantage of this method lies in its reliability and predictability. However, a significant drawback of any kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer. For large-scale synthesis, this can be a considerable limitation in terms of atom economy.
Data Presentation: Enzyme-Catalyzed Kinetic Resolution
| Parameter | Value/Observation | Reference |
| Enzyme | Porcine Pancreatic Lipase (PPL) | [1][2] |
| Substrate | (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran | [1][2] |
| Key Transformation | Selective hydrolysis of the (S)-acetate | [1] |
| Theoretical Max. Yield | 50% | N/A |
| Enantiomeric Excess (ee) | >95% for the resolved alcohol | [1] |
| Separation | Chromatographic separation of alcohol and acetate | [1] |
| Subsequent Steps | Hydrolysis of (R)-acetate and oxidation to aldehyde | [1][3] |
Experimental Protocol: Enzyme-Catalyzed Kinetic Resolution
Step 1: Enzymatic Hydrolysis of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran [2][4]
-
To a stirred mixture of phosphate buffer (0.01 M, pH 7.6), add (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran dissolved in a minimal amount of acetone at room temperature.
-
Introduce Porcine Pancreatic Lipase (PPL) to the mixture.
-
Stir the reaction at room temperature, diligently monitoring and maintaining the pH at 7.6 by the dropwise addition of 3N NaOH.
-
After 24 hours, a second portion of PPL may be added to drive the reaction to completion.
-
Monitor the reaction progress via chiral HPLC.
-
Upon completion (typically after 48-96 hours), extract the mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the (S)-alcohol from the unreacted (R)-acetate.
Step 2: Oxidation of (R)-3,4-dihydro-2H-pyran-2-methanol to (R)-3,4-Dihydro-2H-pyran-2-carbaldehyde [1]
-
To a stirred solution of (R)-3,4-dihydro-2H-pyran-2-methanol in dichloromethane, add (diacetoxyiodo)benzene (DAIB).
-
After 30 minutes, add a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
Workflow Diagram
Caption: Workflow for the enzyme-catalyzed kinetic resolution route.
Asymmetric Hetero-Diels-Alder Reaction: A Convergent and Stereoselective Approach
The hetero-Diels-Alder (HDA) reaction is a powerful C-C and C-O bond-forming transformation that allows for the direct construction of the dihydropyran ring with high levels of stereocontrol. In this approach, a chiral catalyst orchestrates the cycloaddition between a dienophile (an aldehyde) and a diene.
Mechanistic Insight and Expert Commentary
For the synthesis of (R)-3,4-Dihydro-2H-pyran-2-carbaldehyde, the aldehyde would serve as the dienophile. A key challenge is the self-cycloaddition of acrolein, which is often used as a starting material. A more controlled approach involves the use of an α,β-unsaturated aldehyde as the diene component and another aldehyde as the dienophile. Chiral Lewis acids, such as those derived from titanium[4] or rhodium[5], are effective catalysts for these transformations. The chiral ligand environment of the metal center coordinates to the dienophile, directing the diene to attack from a specific face, thereby inducing enantioselectivity.
This method is highly convergent and atom-economical. The stereochemical outcome is dictated by the catalyst's chirality, offering a direct path to the desired enantiomer. However, the development and optimization of the chiral catalyst and reaction conditions can be time-consuming.
Data Presentation: Asymmetric Hetero-Diels-Alder Reaction
| Parameter | Value/Observation | Reference |
| Reaction Type | [4+2] Cycloaddition | [4][5][6] |
| Key Components | Aldehyde (dienophile), Diene | [7] |
| Catalyst | Chiral Lewis Acids (e.g., Ti(IV)-H8-BINOL, Rh2(S-BPTPI)4) | [4][5] |
| Stereocontrol | Catalyst-controlled facial selectivity | [6] |
| Yields | Generally good to excellent (up to 92%) | [4] |
| Enantiomeric Excess (ee) | High to excellent (up to 99%) | [4][5] |
Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction (Representative)
-
To a flame-dried flask under an inert atmosphere, add the chiral catalyst (e.g., a chiral titanium(IV) complex) in an anhydrous solvent (e.g., toluene).
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the aldehyde dienophile (e.g., benzaldehyde as a model) to the catalyst solution.
-
Slowly add Danishefsky's diene to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., trifluoroacetic acid) to hydrolyze the silyl enol ether.
-
Work up the reaction by washing with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Reaction Diagram
Caption: Asymmetric Hetero-Diels-Alder reaction pathway.
Organocatalytic Domino Michael-Hemiacetalization: An Elegant Cascade Approach
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and the domino Michael-hemiacetalization reaction is a prime example of its elegance. This strategy involves a cascade of reactions, initiated by a chiral organocatalyst, to construct the dihydropyran ring in a single pot with high stereocontrol.
Mechanistic Insight and Expert Commentary
A common approach involves the reaction of an α,β-unsaturated aldehyde with a 1,3-dicarbonyl compound, catalyzed by a chiral secondary amine, such as a diarylprolinol silyl ether[8]. The catalyst forms a chiral iminium ion with the enal, which then undergoes a stereoselective Michael addition by the dicarbonyl compound. The resulting intermediate then undergoes an intramolecular hemiacetalization to form the dihydropyran ring.
The beauty of this method lies in its operational simplicity and the ability to generate multiple stereocenters in a single transformation. The stereochemical outcome is controlled by the chiral catalyst, which dictates the facial selectivity of the Michael addition. This approach often provides highly functionalized dihydropyrans that can be further elaborated. However, substrate scope can be a limitation, and optimization of the catalyst and reaction conditions is often necessary.
Data Presentation: Organocatalytic Domino Michael-Hemiacetalization
| Parameter | Value/Observation | Reference |
| Reaction Type | Domino Michael-Hemiacetalization | [8][9] |
| Key Components | α,β-Unsaturated aldehyde, 1,3-Dicarbonyl compound | [8] |
| Catalyst | Chiral secondary amines (e.g., diarylprolinol silyl ethers) | [8] |
| Stereocontrol | Catalyst-controlled Michael addition | [9] |
| Yields | Good to excellent (up to 95%) | [8] |
| Diastereoselectivity | Often high | [8][9] |
| Enantiomeric Excess (ee) | High to excellent (up to 96%) | [8] |
Experimental Protocol: Organocatalytic Domino Michael-Hemiacetalization (Representative)
-
To a vial containing a magnetic stir bar, add the chiral organocatalyst (e.g., a diarylprolinol silyl ether derivative) and a cocatalyst (e.g., benzoic acid) in an anhydrous solvent (e.g., dichloromethane).
-
Add the 1,3-dicarbonyl compound to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the α,β-unsaturated aldehyde dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Cascade Reaction Diagram
References
- 1. pnas.org [pnas.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly enantioselective hetero-Diels-Alder reaction of aldehydes with Danishefsky's diene catalyzed by chiral titanium(IV) 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly enantioselective hetero-Diels–Alder reactions between Rawal’s diene and aldehydes catalyzed by chiral dirhodium(ii) carboxamidates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. scielo.br [scielo.br]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to X-ray Crystallography for the Structure Determination of Pyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities, including neuroprotective properties relevant to Alzheimer's disease treatment.[1] A deep understanding of the three-dimensional atomic arrangement of these molecules is paramount for elucidating structure-activity relationships (SAR), optimizing drug-target interactions, and guiding rational drug design.[2][3][4] Among the arsenal of analytical techniques available, X-ray crystallography remains the gold standard, providing unambiguous and high-resolution structural data.[5]
This guide offers a comparative analysis of X-ray crystallography against other common structural elucidation techniques for pyran derivatives. It provides field-proven insights into the experimental workflow, from crystal growth to data validation, explaining the causality behind critical methodological choices.
The Definitive Method: Why X-ray Crystallography Excels
Single-crystal X-ray diffraction (SCXRD) provides the most accurate and detailed insight into the molecular structure of a compound in the solid state.[2][6] It allows for the precise determination of:
-
Atomic Connectivity and Bond Lengths/Angles: Revealing the exact geometry of the pyran ring and its substituents.
-
Absolute Configuration: Unambiguously assigning the stereochemistry of chiral centers, which is crucial for understanding biological activity.[5]
-
Conformational Analysis: Defining the preferred three-dimensional shape of the molecule in the crystalline form.
-
Intermolecular Interactions: Elucidating how molecules pack together in the crystal lattice through forces like hydrogen bonding and π–π stacking, which can influence physical properties like solubility and stability.[7]
This level of detail is often unattainable by other methods and is a prerequisite for structure-based drug design.[4][5]
A Comparative Analysis: Crystallography vs. Alternative Techniques
While X-ray crystallography is the definitive method, its application depends on obtaining suitable single crystals, which can be a significant bottleneck.[3][4][8] Therefore, it is essential to understand its performance in the context of other available techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for elucidating the structure of molecules in solution.[9] For pyran derivatives, 1D and 2D NMR techniques can determine the complete ¹H and ¹³C chemical shifts and establish connectivity through bonds.[10][11] Techniques like HMBC (Heteronuclear Multiple Bond Correlation) are particularly useful for piecing together the molecular skeleton, especially in proton-deficient systems.[10][11]
The primary advantage of NMR is its ability to study molecules in a solution state, which can be more biologically relevant, and to provide insights into molecular dynamics. However, it provides an averaged structure in solution and is generally less precise than X-ray crystallography for determining specific bond lengths, angles, and solid-state packing.
Computational Modeling
Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict and analyze molecular structures.[12][13] These methods can calculate optimized geometries, predict spectroscopic data, and explore conformational landscapes.[14] For pyran derivatives, computational tools can complement experimental data by, for example, calculating potential energies of different conformations to support findings from an HMBC analysis.[10] The key limitation is that computational models are theoretical and require validation against experimental data from techniques like X-ray crystallography or NMR to be considered reliable.[15]
Performance Comparison
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Primary Output | Precise 3D atomic coordinates in the solid state.[2] | Connectivity and 3D structure in solution.[10][11] | Predicted 3D structure and energetic properties.[14] |
| Resolution | Atomic (sub-Ångström).[16] | Lower, provides an averaged structure. | Dependent on the level of theory and basis set. |
| Sample State | High-quality single crystal.[8][17] | Solution (mg quantities). | In silico (no physical sample). |
| Key Advantage | Unambiguous determination of absolute stereochemistry and solid-state conformation.[5][6] | Provides information on dynamics and structure in solution; no crystallization needed.[9] | Fast, low-cost, and can explore hypothetical structures. |
| Key Limitation | Requires diffraction-quality single crystals, which can be difficult to grow.[4][18] | Can be difficult to interpret for complex molecules; less precise geometric data.[10] | Requires experimental validation; accuracy can be variable.[15] |
Methodological Deep Dive: The X-ray Crystallography Workflow
The process of determining a crystal structure is a multi-step endeavor, where the quality of the outcome at each stage depends critically on the success of the preceding one.
Caption: The experimental workflow for pyran derivative structure determination via X-ray crystallography.
Experimental Protocol: From Powder to Structure
1. Crystallization: The Foundational Challenge The absolute prerequisite for a successful SCXRD experiment is a high-quality single crystal.[5] This remains the most significant bottleneck in the entire process.[3][4] For many organic compounds like pyran derivatives, achieving a crystalline state over an amorphous oil or a microcrystalline powder is a major hurdle.[8]
-
Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Solvent Selection: A systematic screening of solvents is performed to find a system where the pyran derivative has moderate solubility.
-
Supersaturation Control: The goal is to bring the solution to a state of slight supersaturation slowly, allowing for the ordered process of crystal nucleation and growth.[5]
-
Method A: Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This is often the simplest first approach.
-
Method B: Vapor Diffusion (Hanging/Sitting Drop): A concentrated drop of the compound solution is sealed in a chamber with a larger reservoir of a solvent in which the compound is less soluble (the precipitant). The precipitant vapor slowly diffuses into the drop, reducing the solubility of the pyran derivative and inducing crystallization. This method offers finer control over the rate of supersaturation.
-
Method C: Cooling: A saturated solution at a higher temperature is slowly cooled, decreasing solubility and promoting crystal growth.
-
2. Data Collection Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.
-
X-ray Source: Modern diffractometers use high-intensity X-ray sources.[6] For particularly challenging samples, such as very small or weakly diffracting crystals, the much higher intensity X-ray beams at a synchrotron facility are invaluable.[16][19][20][21] Synchrotron radiation can significantly improve data quality and make structure determination possible for samples that would fail with a laboratory source.[20][21]
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector at different orientations.[2] Each spot in the diffraction pattern corresponds to the X-rays scattered by a specific set of planes in the crystal lattice.
3. Structure Solution and Refinement The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group of the crystal.
-
Structure Solution: The initial phases of the diffracted X-rays are determined, typically using "direct methods," which generates an initial electron density map.[22] An experienced crystallographer can then interpret this map to build an initial molecular model.
-
Structure Refinement: This is an iterative process where the atomic positions and other parameters of the model are adjusted using a full-matrix least-squares procedure to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[22][23]
Data Validation and Interpretation
A solved crystal structure is not complete until it has been rigorously validated. Key indicators of a high-quality structure include:
-
R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5% (0.05) is generally considered excellent for small molecules.
-
Goodness-of-Fit (GooF): Should be close to 1.0. Significant deviations can indicate an incorrect model or issues with the data.
-
Chemically Sensible Geometry: Bond lengths, angles, and thermal parameters should be within expected ranges.
Once validated, the structural data is typically deposited in a public repository, most notably the Cambridge Structural Database (CSD) . The CSD is the world's repository for small-molecule organic and metal-organic crystal structures and is an essential resource for researchers.[24][25][26] It allows for the comparison of a new structure with hundreds of thousands of known structures, helping to validate molecular geometries and study trends in intermolecular interactions.[27]
Caption: Decision-making workflow for selecting a structure determination method for pyran derivatives.
Conclusion
For the definitive structural elucidation of pyran derivatives, single-crystal X-ray crystallography is the most powerful and authoritative technique. It delivers unparalleled precision in determining molecular geometry and absolute stereochemistry, which is indispensable for modern drug discovery. While challenges in crystallization can necessitate the use of complementary methods like NMR spectroscopy and computational modeling, the rigorous, validated data from a successful crystallographic experiment provides the ultimate structural benchmark. The synergistic use of these techniques, guided by a clear understanding of their respective strengths and weaknesses, empowers researchers to build a comprehensive understanding of these vital chemical entities.
References
- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Challenges and opportunities for new protein crystallization strategies in structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rigaku.com [rigaku.com]
- 7. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. use of nmr in structure ellucidation | PDF [slideshare.net]
- 10. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure elucidation of a pyrazolo[3,4]pyran derivative by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. PPXRD - Abstract Submission Form [icdd.com]
- 16. fiveable.me [fiveable.me]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Facilities for small-molecule crystallography at synchrotron sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
- 21. Crystals | Special Issue : Synchrotron Radiation in Crystallography [mdpi.com]
- 22. pubs.aip.org [pubs.aip.org]
- 23. researchgate.net [researchgate.net]
- 24. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 25. New insights and innovation from a million crystal structures in the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 27. Research applications of the Cambridge Structural Database (CSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic studies of reactions involving 3,4-Dihydro-2H-pyran-2-carbaldehyde
An In-Depth Technical Guide to the Mechanistic Pathways of 3,4-Dihydro-2H-pyran-2-carbaldehyde in Key Synthetic Reactions
Introduction: The Strategic Value of this compound
This compound, commonly known as acrolein dimer, is a heterocyclic aldehyde that has garnered significant attention as a versatile C6 building block in modern organic synthesis.[1] Its structure is deceptively simple, yet it contains a wealth of chemical potential: a reactive aldehyde for nucleophilic attack and derivatization, an electron-rich olefin, and a stereocenter at the C2 position. This unique combination makes it an invaluable precursor for the stereoselective synthesis of complex molecules, including natural products and pharmacologically active compounds.[2][3]
This guide, prepared from the perspective of a Senior Application Scientist, moves beyond simple reaction protocols. It aims to provide a mechanistic-level comparison of the key transformations involving this compound. We will dissect the competing reaction pathways, compare its performance against alternative substrates and conditions, and provide the causal logic behind experimental design to empower researchers in drug development and synthetic chemistry to harness its full potential.
Core Reactivity Analysis: A Dichotomy of Functionality
The reactivity of this compound is dominated by two primary modes of transformation, dictated by its constituent functional groups:
-
Hetero-Diels-Alder (HDA) Cycloadditions: The aldehyde group can act as a potent heterodienophile, enabling the construction of complex fused pyran systems. The olefin within the dihydropyran ring can also participate in cycloadditions, though its reactivity is often secondary to the highly activated aldehyde.
-
Nucleophilic Addition to the Carbonyl: As a classic aldehyde, it readily undergoes attack by a wide range of nucleophiles. The key mechanistic question here is one of regioselectivity: will the nucleophile undergo a 1,2-addition at the carbonyl carbon, or a 1,4-conjugate addition across the α,β-unsaturated system?
We will now explore these two reaction classes in detail, providing comparative data and field-proven protocols.
Part 1: The Hetero-Diels-Alder Reaction - A Gateway to Fused Bicyclic Systems
The Hetero-Diels-Alder (HDA) reaction is a powerful variant of the classic Diels-Alder cycloaddition, where a heteroatom is part of the diene or dienophile.[4] It represents one of the most elegant methods for synthesizing six-membered heterocycles. In this context, the carbonyl group of this compound serves as an excellent heterodienophile, reacting with conjugated dienes in a [4+2] cycloaddition.
Mechanistic Principles and Strategic Considerations
The HDA reaction is a pericyclic process, meaning it proceeds through a concerted, cyclic transition state.[4] The feasibility and selectivity of the reaction are governed by Frontier Molecular Orbital (FMO) theory, which dictates that the reaction is most favorable when the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is small.[5]
For this compound, the electron-withdrawing nature of the aldehyde lowers the energy of its C=O π* orbital (the LUMO), making it susceptible to attack by electron-rich dienes (possessing a high-energy HOMO). This is a "normal electron-demand" HDA reaction.
Causality in Catalyst Selection: Uncatalyzed HDA reactions often require harsh conditions and yield mixtures of isomers. The strategic use of a Lewis acid catalyst is paramount. The Lewis acid coordinates to the carbonyl oxygen, which accomplishes two critical goals:
-
Electronic Activation: It further withdraws electron density from the carbonyl, significantly lowering the LUMO energy and accelerating the reaction rate.
-
Stereochemical Control: By creating a rigid, chiral environment around the dienophile, a chiral Lewis acid can effectively shield one face of the carbonyl, directing the diene to attack from the opposite face and inducing high levels of enantioselectivity.
References
- 1. 2H-Pyran-2-carboxaldehyde, 3,4-dihydro- [webbook.nist.gov]
- 2. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Diels-Alder Reaction [organic-chemistry.org]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 3,4-Dihydro-2H-pyran-2-carbaldehyde
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3,4-Dihydro-2H-pyran-2-carbaldehyde (CAS No. 100-73-2). As a reactive aldehyde and a flammable liquid, this compound demands rigorous adherence to established safety protocols to protect laboratory personnel, ensure regulatory compliance, and prevent environmental contamination. This guide moves beyond simple instruction to explain the scientific reasoning behind each procedural step, empowering researchers to manage chemical waste with confidence and precision.
Hazard Profile & Essential Risk Mitigation
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance due to its flammability and potential health effects.[1] Its vapors can form explosive mixtures with air, and it is known to cause severe skin and eye irritation.[1][2][3][4] The full toxicological properties have not been exhaustively investigated, which necessitates a cautious approach.[5][6]
Table 1: Hazard Summary for this compound
| Hazard Class | Description | Rationale for Safe Handling & Citations |
| Physical | Flammable liquid and vapor (Category 3).[1] Vapors are heavier than air and can form explosive mixtures.[2] | All work must be conducted away from ignition sources such as open flames, hot surfaces, and sparks.[1][4] Equipment must be properly grounded to prevent static discharge, which can ignite vapors.[1][2][3] |
| Health | Causes serious eye damage and skin irritation.[1][2][3][4] Harmful if inhaled or absorbed through the skin, and may cause respiratory irritation.[1][4][5] | Direct contact must be avoided through the mandatory use of appropriate Personal Protective Equipment (PPE). Work should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[6][7] |
| Environmental | Harmful to aquatic life with long-lasting effects.[2][3] | This compound must never be disposed of down the drain or in general waste, as it can contaminate waterways and harm aquatic ecosystems.[1][8][9] All waste must be collected and treated as hazardous. |
Mandatory Personal Protective Equipment (PPE)
Before handling or preparing this chemical for disposal, all personnel must be equipped with the following PPE. This is a non-negotiable requirement for mitigating the health risks outlined above.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used in situations with a higher risk of splashing.
-
Hand Protection: Use chemical-resistant, impermeable gloves (e.g., nitrile rubber). Gloves must be inspected for tears or holes before each use.[1][7] Contaminated gloves should be removed and disposed of as hazardous waste.
-
Body Protection: Wear a flame-resistant lab coat and closed-toe shoes. Ensure all exposed skin is covered.[1]
-
Respiratory Protection: All handling should occur within a certified chemical fume hood to control vapor exposure.[6] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., Type OV/AG/P99 in the US) must be used.[1][5]
Standard Operating Procedure: Routine Waste Disposal
This protocol covers the disposal of small, routine quantities of this compound waste generated during experimental work.
Step 1: Designate a Hazardous Waste Container
-
Select a container made of a material compatible with the chemical. The original container is often a suitable choice.
-
The container must have a secure, tightly sealing lid to prevent the escape of flammable vapors.[10]
-
Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "this compound" and the approximate quantity.
Step 2: Waste Collection
-
Perform all waste transfers inside a chemical fume hood.
-
Carefully pour or pipette the waste into the designated hazardous waste container. Avoid splashing.
-
Securely close the container lid immediately after the transfer.
Step 3: Storage Pending Pickup
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be in a cool, dry, well-ventilated location, away from heat and ignition sources.[1]
-
Ensure the container is segregated from incompatible materials, such as strong oxidizing agents, acids, and alcohols.[3][6]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
The ultimate disposal must be handled by a licensed professional waste disposal company.[5][8] The most common and appropriate method for this chemical is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[5]
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to contain the hazard.
Step 1: Immediate Response & Area Security
-
Alert all personnel in the immediate vicinity of the spill.
-
If the spill is large or ventilation is poor, evacuate the area immediately.
-
Remove all potential sources of ignition from the area.[1][6][7]
Step 2: Containment and Cleanup (for minor spills)
-
Ensure you are wearing the full, mandatory PPE as described in Section 1.
-
Prevent the spill from spreading or entering any drains by creating a dike around it with an inert, non-combustible absorbent material.[1]
-
Cover the spill with a non-combustible absorbent like sand, diatomaceous earth, or activated carbon.[5][7] Do not use combustible materials like paper towels.
-
Using non-sparking tools, carefully scoop the absorbed material into your designated hazardous waste container.[6][7]
Step 3: Final Decontamination and Disposal
-
Wipe down the spill area with a suitable solvent (e.g., isopropanol), collecting the cleaning materials as hazardous waste.
-
Seal, label, and store the waste container in the SAA.
-
Notify your EHS department of the spill and arrange for waste pickup.
Disposal Decision Workflow
The nature of the waste generation event dictates the appropriate response. The following workflow provides a clear decision-making path for laboratory personnel.
Caption: Disposal decision workflow for this compound.
Decontamination of Empty Containers
Empty containers that once held this compound are not safe for general refuse. They retain product residue and vapors and can still pose a fire hazard.[6] These containers must be treated as hazardous waste and disposed of alongside the liquid chemical waste.[5] Do not attempt to wash them for reuse unless a specific, validated decontamination procedure is in place at your facility.
Adherence to these guidelines is paramount for maintaining a safe laboratory environment. When in doubt, always consult your institution's EHS department and refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. echemi.com [echemi.com]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. capotchem.cn [capotchem.cn]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 9. tft-pneumatic.com [tft-pneumatic.com]
- 10. triumvirate.com [triumvirate.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 3,4-Dihydro-2H-pyran-2-carbaldehyde
Navigating the complexities of novel chemical compounds requires a deep-seated commitment to safety, grounded in a thorough understanding of the material's properties. This guide provides essential, immediate safety and logistical information for handling 3,4-Dihydro-2H-pyran-2-carbaldehyde (CAS No. 100-73-2). As your partner in laboratory safety, our goal is to empower you with the knowledge to work confidently and securely, ensuring both personal safety and the integrity of your research.
This document moves beyond a simple checklist. It delves into the causality behind each procedural step and personal protective equipment (PPE) selection, providing a self-validating system of protocols rooted in established safety science.
Immediate Hazard Assessment: Understanding the Risks
This compound is a flammable liquid and vapor that poses multiple health hazards.[1] A foundational understanding of these risks is non-negotiable and directly informs every subsequent safety protocol.
-
Flammability: The compound is a Category 3 Flammable Liquid, meaning it can be ignited under typical ambient conditions.[1] Vapors are often heavier than air and can travel to a distant ignition source, causing a flashback.
-
Dermal and Ocular Hazards: It is classified as causing serious eye damage and skin irritation.[1] Direct contact can lead to significant chemical burns.
-
Inhalation Toxicity: The compound is harmful if inhaled and may cause respiratory irritation.[1][2]
-
General Toxicity: It is also categorized as harmful in contact with skin.[1] While complete toxicological properties have not been fully investigated, its structural similarity to other low-molecular-weight aldehydes warrants significant caution.[2][3] The National Institute for Occupational Safety and Health (NIOSH), for instance, recommends treating many low-molecular-weight aldehydes as potential occupational carcinogens.[4]
Hazard Summary Table
| Hazard Classification | GHS Category | Precautionary Statement Codes |
| Flammable Liquid and Vapor | Category 3 | H226 |
| Acute Toxicity, Dermal | Category 4 | H312 |
| Skin Irritation | Category 2 | H315 |
| Serious Eye Damage | Category 1 | H318 |
| Acute Toxicity, Inhalation | Category 4 | H332 |
| Specific Target Organ Toxicity | Category 3 | H335 |
Source: Synthesized from Safety Data Sheets.[1][5]
Engineering and Administrative Controls: Your First Line of Defense
Before selecting PPE, the hierarchy of controls must be applied. PPE is the last line of defense, used when engineering and administrative controls cannot eliminate or sufficiently mitigate the hazard.
-
Ventilation: All work must be conducted in a certified chemical fume hood to control airborne vapor concentrations.[3][6] The causality is clear: effective local exhaust ventilation captures vapors at the source, preventing inhalation and reducing the concentration of flammable vapors in the lab.
-
Ignition Source Control: Prohibit all open flames, spark-producing equipment, and hot surfaces from the work area.[1][3][7] Use only explosion-proof electrical equipment.[1] Static electricity is a significant ignition risk; therefore, containers must be grounded and bonded during transfers of the liquid.[1][8]
-
Designated Area: All work with this compound should be restricted to a designated, clearly marked area to prevent cross-contamination and accidental exposure of personnel not directly involved in the procedure.
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific procedure and the potential for exposure. The following sections provide a step-by-step guide to selecting the appropriate PPE.
Skin and Body Protection
Lab Coat: A flame-resistant lab coat worn over long-sleeved clothing and long pants is mandatory. This provides a removable barrier in the event of a small splash or fire.
Gloves: The choice of glove material is critical. The aldehyde functional group and cyclic ether structure dictate the need for a highly resistant material.
-
Recommended Primary Material: Butyl Rubber . Butyl gloves demonstrate high resistance to a wide variety of aldehydes, ketones, and esters.[2] Their molecular structure is effective at preventing the penetration of these polar organic compounds.
-
Acceptable for Incidental Contact: Nitrile Rubber (minimum 8 mil thickness, double-gloved) . While nitrile offers broad protection, its resistance to aldehydes can be variable and breakthrough times may be short.[9][10][11] It should only be used for tasks with a low likelihood of direct, prolonged contact. If contact occurs, gloves must be removed and replaced immediately.
-
Not Recommended: Latex (Natural Rubber) and Polyvinyl Chloride (PVC) gloves offer poor resistance to many organic solvents and aldehydes and should not be used.[2][10]
Glove Selection Logic Diagram
Caption: PPE Selection Flowchart for Hand Protection.
Eye and Face Protection
Given the classification as causing "serious eye damage," robust eye protection is mandatory.
-
Minimum Requirement: Tightly-fitting chemical splash goggles conforming to ANSI Z87.1 standards (or regional equivalent like EN166) are required for all handling activities.[1][3] Standard safety glasses do not provide adequate protection from splashes.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., when handling quantities greater than 50 mL, working under pressure, or during rapid additions), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from chemical splashes.
Respiratory Protection
Respiratory protection is necessary when engineering controls cannot maintain exposure below established limits or when irritation is experienced. As no specific Occupational Exposure Limit (OEL) has been established for this compound, a conservative approach referencing related compounds is prudent. For example, the OSHA Permissible Exposure Limit (PEL) for acetaldehyde is 200 ppm, but the ACGIH Threshold Limit Value (TLV) is a much lower 25 ppm ceiling.[12]
-
For Routine Operations in a Fume Hood: If the fume hood is functioning correctly, no respiratory protection should be needed.
-
When Exposure Limits May Be Exceeded or for Spill Cleanup: A full-face air-purifying respirator (APR) with organic vapor (OV) cartridges is recommended.[1][2] A full-face respirator is chosen over a half-mask because it provides a higher protection factor and simultaneously protects the eyes and face from irritation.[12][13]
-
For Large, Uncontrolled Releases or Emergencies: A Self-Contained Breathing Apparatus (SCBA) operated in a positive-pressure mode provides the highest level of respiratory protection and must be used.[12]
Operational Plan: Spill and Disposal Protocols
A proactive plan for managing spills and waste is a core component of safe handling.
Spill Response
Immediate and correct response to a spill is critical to mitigate hazards.
-
Alert & Evacuate: Alert all personnel in the immediate area and evacuate if necessary.[1]
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Don PPE: Wear the appropriate PPE as described above, including a full-face respirator with organic vapor cartridges and butyl rubber gloves.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[3]
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][3]
-
Decontaminate: Clean the spill area thoroughly.
Spill Response Workflow
Caption: Step-by-step workflow for spill response.
Disposal Plan
Chemical waste must be handled in accordance with local, state, and federal regulations.
-
Waste Collection: All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[1][14]
-
Treatment: For some aldehyde wastes, deactivation by chemical treatment (e.g., with glycine-based neutralizers or oxidation with potassium permanganate) can reduce toxicity before disposal.[15][16][17] This should only be performed by trained personnel following a validated standard operating procedure.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[2][14] Under no circumstances should this chemical be disposed of down the drain.[1]
By integrating this expert-driven, safety-first approach into your laboratory's standard operating procedures, you build a resilient culture of safety. This guide serves as a critical tool in that mission, providing the in-depth knowledge necessary to handle this compound with the respect and caution it demands.
References
- 1. mjhughes.com [mjhughes.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. restoredcdc.org [restoredcdc.org]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards (NPG) Appendix C [medbox.iiab.me]
- 5. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines [jjkellersafety.com]
- 8. sdrma.org [sdrma.org]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. biotech.gsu.edu [biotech.gsu.edu]
- 11. chemistry.osu.edu [chemistry.osu.edu]
- 12. OSHA PPE Levels: Workplace Chemical Exposure Protection — MSC Industrial Supply [mscdirect.com]
- 13. Flammable & Combustible Liquids - Safety Checklist Program for Schools | NIOSH | CDC [cdc.gov]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 16. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 17. epfl.ch [epfl.ch]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

